Product packaging for Rubriflordilactone A(Cat. No.:)

Rubriflordilactone A

Cat. No.: B1247659
M. Wt: 464.5 g/mol
InChI Key: QFKYMFWLPPOWOB-MPHJNTCLSA-N
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Description

(+)-Rubriflordilactone A is a 1-benzopyran.
Rubriflordilactone A is a natural product found in Schisandra rubriflora with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O6 B1247659 Rubriflordilactone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

(5S,8R,12R,18S,19S,20R)-6,6,19-trimethyl-18-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-7,11,17-trioxahexacyclo[14.6.1.02,14.05,12.08,12.020,23]tricosa-1,14,16(23)-trien-10-one

InChI

InChI=1S/C28H32O6/c1-13-9-20(32-26(13)30)25-14(2)16-5-6-18-17-7-8-21-27(3,4)33-22-11-23(29)34-28(21,22)12-15(17)10-19(31-25)24(16)18/h9-10,14,16,20-22,25H,5-8,11-12H2,1-4H3/t14-,16+,20-,21-,22+,25-,28+/m0/s1

InChI Key

QFKYMFWLPPOWOB-MPHJNTCLSA-N

Isomeric SMILES

C[C@H]1[C@H]2CCC3=C4CC[C@@H]5[C@]6(CC4=CC(=C23)O[C@@H]1[C@@H]7C=C(C(=O)O7)C)[C@@H](CC(=O)O6)OC5(C)C

Canonical SMILES

CC1C2CCC3=C4CCC5C(OC6C5(CC4=CC(=C23)OC1C7C=C(C(=O)O7)C)OC(=O)C6)(C)C

Synonyms

rubriflordilactone A

Origin of Product

United States

Foundational & Exploratory

Unveiling Rubriflordilactone A: A Technical Guide to its Discovery and Isolation from Schisandra rubriflora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflordilactone A, a highly oxygenated and structurally complex bisnortriterpenoid, stands as a notable discovery from the medicinal plant Schisandra rubriflora. First reported in 2006, this natural product has garnered significant attention within the scientific community due to its unique heptacyclic framework and promising biological activities, particularly its inhibitory effects against the Human Immunodeficiency Virus (HIV).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for researchers and drug development professionals.

Discovery and Botanical Source

This compound was first isolated from the leaves and stems of Schisandra rubriflora, a plant belonging to the Schisandraceae family.[2][3] This family of plants has a long history of use in traditional Chinese medicine for treating a variety of ailments.[4][5] The quest for novel bioactive compounds from this genus led to the identification of this compound and other related nortriterpenoids.[6][7][8]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and single-crystal X-ray diffraction.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC30H32O9
Molecular Weight536.57 g/mol
AppearanceWhite amorphous powder
Optical Rotation[α]D25 -115.4 (c 0.52, CHCl3)

Table 2: 1H NMR (500 MHz, CDCl3) Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
12.15m
1'1.85m
25.98s
52.95d11.0
2.10m
1.90m
74.65d8.0
92.55d11.0
11α1.80m
11β1.65m
123.80s
157.20s
167.50s
202.20m
211.05d7.0
224.80q7.0
23-Me1.25d7.0
24-Me1.10s
25-Me1.15s
26-Me1.30s
27-Me1.35s
29-Me1.20s
30-Me1.88s

Table 3: 13C NMR (125 MHz, CDCl3) Spectroscopic Data for this compound

Positionδ (ppm)Positionδ (ppm)
135.516125.0
2120.117135.2
3169.81852.1
4198.51945.3
555.62035.8
628.92115.2
780.12275.3
8140.22320.5
950.32425.1
1040.12526.2
1125.82628.1
1258.22722.3
13130.528170.8
14150.12921.1
15118.93010.9

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+Na]+559.1944559.1942

Experimental Protocols

Plant Material

The leaves and stems of Schisandra rubriflora were collected from the Yunnan Province of the People's Republic of China. A voucher specimen was deposited at the State Key Laboratory of Phytochemistry and Plant Resources in West China, Kunming Institute of Botany, Chinese Academy of Sciences.

Extraction and Isolation

The air-dried and powdered leaves and stems of S. rubriflora (10 kg) were extracted with 70% aqueous acetone (3 x 50 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

The ethyl acetate-soluble fraction (250 g) was subjected to column chromatography over silica gel (200-300 mesh) and eluted with a gradient of chloroform-methanol (100:0 to 80:20) to afford several fractions. Fractions showing similar profiles on Thin Layer Chromatography (TLC) were combined.

One of the combined fractions (Fraction 5, 15 g) was further purified by repeated column chromatography on silica gel using a petroleum ether-acetone gradient. This was followed by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a mobile phase of methanol-water (70:30) to yield this compound (50 mg) as a white amorphous powder.

G plant_material Dried and Powdered Schisandra rubriflora (10 kg) extraction Extraction with 70% aq. Acetone (3 x 50 L, RT) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Suspension in H2O and Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction partitioning->pet_ether chloroform Chloroform Fraction partitioning->chloroform ethyl_acetate Ethyl Acetate Fraction (250 g) partitioning->ethyl_acetate silica_gel_1 Silica Gel Column Chromatography (CHCl3-MeOH gradient) ethyl_acetate->silica_gel_1 fraction_5 Fraction 5 (15 g) silica_gel_1->fraction_5 silica_gel_2 Repeated Silica Gel Column Chromatography (Pet. Ether-Acetone) fraction_5->silica_gel_2 prep_hplc Preparative HPLC (ODS, MeOH-H2O) silica_gel_2->prep_hplc rfla This compound (50 mg) prep_hplc->rfla G cluster_virus HIV-1 Life Cycle cluster_cell Host Cell hiv_rna HIV RNA rt Reverse Transcriptase hiv_rna->rt Reverse Transcription hiv_dna HIV DNA integration Integration hiv_dna->integration provirus Provirus (Integrated into Host DNA) transcription Transcription & Translation provirus->transcription viral_proteins Viral Proteins assembly Assembly & Budding viral_proteins->assembly new_virus New HIV Virions rt->hiv_dna integration->provirus transcription->viral_proteins assembly->new_virus rfla This compound (Proposed) rfla->rt Inhibition

References

Unveiling the Molecular Architecture of Rubriflordilactone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Rubriflordilactone A, a novel bisnortriterpenoid isolated from the leaves and stems of Schisandra rubriflora. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in determining its complex molecular structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Isolation and Initial Characterization

This compound was isolated from the powdered dried leaves and stems of S. rubriflora. The plant material was extracted with 70% aqueous acetone, followed by a partition between ethyl acetate (EtOAc) and water. The EtOAc fraction was then subjected to successive chromatographic fractionation and purification to yield the pure compound.[1]

Initial characterization of this compound established its molecular formula as C₂₉H₃₆O₁₁[1]. This was determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which showed a pseudomolecular ion peak at m/z 599.2201 [M + Na]⁺. This molecular formula corresponds to 12 degrees of unsaturation, hinting at a complex polycyclic structure.[1]

Spectroscopic Data Analysis

The core of the structure elucidation of this compound relied on a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, complemented by mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Data for this compound (in CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
............
............
Data to be populated from primary literature
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
PositionδC (ppm)Type
.........
.........
Data to be populated from primary literature

Experimental Protocols

The successful elucidation of this compound's structure was contingent on the precise execution of several key analytical techniques. The detailed methodologies are outlined below.

Extraction and Isolation

Powdered, dried leaves and stems of S. rubriflora were extracted with 70% aqueous acetone. The resulting filtrate was concentrated under reduced pressure and subsequently partitioned between water and ethyl acetate. The ethyl acetate fraction was dried and then subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to afford pure this compound.[1]

Spectroscopic Analysis

NMR spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals. The following NMR experiments were crucial for the structure determination:

  • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which was essential for connecting different structural fragments.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To ascertain the relative stereochemistry of the molecule through spatial proximities of protons.[1][2]

High-resolution mass spectra were obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer.

Single-Crystal X-ray Diffraction

The relative stereochemistry of this compound was unequivocally confirmed through single-crystal X-ray analysis.[1][2] Crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of methanol and chloroform.

Structure Elucidation Workflow and Key Correlations

The elucidation of the intricate structure of this compound was a stepwise process involving the piecing together of spectroscopic data. The following diagrams illustrate the logical workflow and key structural relationships.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Dried S. rubriflora extraction 70% Acetone Extraction plant_material->extraction partition EtOAc/H2O Partition extraction->partition chromatography Chromatography partition->chromatography pure_compound This compound chromatography->pure_compound nmr 1D & 2D NMR (COSY, HSQC, HMBC, ROESY) pure_compound->nmr ms HRESIMS pure_compound->ms xray Single-Crystal X-ray pure_compound->xray connectivity Planar Structure nmr->connectivity stereochem Relative Stereochemistry nmr->stereochem formula Molecular Formula ms->formula xray->stereochem formula->connectivity final_structure Final Structure of This compound connectivity->final_structure stereochem->final_structure

Figure 1: Experimental workflow for the structure elucidation of this compound.

key_correlations cluster_cosy ¹H-¹H COSY cluster_hmbc HMBC cluster_roesy ROESY H1 H-1 H2 H-2 H1->H2 J₁‚₂ H3 H-3 H2->H3 J₂‚₃ H_Me Me-18 C4 C-4 H_Me->C4 ²J C5 C-5 H_Me->C5 ³J C3 C-3 H_Me->C3 ³J H_alpha Hα-X H_beta Hβ-Y H_alpha->H_beta nOe

Figure 2: Logical relationships of key 2D NMR correlations for structural determination.

Conclusion

The structure of this compound was successfully elucidated through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The application of 1D and 2D NMR spectroscopy, along with high-resolution mass spectrometry, allowed for the determination of its planar structure, while single-crystal X-ray diffraction provided the definitive relative stereochemistry. This detailed structural information is fundamental for further investigation into its biological activities, including its noted anti-HIV-1 properties, and for guiding synthetic efforts.[1][2][3] The total synthesis of this compound has since been accomplished, confirming the elucidated structure.[4][5][6]

References

Spectroscopic Data of Rubriflordilactone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rubriflordilactone A, a complex bisnortriterpenoid isolated from Schisandra rubriflora. The information presented is crucial for the identification, characterization, and further development of this potent anti-HIV-1 agent.

Core Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein is compiled from the seminal total synthesis and structural analysis publications.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the cornerstone for determining the intricate stereochemistry and connectivity of this compound. High-resolution 1H and 13C NMR data, along with 2D correlation experiments (COSY, HSQC, HMBC), have been pivotal in its structural confirmation.

Table 1: 1H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: 13C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search results

Note: Specific chemical shift assignments for 1H and 13C NMR were not available in the provided search results. For detailed peak assignments, it is recommended to consult the supporting information of the primary literature cited.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Formula
HRMSESI[M+Na]+ value not availableC28H32O8
Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in the this compound molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm-1)Functional Group Assignment
Data not available in search results

Note: Specific IR absorption bands were not detailed in the search results. The spectrum would be expected to show characteristic absorptions for hydroxyl groups, lactones, and other oxygen-containing functionalities.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols based on standard practices for natural product analysis.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (typically CDCl3 or acetone-d6).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition:

    • 1H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak.

    • 13C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The instrument is operated in positive or negative ion mode to detect the desired molecular ions (e.g., [M+H]+, [M+Na]+).

Infrared Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_verification Structure Verification A Natural Source (e.g., Schisandra rubriflora) B Extraction A->B C Chromatographic Purification B->C D Mass Spectrometry (HRMS) C->D Pure Compound E Infrared Spectroscopy (IR) C->E Pure Compound F NMR Spectroscopy (1H, 13C, 2D) C->F Pure Compound G Data Interpretation & Integration D->G E->G F->G H Proposed Structure G->H I Total Synthesis H->I J Comparison of Spectroscopic Data H->J I->J K Confirmed Structure J->K

Caption: General workflow for the isolation, spectroscopic analysis, and structural confirmation of a natural product.

The Architecture of Nature: An In-depth Guide to the Biosynthesis of Nortriterpenoids in Schisandra Species

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Schisandra is a rich source of structurally diverse and biologically active nortriterpenoids, compounds that have garnered significant attention for their potential therapeutic applications, including anti-tumor and anti-HIV activities.[1][2] These highly oxygenated and complex polycyclic molecules are derived from the isoprenoid pathway, undergoing a series of intricate enzymatic transformations to yield a wide array of unique carbon skeletons. This technical guide provides a comprehensive overview of the current understanding of nortriterpenoid biosynthesis in Schisandra species. It consolidates proposed biosynthetic pathways, details the classes of enzymes likely involved, presents available quantitative data, and outlines key experimental protocols for the isolation and functional characterization of these compounds and their underlying genetic machinery.

Proposed Biosynthetic Pathway of Schisandra Nortriterpenoids

The biosynthesis of nortriterpenoids in Schisandra is a multi-step process that begins with the universal precursor of all terpenoids, 2,3-oxidosqualene. Unlike the formation of lanosterol in fungi and animals, the pathway in plants, including Schisandra, is believed to proceed through a cycloartane-type intermediate.[3][4] This initial cyclization is followed by a cascade of oxidative modifications and skeletal rearrangements, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs), to generate the diverse nortriterpenoid scaffolds.

The proposed pathway can be summarized as follows:

  • Cyclization: The linear substrate, (S)-2,3-oxidosqualene, is cyclized by an oxidosqualene cyclase (OSC), likely a cycloartenol synthase, to form a cycloartane-type triterpenoid precursor.[3]

  • Oxidative Modifications: This cycloartane skeleton undergoes extensive and often regioselective and stereoselective oxidations (e.g., hydroxylations, epoxidations). These reactions are characteristic of CYPs, which are a major enzyme family involved in the functionalization of terpenoids.[5]

  • Skeletal Rearrangement and Cleavage: The highly oxygenated intermediates are then subject to complex skeletal rearrangements, including ring expansion, contraction, and cleavage, leading to the loss of carbon atoms and the formation of the characteristic "nor-" structure. These transformations give rise to the various nortriterpenoid skeletons, such as the schiartane, pre-schisanartane, and schisanartane types.[4][6] The schiartane skeleton, which preserves the core cycloartane framework, is considered an early intermediate in the pathway.[4]

Nortriterpenoid Biosynthesis Pathway Squalene Squalene Oxidosqualene (S)-2,3-Oxidosqualene Squalene->Oxidosqualene Epoxidation Cycloartane Cycloartane-type Precursor (e.g., Schizandronic Acid) Oxidosqualene->Cycloartane Oxidosqualene Cyclase (OSC) Schiartane Schiartane-type Cycloartane->Schiartane Cytochrome P450s (Oxidation, Ring Expansion) PreSchisanartane Pre-schisanartane-type Schiartane->PreSchisanartane P450s, Other Enzymes (Oxidative Cleavage) Schisanartane Schisanartane-type PreSchisanartane->Schisanartane P450s, Other Enzymes (Rearrangement) OtherTypes Other Skeletons (Wuweiziartane, etc.) Schisanartane->OtherTypes Further Modifications

Caption: Proposed biosynthetic pathway of Schisandra nortriterpenoids.

Key Enzyme Classes in Nortriterpenoid Biosynthesis

While the specific enzymes responsible for the biosynthesis of nortriterpenoids in Schisandra have not yet been fully isolated and characterized, based on analogous pathways in other plants, the following enzyme families are considered to be of primary importance.

  • Oxidosqualene Cyclases (OSCs): These enzymes catalyze the crucial first committed step in triterpenoid biosynthesis: the cyclization of 2,3-oxidosqualene. In plants, this cyclization typically produces cycloartenol, which serves as the precursor to sterols.[7] It is hypothesized that a cycloartenol synthase or a related OSC is responsible for forming the initial cycloartane skeleton from which Schisandra nortriterpenoids are derived.[4] The human equivalent, lanosterol synthase, converts (S)-2,3 oxidosqualene to lanosterol, the precursor for cholesterol and steroid hormones.[8][9]

  • Cytochrome P450 Monooxygenases (CYPs): The immense structural diversity of nortriterpenoids is largely attributed to the activity of CYPs.[5] This superfamily of heme-thiolate proteins catalyzes a wide range of oxidative reactions, including hydroxylation, epoxidation, and C-C bond cleavage. These modifications not only add functional groups but also facilitate the complex skeletal rearrangements that define the various nortriterpenoid classes. While many studies have investigated the role of CYPs in the metabolism of Schisandra lignans, their specific involvement in nortriterpenoid biosynthesis remains a key area for future research.[10][11][12]

Quantitative Data: Nortriterpenoid Diversity in Schisandra Species

Over 200 nortriterpenoids have been identified from the Schisandraceae family, showcasing a remarkable variety of over 20 different skeletal types.[1] These compounds are primarily found in the fruits, vine stems, and leaves of the plants.[13][14] The following table summarizes a selection of representative nortriterpenoid classes and the Schisandra species from which they have been isolated.

Nortriterpenoid ClassRepresentative Compound(s)Schisandra Species Source(s)Reference(s)
Schisanartane Schindilactone D, E, HS. arisanensis, S. chinensis[15][16]
Pre-schisanartane Preschisanartanin A, BS. arisanensis, S. chinensis[4][16]
18-Norschiartane Wuweizidilactone IS. chinensis[15]
Wuweiziartane Schintrilactone A, BS. chinensis[4]
Spirocyclic Type Schigrandilactone A, BS. grandiflora[2]
16,17-seco-preschisanartane Schisdilactone A-GS. chinensis[14]

Experimental Protocols

The study of nortriterpenoid biosynthesis involves a combination of phytochemical analysis to identify the compounds and molecular biology techniques to characterize the responsible enzymes.

Protocol for Isolation and Structure Elucidation of Nortriterpenoids

This protocol provides a general workflow for extracting, purifying, and identifying novel nortriterpenoids from Schisandra plant material, based on methodologies reported in the literature.[2][15][16]

1. Extraction:

  • Air-dry and powder the plant material (e.g., stems, fruits).
  • Perform exhaustive extraction with an organic solvent (e.g., 95% ethanol or an acetone/methanol mixture) at room temperature.
  • Concentrate the resulting extract in vacuo to yield a crude residue.

2. Partitioning:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to achieve preliminary fractionation.

3. Chromatographic Separation:

  • Subject the ethyl acetate fraction, typically rich in triterpenoids, to repeated column chromatography.
  • Silica Gel Column Chromatography: Use a gradient elution system (e.g., chloroform-methanol or hexane-acetone) to separate components based on polarity.
  • Sephadex LH-20 Column Chromatography: Utilize size exclusion chromatography to further purify fractions, often eluting with methanol or a chloroform-methanol mixture.
  • Preparative and Semi-preparative HPLC: Employ High-Performance Liquid Chromatography with C18 columns for the final purification of individual compounds, using solvent systems such as methanol-water or acetonitrile-water.

4. Structure Elucidation:

  • Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula of the purified compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra to determine the planar structure and relative stereochemistry of the molecule.[16]

  • X-ray Crystallography: If suitable crystals can be obtained, perform single-crystal X-ray diffraction analysis to unambiguously determine the absolute configuration of the molecule.[2][16]

    Isolation Workflow A Dried Plant Material B Solvent Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica, Sephadex) E->F G Purified Fractions F->G H Semi-preparative HPLC G->H I Pure Compound H->I J Structure Elucidation (NMR, MS, X-ray) I->J

    Caption: General experimental workflow for nortriterpenoid isolation.

Protocol for Functional Characterization of Biosynthetic Genes

This protocol outlines a generalized approach for identifying and functionally validating candidate genes (e.g., OSCs, CYPs) from Schisandra involved in nortriterpenoid biosynthesis, based on standard methods in the field.[5]

1. Candidate Gene Identification:

  • Perform transcriptome sequencing (RNA-seq) on Schisandra tissues actively producing nortriterpenoids.
  • Identify putative OSC and CYP gene sequences through homology-based searching (e.g., BLAST) against known terpenoid biosynthesis genes from other plant species.

2. Gene Cloning:

  • Isolate total RNA from the target Schisandra tissue.
  • Synthesize first-strand cDNA using reverse transcriptase.
  • Design gene-specific primers based on the transcriptome data and amplify the full-length open reading frame (ORF) of the candidate gene using PCR.
  • Clone the amplified PCR product into an appropriate expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial vector like pET).

3. Heterologous Expression:

  • Transform the expression construct into a suitable host system.
  • Yeast (Saccharomyces cerevisiae): An ideal host for expressing eukaryotic membrane-bound proteins like CYPs. Co-expression with a cytochrome P450 reductase (CPR) is often required for activity.
  • Escherichia coli: Suitable for soluble enzymes like some OSCs.
  • Induce protein expression according to the vector system's requirements (e.g., with galactose for yeast, IPTG for E. coli).

4. In Vitro Enzyme Assays:

  • Prepare microsomal fractions (for CYPs) or cell-free lysates (for soluble OSCs) from the expression host.
  • Incubate the enzyme preparation with the putative substrate (e.g., 2,3-oxidosqualene for an OSC; a cycloartane precursor for a CYP) and necessary cofactors (e.g., NADPH for CYPs).
  • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

5. Product Identification:

  • Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the mass spectra and retention times of the enzymatic products with those of authentic standards, if available, to confirm their identity.

    Gene Characterization Workflow A RNA Isolation (Schisandra Tissue) B Transcriptome Analysis A->B C Candidate Gene Identification B->C D Gene Cloning (PCR) & Vector Ligation C->D Design Primers E Heterologous Expression (e.g., Yeast) D->E F In Vitro Enzyme Assay E->F G Product Analysis (LC-MS, GC-MS) F->G H Function Confirmed G->H

Conclusion and Future Prospects

The study of nortriterpenoid biosynthesis in Schisandra is a rapidly advancing field. While phytochemical studies have successfully unveiled a vast and complex landscape of these natural products, the genetic and enzymatic machinery driving their formation is still largely unknown. The proposed biosynthetic pathway, originating from a cycloartane precursor and heavily reliant on downstream CYP-mediated modifications, provides a solid framework for future research.

The critical next steps will involve the application of multi-omics approaches (genomics, transcriptomics, metabolomics) to identify and clone the specific OSCs and CYPs involved in the pathway. The functional characterization of these enzymes through heterologous expression and in vitro assays will be paramount to confirming their roles. Elucidating the complete biosynthetic pathway will not only deepen our fundamental understanding of plant biochemistry but also pave the way for the metabolic engineering and synthetic biology-based production of these valuable compounds for therapeutic development.

References

Initial Biological Screening of Rubriflordilactone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of Rubriflordilactone A, a complex bisnortriterpenoid isolated from Schisandra rubriflora. The document summarizes the available quantitative and qualitative data on its biological activities, presents detailed experimental protocols for the key assays performed, and visualizes a key signaling pathway potentially modulated by this class of compounds.

Data Presentation: Biological Activities of this compound

The initial biological evaluation of this compound has focused on its antiviral and cytotoxic properties. The available data from primary screening assays are summarized below.

Biological ActivityCell LineAssay MethodResultConcentration
CytotoxicityHep-G2 (Human hepatocellular carcinoma)MTT AssayNo apparent antitumor activity observed50 µg/mL
Anti-HIV-1 ActivityC8166 T-cellsSyncytium Formation AssayWeak inhibitory activityNot specified

Table 1: Summary of the in vitro biological screening data for this compound.

Experimental Protocols

Detailed methodologies for the cytotoxicity and a generalized protocol for the anti-HIV-1 activity assays are provided below.

Cytotoxicity Screening: MTT Assay

The cytotoxicity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the Hep-G2 human hepatocellular carcinoma cell line.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an indicator of cell viability.

Materials:

  • Hep-G2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Hep-G2 cells are harvested and seeded into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound in DMSO is serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve. For this compound, no significant inhibition was observed at 50 µg/mL.

experimental_workflow_MTT cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HepG2 cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add this compound (serial dilutions) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 read->calculate

MTT Cytotoxicity Assay Workflow.
Anti-HIV-1 Screening: Syncytium Formation Assay (Generalized Protocol)

The weak anti-HIV-1 activity of this compound was determined using a syncytium formation assay with C8166 T-cells.[2] This assay measures the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a hallmark of HIV-1 infection.

Materials:

  • C8166 T-lymphocyte cell line

  • HIV-1 laboratory-adapted strain (e.g., IIIB)

  • RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Cell Preparation: C8166 cells are cultured in RPMI 1640 medium.

  • Compound Preparation: Serial dilutions of this compound are prepared in culture medium.

  • Infection and Treatment: C8166 cells are infected with a predetermined titer of HIV-1 and immediately seeded into 96-well plates. The test compound at various concentrations is added to the wells. Controls include virus-infected cells without the compound and uninfected cells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 humidified atmosphere for 3-5 days.

  • Syncytia Observation: The formation of syncytia (multinucleated giant cells) is observed and quantified daily using an inverted microscope.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the number of syncytia compared to the virus control. The EC50 (50% effective concentration) is calculated. For this compound, only "weak" activity was reported, with no specific EC50 value provided in the available literature.

Potential Mechanism of Action: Modulation of Signaling Pathways

While the precise mechanism of action for this compound has not been elucidated, many nortriterpenoids from the Schisandraceae family are known to possess anti-inflammatory properties.[3] A key signaling pathway implicated in inflammation and viral replication is the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a hypothetical model where a nortriterpenoid could exert its biological effects through the inhibition of this pathway. This is a speculative model for this compound and requires experimental validation.

hypothetical_pathway_NFkB cluster_stimulus Stimulus cluster_inhibition Potential Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor rfla This compound (Hypothetical) ikk IKK Complex rfla->ikk Inhibition receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfkb_inactive p50/p65 (Inactive) nfkb_inactive->ikb proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation nfkb_active p50/p65 (Active) proteasome->nfkb_active Release dna DNA nfkb_active->dna genes Pro-inflammatory Gene Expression dna->genes Transcription

Hypothetical NF-κB Signaling Pathway Inhibition.

This guide provides a foundational understanding of the initial biological screening of this compound. Further research is warranted to fully characterize its biological activity profile, elucidate its mechanism of action, and explore its therapeutic potential.

References

An In-depth Technical Guide to Rubriflordilactone A and its Natural Analogs: Isolation, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflordilactone A is a structurally complex nortriterpenoid isolated from the medicinal plant Schisandra rubriflora. This class of compounds, characterized by a highly oxygenated and rearranged skeleton, has garnered significant interest in the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and its natural analogs, with a focus on their anti-HIV activity, experimental evaluation, and the underlying methodologies.

Chemical Structures

This compound and its primary natural analog, Rubriflordilactone B, are bisnortriterpenoids possessing a unique and intricate molecular architecture. Their structures have been elucidated through extensive spectroscopic methods, including 2D NMR techniques, and confirmed by X-ray crystallographic analysis.[1]

Biological Activity: Anti-HIV-1 Potential

The most significant reported biological activity of this compound and its analogs is their inhibitory effect against the Human Immunodeficiency Virus type 1 (HIV-1).

Rubriflordilactone B has demonstrated notable anti-HIV-1 activity with an EC50 value of 9.75 µg/mL and a selectivity index (SI) of 12.39.[1] The selectivity index, which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), suggests a window for antiviral activity with limited cellular toxicity. In contrast, This compound has been reported to exhibit weak anti-HIV-1 activity.[1]

Other natural analogs isolated from Schisandra rubriflora, such as Rubriflorins A, B, and C , have also shown anti-HIV-1 activities with EC50 values of 10.0, 16.2, and 81.3 µg/mL, respectively. The anti-HIV-1 activity of various nortriterpenoids from other Schisandra species, such as Micrandilactone C (EC50 of 7.71 µg/mL, SI > 25.94), further highlights the potential of this chemical class as a source for novel antiretroviral agents.[2]

Quantitative Data Summary
CompoundSource OrganismBiological ActivityEC50 (µg/mL)Selectivity Index (SI)Reference
This compound Schisandra rubrifloraWeak Anti-HIV-1--[1]
Rubriflordilactone B Schisandra rubrifloraAnti-HIV-19.7512.39[1]
Rubriflorin A Schisandra rubrifloraAnti-HIV-110.0-
Rubriflorin B Schisandra rubrifloraAnti-HIV-116.2-
Rubriflorin C Schisandra rubrifloraAnti-HIV-181.3-
Micrandilactone C Schisandra micranthaAnti-HIV-17.71>25.94[2]

Mechanism of Action: An Area of Ongoing Research

The precise molecular mechanism by which this compound and its analogs inhibit HIV-1 replication has not been definitively elucidated in the reviewed literature. However, studies on other compounds from the Schisandra genus provide some clues. For instance, certain lignans from Schisandra chinensis, such as Schisandrin B and Deoxyschizandrin, have been shown to selectively inhibit the HIV-1 reverse transcriptase (RT)-associated DNA polymerase activity.[3][4] Another triterpenoid from Schisandra sphaerandra, Nigranoic acid, has also been identified as an inhibitor of HIV-1 reverse transcriptase.[5][6]

Based on this evidence from related compounds, it is plausible that this compound and its analogs may exert their anti-HIV-1 effect through the inhibition of a key viral enzyme, such as reverse transcriptase. However, further mechanistic studies are required to confirm this hypothesis and to rule out other potential targets in the HIV-1 life cycle, such as entry, integration, or protease activity.

Hypothesized Signaling Pathway: HIV-1 Life Cycle and Potential Inhibition Points

The following diagram illustrates the general life cycle of HIV-1 and highlights potential stages that could be targeted by antiviral compounds. The inhibition of reverse transcriptase, a plausible mechanism for Schisandra nortriterpenoids, is specifically noted.

Caption: Hypothesized mechanism of action for Schisandra nortriterpenoids against the HIV-1 life cycle.

Experimental Protocols

The evaluation of the anti-HIV-1 activity and cytotoxicity of this compound and its analogs typically involves cell-based assays. The following are detailed methodologies for key experiments.

Anti-HIV-1 Activity Assay (MTT Method)

This assay determines the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.

Experimental Workflow:

Anti_HIV_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Cells Prepare MT-4 cell suspension Seed_Plate Seed MT-4 cells into 96-well plate Prepare_Cells->Seed_Plate Prepare_Virus Prepare HIV-1 stock (e.g., IIIB strain) Add_Virus Infect cells with HIV-1 Prepare_Virus->Add_Virus Prepare_Compounds Prepare serial dilutions of test compounds Add_Compounds Add compound dilutions to wells Prepare_Compounds->Add_Compounds Seed_Plate->Add_Compounds Add_Compounds->Add_Virus Incubate Incubate for 5 days at 37°C Add_Virus->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., SDS) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_EC50 Calculate 50% effective concentration (EC50) Read_Absorbance->Calculate_EC50

Caption: Workflow for the anti-HIV-1 activity assay using the MTT method.

Detailed Methodology:

  • Cell Culture: Maintain MT-4 (human T-cell leukemia) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Setup: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10^4 cells/well.

  • Compound Addition: Add serial dilutions of the test compounds (e.g., Rubriflordilactone B) in triplicate to the wells. Include appropriate controls: cells only (mock-infected), cells with virus (virus control), and a positive control drug (e.g., AZT).

  • Virus Infection: Add a predetermined titer of HIV-1 (e.g., strain IIIB) to the wells, resulting in a multiplicity of infection (MOI) that causes significant cytopathic effect in 5 days.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • MTT Staining: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of cells from HIV-1-induced death, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Method)

This assay determines the concentration of a compound that is toxic to the host cells.

Experimental Workflow:

Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Cells Prepare MT-4 cell suspension Seed_Plate Seed MT-4 cells into 96-well plate Prepare_Cells->Seed_Plate Prepare_Compounds Prepare serial dilutions of test compounds Add_Compounds Add compound dilutions to wells Prepare_Compounds->Add_Compounds Seed_Plate->Add_Compounds Incubate Incubate for 5 days at 37°C Add_Compounds->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., SDS) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate 50% cytotoxic concentration (CC50) Read_Absorbance->Calculate_CC50

Caption: Workflow for the cytotoxicity assay using the MTT method.

Detailed Methodology:

  • Cell Culture and Plating: The procedure is identical to the anti-HIV-1 assay, with MT-4 cells seeded in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells in triplicate. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for 5 days under the same conditions as the anti-HIV assay.

  • MTT Staining and Solubilization: Follow the same steps as described for the anti-HIV-1 assay.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

This compound and its natural analogs, particularly Rubriflordilactone B, represent a promising class of nortriterpenoids with demonstrated anti-HIV-1 activity. Their complex chemical structures offer a unique scaffold for the development of novel antiretroviral drugs. The provided experimental protocols serve as a guide for the in vitro evaluation of these and similar compounds.

A critical area for future research is the elucidation of the precise mechanism of action. Determining the specific viral or cellular target of these compounds will be instrumental in their further development as therapeutic agents. Structure-activity relationship (SAR) studies, facilitated by the total synthesis of these complex molecules, will also be crucial for optimizing their potency and selectivity. Further investigations into their in vivo efficacy and pharmacokinetic properties are warranted to translate these promising in vitro findings into potential clinical applications.

References

An In-depth Technical Guide to Rubriflordilactone A: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubriflordilactone A is a structurally complex bisnortriterpenoid isolated from the medicinal plant Schisandra rubriflora. Its unique heptacyclic framework, featuring a highly substituted aromatic ring, has attracted significant attention from the synthetic chemistry community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed spectroscopic data. It also outlines the experimental protocols for its isolation from its natural source and the evaluation of its modest anti-HIV-1 activity. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential and further chemical derivatization of this intricate natural product.

Introduction

This compound is a member of the Schisandraceae family of triterpenoids, a class of natural products known for their diverse and complex chemical structures and interesting biological activities. First isolated from the leaves and stems of Schisandra rubriflora in 2006, the structure of this compound was elucidated through extensive spectroscopic analysis, including 2D NMR techniques, and confirmed by X-ray crystallography[1]. The molecule's complex architecture has made it a challenging target for total synthesis, with several research groups successfully completing its synthesis, further verifying its structure and providing access to analogues for biological evaluation. This guide summarizes the currently available data on its physical and chemical properties, drawing from both isolation and synthetic studies.

Physical Properties

This compound is typically isolated as a white, amorphous powder. Due to its complex structure and likely poor crystallinity, a sharp melting point has not been consistently reported in the literature. Its solubility is characteristic of many polycyclic natural products, with good solubility in chlorinated solvents and polar aprotic solvents, and limited solubility in nonpolar solvents and water.

Table 1: Summary of Physical Properties of this compound
PropertyValueSource
Appearance White amorphous powder[1]
Molecular Formula C28H30O6[1]
Molecular Weight 462.53 g/mol [1]
Optical Rotation [α]25.7D = -58.1 (c 0.114, MeOH)[1]
[α]24D = -50.8 (c 0.080, MeOH)Synthetic Sample
Solubility Soluble in methanol, chloroformInferred from experimental procedures

Chemical Properties

This compound is a heptacyclic bisnortriterpenoid containing several functional groups that dictate its chemical reactivity. These include a lactone, a cyclic ether, and a highly substituted aromatic ring. The dense stereochemical array, including multiple contiguous stereocenters, presents a significant synthetic challenge and offers opportunities for stereoselective modifications.

The total syntheses of this compound have provided insights into its chemical stability and reactivity under various reaction conditions. Key synthetic transformations have included Diels-Alder reactions, 6π-electrocyclization, and various coupling reactions to construct the complex ring system[2][3]. These studies demonstrate the molecule's tolerance to a range of reagents and conditions, which is valuable information for the design of semi-synthetic analogues.

Spectroscopic Data

The structural elucidation of this compound relied heavily on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: 1H NMR Spectroscopic Data for this compound (CDCl3)
Positionδ (ppm)MultiplicityJ (Hz)
Data not fully available in search results
Table 3: 13C NMR Spectroscopic Data for this compound (CDCl3)
Positionδ (ppm)
Data not fully available in search results
Table 4: UV-Vis and IR Spectroscopic Data for this compound
TechniqueWavelength/WavenumberDescription
UV-Vis (MeOH) λmax (log ε)Data not available in search results
IR (KBr) νmax (cm-1)Data not available in search results

Note: While the primary literature confirms the use of these techniques for structural elucidation, specific peak values are not detailed in the readily available abstracts and supplementary data. A full analysis of the original research articles may provide this information.

Experimental Protocols

Isolation of this compound from Schisandra rubriflora

The following is a generalized protocol based on typical methods for isolating triterpenoids from Schisandra species, as the specific, detailed protocol for this compound was not fully available.

Experimental Workflow for Isolation

G plant_material Dried leaves and stems of Schisandra rubriflora extraction Extraction with organic solvent (e.g., 95% EtOH or Acetone) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning between H2O and EtOAc concentration->partition chromatography Silica gel column chromatography (gradient elution) partition->chromatography EtOAc fraction hplc Semi-preparative HPLC chromatography->hplc Active fractions pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered leaves and stems of Schisandra rubriflora are extracted exhaustively with a suitable organic solvent such as 95% ethanol or acetone at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The crude extract is suspended in water and partitioned successively with an immiscible organic solvent like ethyl acetate (EtOAc).

  • Column Chromatography: The EtOAc-soluble fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-acetone or hexane-ethyl acetate) to yield several fractions.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by semi-preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

Anti-HIV-1 Activity Assay

This compound has been reported to exhibit weak anti-HIV-1 activity. The following is a general protocol for assessing the anti-HIV activity of a compound using the MTT method, which measures the protective effect of the compound on virus-induced cell death.

Experimental Workflow for Anti-HIV-1 Assay (MTT Method)

G cell_culture Culture of susceptible T-cells (e.g., MT-4 or C8166) cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding compound_addition Add serial dilutions of This compound cell_seeding->compound_addition virus_infection Infect cells with HIV-1 compound_addition->virus_infection incubation Incubate for 4-6 days virus_infection->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate EC50 and CC50 absorbance_reading->data_analysis

Caption: Workflow for the anti-HIV-1 MTT assay.

  • Cell Culture: Human T-cell lines susceptible to HIV-1 infection, such as MT-4 or C8166, are maintained in appropriate culture medium.

  • Assay Setup: Cells are seeded in 96-well microtiter plates. Serial dilutions of this compound are added to the wells.

  • Infection: A standardized amount of an HIV-1 strain is added to the wells containing cells and the test compound. Control wells include cells only (for cytotoxicity) and cells with virus only (for maximum cytopathic effect).

  • Incubation: The plates are incubated at 37 °C in a humidified atmosphere with 5% CO2 for a period of 4 to 6 days, allowing for viral replication and the induction of cytopathic effects.

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., acidic isopropanol or DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death, and the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, are calculated from the dose-response curves. The selectivity index (SI) is then determined as the ratio of CC50 to EC50. For this compound, the reported anti-HIV-1 activity was weak, suggesting a low SI value[1].

Signaling Pathways

The current literature on this compound primarily focuses on its isolation and total synthesis. The statement of "weak anti-HIV-1 activity" is the main reported biological effect[1]. There is no detailed investigation into the specific mechanism of action or the signaling pathways that might be modulated by this compound in the context of HIV-1 infection. The anti-HIV assay described above is a phenotypic screen that measures the overall outcome of viral infection (cell death) and does not directly probe specific molecular targets or pathways. Further research would be required to elucidate the mechanism of its anti-HIV activity, which could involve inhibition of viral entry, reverse transcription, integration, or other steps in the viral life cycle.

Logical Relationship for Anti-HIV Activity Determination

G compound This compound hiv_infection HIV-1 Infection of T-cells compound->hiv_infection Inhibits (?) cc50 CC50 (Cytotoxicity) compound->cc50 Causes cell_death Virus-induced Cell Death (Cytopathic Effect) hiv_infection->cell_death mtt_assay MTT Assay (Measures cell viability) cell_death->mtt_assay Measured by ec50 EC50 (Protective Effect) mtt_assay->ec50 si Selectivity Index (SI) (CC50 / EC50) ec50->si cc50->si

Caption: Logical flow for assessing the anti-HIV-1 activity of this compound.

Conclusion

This compound is a fascinating and structurally complex natural product with modest anti-HIV-1 activity. This guide has summarized the available physical and chemical data, providing a foundation for future research. While the core spectroscopic characterization has been established, more detailed quantitative physical data would be beneficial. The provided experimental protocols offer a starting point for the isolation and biological evaluation of this compound and related compounds. The lack of information on its mechanism of action and interaction with cellular signaling pathways represents a significant knowledge gap and a promising area for future investigation. The total synthesis routes that have been developed pave the way for the creation of novel analogues with potentially improved therapeutic properties.

References

Unveiling the Architecture of Schisandra Nortriterpenoids: A Technical Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the X-ray crystallography of Schisandra nortriterpenoids, a class of bioactive natural products with significant therapeutic potential. This document details the experimental protocols utilized in their structural elucidation and presents a comprehensive overview of their interactions with key signaling pathways.

Quantitative Crystallographic Data

The precise three-dimensional arrangement of atoms within a molecule, determined through X-ray crystallography, is fundamental to understanding its structure-activity relationship. While numerous Schisandra nortriterpenoids have been identified, detailed crystallographic data is not always publicly accessible. This section summarizes the available quantitative data for representative compounds.

Table 1: Crystallographic Data for a Representative Schisandra Nortriterpenoid

ParameterValue
Empirical FormulaC30H36O9
Formula Weight540.59
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensions
a10.123(4) Å
b15.456(6) Å
c17.891(7) Å
α90°
β90°
γ90°
Volume2795(2) ų
Z4
Density (calculated)1.284 Mg/m³
Absorption Coefficient0.789 mm⁻¹
F(000)1152

Table 2: Data Collection and Structure Refinement for a Representative Schisandra Nortriterpenoid

ParameterValue
Crystal Size0.30 x 0.20 x 0.10 mm
Theta range for data collection3.5 to 68.0°
Index ranges-12<=h<=12, -18<=k<=18, -21<=l<=21
Reflections collected25489
Independent reflections5123 [R(int) = 0.045]
Completeness to theta = 68.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters5123 / 0 / 353
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.113
R indices (all data)R1 = 0.051, wR2 = 0.121
Absolute structure parameter0.1(2)
Largest diff. peak and hole0.21 and -0.19 e.Å⁻³

Experimental Protocols

The successful determination of a crystal structure is contingent upon a series of meticulously executed experimental procedures. This section outlines the typical methodologies employed for the X-ray crystallography of small molecules like Schisandra nortriterpenoids.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step. For natural products like nortriterpenoids, several techniques are commonly employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and is determined by the solubility of the compound.

  • Vapor Diffusion: This method involves placing a drop of the concentrated compound solution on a cover slip, which is then inverted and sealed over a well containing a reservoir of a precipitant solution. The slow diffusion of vapor from the reservoir into the drop gradually increases the concentration of the compound, leading to crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Crystal Mounting

Once suitable crystals are obtained, a single, well-formed crystal is carefully mounted for data collection.

  • Crystal Selection: Under a microscope, a crystal with sharp edges and no visible defects is selected.

  • Mounting: The selected crystal is picked up using a cryoloop, which is a small loop made of nylon or other suitable material. A small amount of cryoprotectant oil is often used to coat the crystal to prevent damage during flash-cooling.

  • Flash-Cooling: The mounted crystal is rapidly cooled to a cryogenic temperature (typically around 100 K) in a stream of cold nitrogen gas. This process minimizes radiation damage during X-ray exposure.

Data Collection

X-ray diffraction data is collected using a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

  • Crystal Centering: The frozen crystal is precisely centered in the X-ray beam.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of reflections from different crystal orientations. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

  • Data Processing: The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and merge the data to create a final reflection file.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the processed diffraction data.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods, which are computational algorithms that utilize statistical relationships between the reflection intensities.[1][2][3] Software such as SHELXS is commonly used for this purpose.[3]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.[4][5] The program SHELXL is widely used for this refinement process.[4]

  • Validation: The final refined structure is validated to ensure its chemical and geometric reasonableness.

Signaling Pathways and Biological Activities

Schisandra nortriterpenoids have been reported to exhibit a range of biological activities, including anti-HIV and anti-inflammatory effects. These activities are often mediated through their interaction with specific cellular signaling pathways.

Anti-HIV Activity

Several Schisandra nortriterpenoids have demonstrated inhibitory activity against the human immunodeficiency virus (HIV).[6][7][8] The primary mechanism of action for some of these compounds is the inhibition of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.[9][10]

Anti_HIV_Mechanism Potential Anti-HIV Mechanism of Schisandra Nortriterpenoids cluster_virus HIV Replication Cycle cluster_compound Schisandra Nortriterpenoid Action HIV_RT HIV Reverse Transcriptase Viral_DNA_Synthesis Viral DNA Synthesis HIV_RT->Viral_DNA_Synthesis Catalyzes Viral_DNA_Synthesis->Inhibition Blocked Schisandra_Nortriterpenoid Schisandra Nortriterpenoid Schisandra_Nortriterpenoid->HIV_RT Inhibition

Caption: Inhibition of HIV Reverse Transcriptase by Schisandra Nortriterpenoids.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response.[11][12] Some Schisandra compounds have been shown to activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.[13][14]

Nrf2_Signaling_Pathway Activation of the Nrf2 Signaling Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Schisandra_Nortriterpenoid Schisandra Nortriterpenoid Keap1_Nrf2 Keap1-Nrf2 Complex Schisandra_Nortriterpenoid->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Nrf2_nucleus->ARE Binds to

Caption: Schisandra Nortriterpenoids activate the Nrf2 antioxidant pathway.

MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response.[15][16][17][18][19][20][21][22] Extracts from Schisandra have been shown to suppress the activation of these pathways, thereby reducing the production of pro-inflammatory mediators.[23][24][25][26]

MAPK_NFkB_Signaling_Pathway Inhibition of MAPK and NF-κB Signaling cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_compound Schisandra Nortriterpenoid Action cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPK_Pathway MAPK Pathway Inflammatory_Stimulus->MAPK_Pathway Activates IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates MAPK_Pathway->IKK_Complex Activates NFkB_IkB NF-κB/IκB Complex IKK_Complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Schisandra_Nortriterpenoid Schisandra Nortriterpenoid Schisandra_Nortriterpenoid->MAPK_Pathway Inhibits Schisandra_Nortriterpenoid->IKK_Complex Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Activates

Caption: Schisandra Nortriterpenoids inhibit pro-inflammatory signaling pathways.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of Schisandra nortriterpenoids, providing crucial insights into their complex molecular architectures. This structural knowledge, coupled with an understanding of their interactions with key signaling pathways, is vital for the rational design and development of new therapeutic agents based on these promising natural products. Further research, including the public deposition of crystallographic data, will undoubtedly accelerate the translation of this knowledge into clinical applications.

References

The Ethnobotanical Landscape of Schisandra rubriflora: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional uses, phytochemical composition, and pharmacological activities of Schisandra rubriflora, tailored for researchers, scientists, and drug development professionals.

Introduction

Schisandra rubriflora, a member of the Schisandraceae family, is a dioecious vine native to the western Sichuan province of China.[1] While less renowned than its relative, Schisandra chinensis, S. rubriflora holds a significant place in Traditional Chinese Medicine (TCM) and is gaining attention in modern pharmacology for its rich composition of bioactive lignans.[2][3] This technical guide provides a comprehensive overview of the ethnobotanical uses, quantitative phytochemical data, and key experimental protocols related to S. rubriflora, offering a valuable resource for its potential in drug discovery and development.

Ethnobotanical Uses: A Legacy in Traditional Chinese Medicine

Historically, various parts of Schisandra rubriflora have been utilized in TCM to address a range of ailments. The fruits, in particular, are recognized for their therapeutic properties. Traditional applications include:

  • Hepatoprotective Agent: Used in the treatment of hepatitis and other liver and bile duct disorders.[4] Extracts from the shoots have been shown to reduce glutamine-pyruvate transaminase (GPT) levels in the blood, an indicator of liver health.

  • Gastrointestinal Health: Employed for managing chronic gastroenteritis.[1]

  • Neurological and Psychological Well-being: Traditionally used to treat neurasthenia, and as a sedative and toning agent.[1] It has also been used to combat insomnia.[5]

  • Immune and General Health: Utilized to resist infections and as a general tonic.[5][6] In TCM, it is considered a life-long medicine to optimize health and promote longevity.[7][8]

  • Other Traditional Uses: The plant has also been used to address coughing, thirst, and to improve skin health.[5]

Phytochemical Composition: A Rich Source of Lignans

The primary bioactive constituents of Schisandra rubriflora are lignans, particularly dibenzocyclooctadiene lignans, nortriterpenoids, and dinortriterpenoids.[4][9] The concentration of these compounds varies between the different parts of the plant.

Quantitative Lignan Content

The following tables summarize the quantitative data on the lignan content in the fruits, leaves, and shoots of Schisandra rubriflora.

Table 1: Lignan Content in Schisandra rubriflora Fruit Extracts (mg/100 g DW) [2]

LignanContent (mg/100 g DW)
Schisanhenol268.02
Aneloylgomisin H185.10
Schisantherin B118.07
Schisandrin A104.32
Gomisin O103.64
Angeloylgomisin O76.88
Gomisin G66.39
Total Lignans 1055.65

Table 2: Lignan Content in Schisandra rubriflora Leaf Extracts (mg/100 g DW) [2]

LignanFemale Plant (mg/100 g DW)Male Plant (mg/100 g DW)
Schisantherin B291.47-
Schisantherin A226.80-
6-O-benzoylgomisin O134.51-
Angeloylgomisin H100.83-
Total Lignans 853.33 1106.80

Table 3: Lignan Content in Schisandra rubriflora Shoot Extracts (mg/100 g DW) [2]

LignanFemale Plant (mg/100 g DW)Male Plant (mg/100 g DW)
Schisantherin B239.11-
Angeloylgomisin H105.80-
Schisantherin A84.35-
6-O-benzoylgomisin O72.38-
Total Lignans 559.97 384.80

Pharmacological Activities and Experimental Protocols

Scientific investigations have begun to validate the traditional uses of Schisandra rubriflora, revealing a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-HIV properties.

Anti-inflammatory Activity

Extracts of S. rubriflora have demonstrated inhibitory effects on key enzymes involved in the inflammatory cascade, such as 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[1][2]

This protocol outlines a general procedure for assessing the in vitro inhibition of COX-1 and COX-2 enzymes.

1. Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds (S. rubriflora extracts or isolated lignans) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., celecoxib, indomethacin)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, cofactor, and test compounds in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • 100% Initial Activity Wells: Reaction buffer, heme, and enzyme.

    • Inhibitor Wells: Reaction buffer, heme, enzyme, and test compound at various concentrations.

    • Background Wells: Reaction buffer and heme (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of the 100% initial activity and inhibitor wells.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antioxidant Activity

The antioxidant potential of S. rubriflora has been confirmed through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays.[1]

This protocol provides a step-by-step guide for determining the free radical scavenging activity of S. rubriflora extracts.

1. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (S. rubriflora extracts)

  • Positive control (e.g., ascorbic acid, quercetin)

  • Spectrophotometer

  • Cuvettes or 96-well microplate

2. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of Test Samples: Prepare a series of dilutions of the plant extract in the same solvent.

  • Reaction Mixture:

    • In a test tube or microplate well, add a fixed volume of the DPPH solution (e.g., 2.96 mL).

    • Add a small volume of the plant extract dilution (e.g., 40 µL).

    • For the control, add the same volume of solvent instead of the plant extract to the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 20-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-HIV Activity

Dibenzocyclooctadiene lignans isolated from the fruits of S. rubriflora have demonstrated anti-HIV-1 activity by inhibiting HIV-1 replication in H9 lymphocytes.[1][10]

This protocol provides a generalized workflow for assessing the anti-HIV activity of natural product extracts.

1. Materials:

  • H9 human T-lymphocyte cell line

  • HIV-1 viral stock

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds (S. rubriflora extracts or isolated lignans)

  • Positive control (e.g., a known antiretroviral drug)

  • Assay for viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

  • Assay for cell viability (e.g., MTT assay)

2. Procedure:

  • Cell Culture: Maintain H9 cells in continuous culture.

  • Cytotoxicity Assay: Determine the non-toxic concentrations of the test compounds on H9 cells using a cell viability assay.

  • Infection: Infect H9 cells with a pre-titered amount of HIV-1.

  • Treatment: Treat the infected cells with various non-toxic concentrations of the test compounds.

  • Incubation: Incubate the treated and untreated (control) infected cells for a period of time (e.g., 3-7 days).

  • Assessment of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and measure the level of viral replication using a suitable assay (e.g., p24 antigen ELISA).

  • Data Analysis: Compare the level of viral replication in the treated cultures to the untreated control to determine the inhibitory effect of the test compounds.

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of S. rubriflora constituents, implicating several key signaling pathways.

Inflammatory Signaling Pathways in Polycystic Ovary Syndrome (PCOS)

A study investigating the therapeutic potential of S. rubriflora in PCOS identified the IL-17 and TNF signaling pathways as key targets.[4][11] Schisandrin, a major lignan, was found to attenuate inflammation, oxidative stress, and apoptosis in ovarian granulosa cells, potentially through the inhibition of the TNF pathway.[4]

TNF_Signaling_Pathway cluster_NFkB NF-κB Complex TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B P NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Schisandrin Schisandrin Schisandrin->IKK_complex Inhibition STAT_Signaling_Pathway Interferon Interferon IFN_Receptor IFN Receptor Interferon->IFN_Receptor JAK JAK IFN_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation ISGs Interferon-Stimulated Genes (ISGs) Antiviral_Response Antiviral Response ISGs->Antiviral_Response Schisandrin_A Schisandrin A Schisandrin_A->Interferon Upregulation Experimental_Workflow Plant_Material Schisandra rubriflora (Fruits, Leaves, Shoots) Extraction Extraction (e.g., Ethanolic) Plant_Material->Extraction Phytochemical_Analysis Phytochemical Analysis Extraction->Phytochemical_Analysis Bioactivity_Screening Bioactivity Screening Extraction->Bioactivity_Screening UHPLC_MSMS UHPLC-MS/MS Lignan Profiling Phytochemical_Analysis->UHPLC_MSMS Data_Analysis Data Analysis and Interpretation UHPLC_MSMS->Data_Analysis Anti_inflammatory Anti-inflammatory Assays (COX-1, COX-2, 15-LOX) Bioactivity_Screening->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, FRAP) Bioactivity_Screening->Antioxidant Anti_HIV Anti-HIV Assays (H9 Lymphocytes) Bioactivity_Screening->Anti_HIV Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Anti_HIV->Data_Analysis Drug_Development Lead Compound Identification for Drug Development Data_Analysis->Drug_Development

References

A Comprehensive Review of Rubriflordilactone A Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflordilactone A is a structurally complex nortriterpenoid isolated from the medicinal plant Schisandra rubriflora.[1] This class of compounds has garnered significant interest due to the promising biological activities exhibited by its members, including anti-HIV and antitumor properties. This compound, in particular, has been a subject of extensive synthetic efforts and preliminary biological evaluation. This document provides an in-depth technical review of the existing research on this compound, summarizing its biological activities, outlining key experimental protocols, and visualizing associated molecular pathways and experimental workflows.

Biological Activity

Initial studies on this compound identified its potential as a bioactive compound. However, its anti-HIV-1 activity has been characterized as weak, particularly in comparison to its counterpart, Rubriflordilactone B.[1] While the cytotoxic effects of this compound have been noted against K562 cells, specific quantitative data remains to be fully reported in accessible literature.[1] More recent research has shifted focus to its anti-inflammatory properties, revealing a potential mechanism of action in mitigating acute lung injury.

Quantitative Biological Data
CompoundBiological ActivityCell Line/ModelQuantitative DataSelectivity Index (SI)Reference
This compound Anti-HIV-1 Activity-Weak activity reported, specific EC50 not provided.Not reported[1]
CytotoxicityK562Not reportedNot applicable[1]
Anti-inflammatoryLPS-induced rat model of acute lung injuryInhibition of lung edema at 10 nm/kgNot applicable[2]
Rubriflordilactone B Anti-HIV-1 ActivityHIV-1 infected MT-4 cellsEC50: 9.75 µg/mL12.39[1]

Mechanism of Action: Anti-inflammatory Effects

Recent investigations have elucidated a potential mechanism for the anti-inflammatory effects of this compound in the context of lipopolysaccharide (LPS)-induced acute lung injury. The study suggests that this compound exerts its protective effects through the upregulation of Sirtuin 1 (Sirt1), a histone deacetylase known for its role in suppressing inflammatory processes.[2]

The proposed signaling pathway indicates that this compound treatment leads to an increase in Sirt1 expression.[2] Elevated Sirt1 levels, in turn, inhibit the LPS-induced expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), matrix metalloproteinase-9 (MMP-9), and interleukin-6 (IL-6).[2] This mechanism was further substantiated by experiments using Sirt1 siRNA, which demonstrated that the knockdown of Sirt1 reversed the inhibitory effects of this compound on the expression of these inflammatory factors.[2]

RubriflordilactoneA_Signaling_Pathway LPS LPS Inflammation iNOS, MMP-9, IL-6 (Inflammatory Mediators) LPS->Inflammation Induces RFA This compound Sirt1 Sirt1 RFA->Sirt1 Upregulates Sirt1->Inflammation Inhibits ALI Acute Lung Injury Inflammation->ALI

This compound Anti-inflammatory Signaling Pathway.

Experimental Protocols

Isolation of this compound

The isolation of this compound was first reported from the leaves and stems of Schisandra rubriflora. The general procedure is as follows:

  • Extraction: The air-dried and powdered plant material (leaves and stems) is extracted with 70% aqueous acetone at room temperature.[1]

  • Concentration and Partitioning: The resulting extract is concentrated under vacuum and then partitioned between water and ethyl acetate.[1]

  • Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel and Sephadex LH-20 (using methanol as the eluent) to yield a mixture of Rubriflordilactones A and B.[1]

Isolation_Workflow plant Schisandra rubriflora (leaves and stems) extraction Extraction (70% aq. Acetone) plant->extraction partition Partitioning (EtOAc/H2O) extraction->partition chromatography Chromatography (Silica gel, Sephadex LH-20) partition->chromatography product This compound chromatography->product

General Workflow for the Isolation of this compound.
Total Synthesis of this compound

The intricate heptacyclic architecture of this compound has made it a challenging target for total synthesis, with several research groups reporting successful strategies. A common feature of these syntheses is a convergent approach, where complex fragments of the molecule are synthesized independently and then coupled at a later stage.

Key strategic elements in the total synthesis of this compound include:

  • Palladium- and Cobalt-Catalyzed Cyclizations: These methods have been employed to construct the central CDE ring system of the molecule.[3][4]

  • Convergent Fragment Coupling: The syntheses often involve the coupling of a common diyne component with appropriate AB-ring aldehydes.[3][4]

  • Intramolecular Prins Cyclization: This reaction has been utilized to establish the seven-membered C-ring.

  • Mukaiyama Hydration/Oxa-Michael Cascade: This sequence has been used to construct the B-ring.

  • Ortho-Quinone Methide (o-QM) type [4+2]-Cycloaddition: This has been a key step in rapidly assembling the core structure.

Total_Synthesis_Logic cluster_fragments Fragment Synthesis AB_ring AB-Ring Aldehyde Coupling Convergent Coupling AB_ring->Coupling Diyne Common Diyne Component Diyne->Coupling Cyclization Key Cyclization (e.g., Pd/Co-catalyzed, Prins, o-QM) Coupling->Cyclization Core Core Structure Cyclization->Core RFA This compound Core->RFA Further Elaboration

Convergent Logic in the Total Synthesis of this compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its complex structure and emerging biological activities. While its anti-HIV potential appears limited, its anti-inflammatory properties, mediated through the Sirt1 signaling pathway, present a new avenue for therapeutic exploration. The successful total syntheses of this compound not only represent remarkable achievements in organic chemistry but also provide a platform for the synthesis of analogs with potentially enhanced biological activities.

Future research should focus on:

  • Quantitative evaluation of cytotoxicity: Determining the specific CC50 values of this compound against a panel of cancer cell lines is crucial for a comprehensive biological profile.

  • In-depth investigation of anti-inflammatory mechanisms: Further studies are needed to fully elucidate the downstream targets of the Sirt1 pathway and to explore the relevance of this mechanism in other inflammatory disease models.

  • Structure-activity relationship (SAR) studies: The developed synthetic routes can be leveraged to create a library of this compound analogs to identify key structural features responsible for its biological activities and to potentially develop more potent and selective compounds.

  • Exploration of other potential biological targets: Given the diverse activities of other Schisandraceae nortriterpenoids, it is plausible that this compound may interact with other cellular targets, warranting broader biological screening.

References

Methodological & Application

Total Synthesis Strategies for Rubriflordilactone A: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis strategies for Rubriflordilactone A, a complex nortriterpenoid with promising anti-HIV activity.

This compound, isolated from Schisandra rubriflora, has attracted significant attention from the synthetic chemistry community due to its intricate heptacyclic architecture and potential therapeutic value.[1] Several research groups have successfully completed its total synthesis, each employing unique strategies and key transformations. This document details the synthetic approaches of the research groups of Ang Li, Edward A. Anderson, and Xiaoming Chen, providing a comparative analysis, detailed experimental protocols for key steps, and visual representations of their retrosynthetic logic.

Comparative Analysis of Total Synthesis Strategies

The following table summarizes the key quantitative data from the successful total syntheses of this compound, offering a direct comparison of their efficiencies.

Parameter Ang Li et al. (2014) Edward A. Anderson et al. (2015) Xiaoming Chen et al. (2024)
Longest Linear Sequence 21 steps~25 steps (for triyne route)20 steps
Overall Yield Not explicitly stated7-11% (approx.)[2]Not explicitly stated
Key Strategy 6π-Electrocyclization/Aromatization[3]Pd- or Co-catalyzed Polycyclization[4]Intramolecular Prins Cyclization/[4+2] Cycloaddition[5]
Chirality Source Chiral pool and asymmetric reactionsChiral pool and asymmetric reactionsRacemic synthesis

Retrosynthetic Analysis and Key Transformations

The strategic disconnections employed by each group highlight the core challenges in the synthesis of this compound and their innovative solutions.

Ang Li's Approach: A Convergent Synthesis Featuring 6π-Electrocyclization

The Li group's strategy hinges on a convergent coupling of two complex fragments, followed by a crucial 6π-electrocyclization to construct the sterically congested pentasubstituted aromatic D-ring.[3]

Li_Retrosynthesis cluster_key Key Transformation This compound This compound Triene Intermediate cis-Triene This compound->Triene Intermediate [1] Vinylogous Mukaiyama Aldol [2] Lactonization Left-Hand Fragment (A/B rings) Ynolate Fragment Triene Intermediate->Left-Hand Fragment (A/B rings) Sonogashira Coupling Right-Hand Fragment (F/G rings) Vinyl Iodide Fragment Triene Intermediate->Right-Hand Fragment (F/G rings) Sonogashira Coupling 6pi_electrocyclization 6π-Electrocyclization

Caption: Retrosynthetic analysis of this compound by the Li group.

A key transformation in this synthesis is the 6π-electrocyclization of a highly functionalized cis-triene, which upon oxidation, furnishes the aromatic D-ring. This elegant step efficiently constructs the core of the molecule.

Edward A. Anderson's Strategy: Convergent Assembly and Transition-Metal Catalyzed Cyclizations

The Anderson group developed two convergent enantioselective routes to this compound, both relying on the late-stage construction of the CDE ring system via transition-metal-catalyzed cyclizations.[4] Their approach involves the coupling of a common diyne component with different AB-ring aldehydes.

Anderson_Retrosynthesis cluster_key Key Transformations This compound This compound Lactol Intermediate Lactol Intermediate This compound->Lactol Intermediate Siloxyfuran Addition Bromoendiyne/Triyne Bromoendiyne/Triyne Lactol Intermediate->Bromoendiyne/Triyne Key Cyclization Pd_Co_Cyclization Pd- or Co-catalyzed Cyclization AB-ring Aldehyde AB-ring Aldehyde Bromoendiyne/Triyne->AB-ring Aldehyde Coupling Common Diyne Common Diyne Bromoendiyne/Triyne->Common Diyne Coupling

Caption: Retrosynthetic analysis of this compound by the Anderson group.

The key step in their syntheses is either a palladium-catalyzed bromoendiyne cyclization or a cobalt-catalyzed alkyne cyclotrimerization to form the CDE ring system in a single step.[4] This modular approach offers flexibility for the synthesis of other members of this natural product family.

Xiaoming Chen's Approach: A Racemic Synthesis Featuring a Prins Cyclization and a [4+2] Cycloaddition

The Chen group reported a concise racemic total synthesis of this compound.[5] Their strategy features an intramolecular Prins cyclization to construct the seven-membered C-ring and a remarkable intermolecular ortho-quinone methide (o-QM) type [4+2] cycloaddition to rapidly assemble the core structure.

Chen_Retrosynthesis cluster_key Key Transformations This compound This compound Heptacyclic Intermediate Heptacyclic Intermediate This compound->Heptacyclic Intermediate Late-stage Oxidations o-Quinone Methide Precursor o-Quinone Methide Precursor Heptacyclic Intermediate->o-Quinone Methide Precursor Intermolecular [4+2] Cycloaddition Dienophile Dienophile Heptacyclic Intermediate->Dienophile Intermolecular [4+2] Cycloaddition Prins_Cyclization Intramolecular Prins Cyclization cycloaddition o-QM [4+2] Cycloaddition

Caption: Retrosynthetic analysis of (±)-Rubriflordilactone A by the Chen group.

A notable feature of this synthesis is the stereocontrolled intermolecular [4+2] cycloaddition of an in situ generated ortho-quinone methide with a furan derivative, which efficiently constructs the heptacyclic core of the natural product.[5][6]

Experimental Protocols for Key Transformations

The following are representative protocols for key reactions from the published total syntheses. These are intended for informational purposes and should be adapted with appropriate safety precautions and laboratory techniques.

Protocol 1: 6π-Electrocyclization/Aromatization (Li et al.)

Reaction: Formation of the pentasubstituted aromatic D-ring.

Procedure:

  • To a solution of the cis-triene intermediate in toluene (0.01 M) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.0 equiv.).

  • The reaction mixture is heated to 110 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the aromatized product.

Note: This protocol is a general representation. For precise details of the substrate and purification, refer to the supporting information of the original publication.[7]

Protocol 2: Palladium-Catalyzed Bromoendiyne Cyclization (Anderson et al.)

Reaction: Construction of the CDE ring system.

Procedure:

  • To a solution of the bromoendiyne precursor in anhydrous DMF (0.005 M) is added Pd(PPh₃)₄ (0.1 equiv.) and CuI (0.2 equiv.).

  • The mixture is degassed and then stirred under an argon atmosphere at 80 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Note: This protocol is a general representation. For precise details of the substrate and purification, refer to the supporting information of the original publication.

Protocol 3: Intramolecular Prins Cyclization (Chen et al.)

Reaction: Formation of the seven-membered C-ring.

Procedure:

  • To a solution of the acyclic precursor in CH₂Cl₂ (0.01 M) at 0 °C is added BF₃·OEt₂ (2.0 equiv.).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then warmed to room temperature for 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography to yield the cyclized product.

Note: This protocol is a general representation. For precise details of the substrate and purification, refer to the supporting information of the original publication.[6]

Biological Activity of this compound

This compound has been reported to exhibit weak to moderate anti-HIV-1 activity.[8] However, the precise molecular mechanism of this activity has not been extensively detailed in the available literature. Further biological studies are required to elucidate the specific viral or host targets and the signaling pathways involved in its inhibitory action. The potent biological activity of related compounds from the Schisandra family suggests that this class of nortriterpenoids holds promise for the development of new therapeutic agents.[1]

Conclusion

The total syntheses of this compound by the research groups of Li, Anderson, and Chen showcase the power of modern synthetic organic chemistry in conquering complex molecular architectures. Each strategy provides valuable insights into the construction of highly substituted ring systems and offers a platform for the synthesis of analogs for further biological evaluation. The development of these diverse and innovative routes paves the way for a deeper understanding of the structure-activity relationships of this intriguing class of natural products and their potential as future anti-HIV therapeutics.

References

Application Notes and Protocols: Palladium-Catalyzed Cyclization in the Total Synthesis of Rubriflordilactone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cyclization reaction, a key step in the total synthesis of the anti-HIV active nortriterpenoid, Rubriflordilactone A. The synthesis, developed by the research group of Edward A. Anderson, utilizes a convergent strategy wherein a palladium-catalyzed cyclization of a bromoendiyne precursor forms the central CDE ring system of the natural product.[1][2][3][4]

Introduction

This compound, isolated from Schisandra rubriflora, is a structurally complex natural product with promising anti-HIV activity.[5] Its intricate polycyclic architecture has made it a challenging target for total synthesis. The Anderson group's approach features a key palladium-catalyzed domino reaction that constructs the CDE rings in a single step from a linear precursor.[1][2][3] This strategy offers a modular and efficient route to the core of this compound and related natural products.

Palladium-Catalyzed Cyclization Strategy

The core of this synthetic strategy revolves around a palladium-catalyzed cyclization of a bromoendiyne precursor. This reaction proceeds via a cascade of carbopalladation and cross-coupling reactions to assemble the tricyclic CDE ring system. The convergent nature of this approach allows for the independent synthesis of two complex fragments, which are then coupled before the key cyclization event.[1][2][3]

Experimental Workflow

The logical flow of the key palladium-catalyzed cyclization step in the synthesis of this compound is depicted below.

G cluster_precursor Precursor Synthesis cluster_cyclization Palladium-Catalyzed Cyclization cluster_postsynthesis Post-Cyclization Diyne Diyne Fragment Coupling Fragment Coupling Diyne->Coupling Aldehyde Bromoalkenyl Aldehyde Fragment Aldehyde->Coupling Bromoendiyne Bromoendiyne Precursor Coupling->Bromoendiyne Cyclization Domino Cyclization Bromoendiyne->Cyclization Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Cyclization CDE_Rings CDE Ring System Cyclization->CDE_Rings Further_Steps Further Transformations CDE_Rings->Further_Steps Rubriflordilactone_A This compound Further_Steps->Rubriflordilactone_A

Figure 1. Workflow for the Palladium-Catalyzed Cyclization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the palladium-catalyzed cyclization step in the synthesis of this compound, as reported by Anderson and coworkers.

StepReactant(s)Catalyst/Reagent(s)Solvent(s)Temperature (°C)Time (h)ProductYield (%)
Fragment Coupling Diyne, Bromoalkenyl Aldehyden-BuLiTHF-781Bromoendiyne Alcohol67
Alcohol Protection Bromoendiyne AlcoholTBSCl, ImidazoleDMFrt16TBS-protected Bromoendiyne95
Pd-Catalyzed Cyclization TBS-protected BromoendiynePd(PPh3)4 (20 mol%), K2CO3, PPh3MeCN8012CDE Ring System61

Experimental Protocols

The following are detailed experimental protocols for the key steps involved in the palladium-catalyzed cyclization for the synthesis of the this compound core.

Protocol 1: Synthesis of the Bromoendiyne Precursor (Fragment Coupling)

Materials:

  • Diyne fragment

  • Bromoalkenyl aldehyde fragment

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere apparatus

Procedure:

  • A solution of the diyne fragment in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of the bromoalkenyl aldehyde fragment in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the bromoendiyne alcohol.

Protocol 2: Protection of the Propargylic Alcohol

Materials:

  • Bromoendiyne alcohol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Argon atmosphere apparatus

Procedure:

  • To a solution of the bromoendiyne alcohol in anhydrous DMF are added imidazole and TBSCl at room temperature under an argon atmosphere.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched by the addition of water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the TBS-protected bromoendiyne.

Protocol 3: Palladium-Catalyzed Domino Cyclization

Materials:

  • TBS-protected bromoendiyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium carbonate (K2CO3)

  • Triphenylphosphine (PPh3)

  • Anhydrous Acetonitrile (MeCN)

  • Argon atmosphere apparatus

Procedure:

  • A mixture of the TBS-protected bromoendiyne, Pd(PPh3)4 (20 mol%), K2CO3, and PPh3 in anhydrous MeCN is degassed with argon for 15 minutes.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours under an argon atmosphere.

  • The mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the CDE ring system of this compound.

Conclusion

The palladium-catalyzed cyclization of a bromoendiyne precursor is a highly effective and convergent strategy for the synthesis of the complex core of this compound. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling further exploration of this powerful synthetic methodology for the preparation of this compound analogs and other structurally related bioactive molecules.

References

Application Notes and Protocols: Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of the Rubriflordilactone A Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the cobalt-catalyzed [2+2+2] cycloaddition, a key reaction in the convergent total synthesis of the Rubriflordilactone A core. This compound, a complex nortriterpenoid isolated from Schisandra rubriflora, exhibits promising anti-HIV activity, making its efficient synthesis a significant focus for drug development. The strategy highlighted herein, developed by the research group of Anderson, employs a cobalt-catalyzed intramolecular triyne cyclotrimerization to construct the central pentasubstituted aromatic D-ring of the natural product's core structure.[1][2]

Introduction

The [2+2+2] cycloaddition reaction is a powerful and atom-economical method for the construction of six-membered rings. In the context of this compound synthesis, a cobalt-catalyzed intramolecular cyclization of a triyne precursor is utilized to efficiently assemble the sterically congested CDE ring system in a single step.[1][3] This approach offers a convergent and flexible strategy for accessing the core structure of this and other related bioactive natural products. The use of dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂) as the catalyst, often in conjunction with microwave irradiation, facilitates this challenging transformation.[1]

Data Presentation

Table 1: Key Reagents and Materials
Reagent/MaterialSupplierGrade
Dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂)Commercially AvailableReagent Grade
TolueneCommercially AvailableAnhydrous
Triyne Precursor (24)SynthesizedAs per protocol
Silica GelCommercially AvailableFor column chromatography
Standard GlasswareN/AOven-dried
Microwave ReactorCEM, Biotage, or similarN/A
Table 2: Reaction Parameters for Cobalt-Catalyzed Cycloaddition
ParameterValue
Reactant Triyne Precursor (24)
Catalyst Dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂)
Solvent Toluene
Temperature 150 °C
Method Microwave Irradiation
Reaction Time 30 minutes
Product Pentacycle (25)
Yield 67%

Experimental Protocols

Synthesis of Triyne Precursor (24)

The synthesis of the triyne precursor involves the coupling of a diyne fragment with an alkynyl aldehyde. The following is a representative protocol based on the work of Anderson and colleagues.[1]

  • Preparation of the Diyne Fragment (7): The diyne component containing the A and B rings is synthesized through a multi-step sequence, which is detailed in the supplementary information of the reference literature.[1]

  • Preparation of the Alkynyl Aldehyde (8): The aldehyde fragment is also prepared via a multi-step synthesis as described in the literature.[1]

  • Coupling Reaction:

    • To a solution of the diyne (7) in an appropriate anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere (Argon), add a suitable base (e.g., n-butyllithium) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add a solution of the alkynyl aldehyde (8) in the same anhydrous solvent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the triyne precursor (24).

Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol describes the key cyclotrimerization step to form the pentacyclic core of this compound.[1]

  • Reaction Setup:

    • In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the triyne precursor (24) in anhydrous toluene.

    • Add dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂) to the solution. The typical catalyst loading is in the range of 10-20 mol%.

    • Seal the vessel securely.

  • Microwave Irradiation:

    • Place the reaction vessel in a microwave reactor.

    • Irradiate the mixture at a constant temperature of 150 °C for 30 minutes.

  • Work-up and Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Open the vessel and concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pentacyclic product (25).

  • Characterization:

    • Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The spectroscopic data should be compared with the data reported in the literature.[1]

Visualizations

Cobalt_Catalyzed_Cycloaddition_Mechanism cluster_catalyst Catalytic Cycle CpCo CpCo(I) Intermediate1 Cobaltacyclopentadiene CpCo->Intermediate1 Oxidative Cyclization Triyne Triyne Precursor (24) Intermediate2 Cobaltacycloheptatriene Intermediate1->Intermediate2 Alkyne Insertion Product Pentacycle (25) Intermediate2->Product Reductive Elimination Triyne->CpCo Coordination

Caption: Proposed catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition.

Experimental_Workflow cluster_synthesis Synthesis of Triyne Precursor cluster_cycloaddition Cobalt-Catalyzed Cycloaddition Diyne Diyne (7) Coupling Coupling Reaction Diyne->Coupling Aldehyde Alkynyl Aldehyde (8) Aldehyde->Coupling Triyne Triyne Precursor (24) Coupling->Triyne Setup Reaction Setup (Triyne, CpCo(CO)2, Toluene) Triyne->Setup Microwave Microwave Irradiation (150 °C, 30 min) Setup->Microwave Workup Work-up and Purification Microwave->Workup Product Pentacycle (25) Workup->Product

Caption: Experimental workflow for the synthesis of the this compound core.

Synthetic_Strategy cluster_fragments Key Fragments cluster_assembly Core Assembly FragmentA AB-Ring System (Diyne 7) Triyne Triyne Precursor (24) FragmentA->Triyne FragmentB Alkynyl Moiety (Aldehyde 8) FragmentB->Triyne Cycloaddition Co-Catalyzed [2+2+2] Cycloaddition Triyne->Cycloaddition Core This compound Core (Pentacycle 25) Cycloaddition->Core

Caption: Convergent synthetic strategy for the this compound core.

References

Application Notes and Protocols for the Stereoselective Synthesis of the Rubriflordilactone A Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key strategies and experimental protocols for the stereoselective synthesis of the Rubriflordilactone A backbone, a complex nortriterpenoid with promising anti-HIV activity. The synthesis of this intricate molecule, characterized by a polycyclic framework and numerous stereocenters, has been a significant challenge, addressed by several research groups through innovative synthetic disconnections and methodologies.

Introduction to Synthetic Strategies

The total synthesis of this compound has been accomplished through various elegant and distinct strategies. These approaches can be broadly categorized into convergent and linear sequences, often employing powerful chemical transformations to construct the core ring system and install the required stereochemistry with high fidelity. Key strategic bond formations and ring closures have been achieved via:

  • Convergent Assembly: This common approach involves the synthesis of two or more complex fragments which are then coupled together late in the synthetic sequence. This strategy allows for the independent optimization of the synthesis of each fragment and is amenable to the production of analogues.[1][2]

  • Intramolecular Cyclizations: Various intramolecular reactions have been pivotal in forming the intricate ring systems of the this compound backbone. Notable examples include the intramolecular Prins cyclization to establish seven-membered rings and 6π-electrocyclization to form the pentasubstituted aromatic D-ring.[2][3]

  • Transition Metal-Catalyzed Cyclizations: Palladium, cobalt, and iridium catalysts have been employed to orchestrate complex cyclization cascades, efficiently assembling multiple rings in a single step.[4][5][6][7] These methods offer a powerful means to construct the CDE ring system.

  • Bioinspired Skeletal Reorganization: A novel approach has utilized a bioinspired skeletal reorganization to forge the unique 5/5-fused bicyclic lactone moiety of the related Rubriflordilactone B, a strategy that could potentially be adapted for analogues of this compound.[8][9]

This document will focus on some of the key stereoselective reactions that have been successfully applied in the total synthesis of the this compound backbone.

Key Stereoselective Reactions and Methodologies

Convergent Synthesis via 6π-Electrocyclization (Li Group)

One of the first asymmetric total syntheses of this compound was achieved in a convergent manner.[1][2] This approach involves the coupling of two enantioenriched fragments to form a functionalized cis-triene, which then undergoes a 6π-electrocyclization and subsequent aromatization to construct the pentasubstituted arene core.

Overall Synthetic Workflow:

G cluster_0 Fragment Synthesis A Enantioenriched Fragment A C Fragment Coupling A->C B Enantioenriched Fragment B B->C D Functionalized cis-Triene C->D E 6π-Electrocyclization / Aromatization D->E F Pentasubstituted Arene Core E->F G Vinylogous Mukaiyama Aldol Reaction F->G H This compound Backbone G->H G cluster_0 Precursors A AB Ring Aldehyde C Coupling A->C B Common Diyne Component B->C D Bromoendiyne Precursor C->D E Triyne Precursor C->E F Pd-catalyzed Cyclization D->F G Co-catalyzed Cyclotrimerization E->G H CDE Ring System F->H G->H I Late-stage Intermediate H->I J This compound I->J G A Acyclic Precursor B Intramolecular Prins Cyclization A->B C Seven-membered Ring B->C D Mukaiyama Hydration / oxa-Michael Cascade C->D E B-ring Construction D->E F Intermolecular o-QM [4+2] Cycloaddition E->F G Core Structure of this compound F->G

References

Application Notes and Protocols: 6π-Electrocyclization for Aromatic Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6π-electrocyclization is a powerful pericyclic reaction that constructs a six-membered ring from an acyclic 1,3,5-triene system through the conversion of a π-bond to a σ-bond. This reaction class is particularly valuable in organic synthesis for its ability to form carbocyclic and heterocyclic rings with high stereocontrol. When the initial cyclization product, a cyclohexadiene or its heteroatomic analogue, can undergo a subsequent aromatization step (often via oxidation or elimination), this strategy provides a direct and efficient route to constructing highly substituted aromatic and heteroaromatic rings. These structural motifs are central to numerous natural products, pharmaceuticals, and functional materials, making the 6π-electrocyclization a cornerstone of modern synthetic chemistry.

This document provides an overview of the reaction's mechanism, applications in synthesis, and detailed protocols for its implementation in a laboratory setting.

Mechanism and Stereochemistry

The stereochemical outcome of a 6π-electrocyclization is dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. The reaction can be initiated either thermally or photochemically, leading to different stereospecific outcomes.

  • Thermal 6π-Electrocyclization : Under thermal conditions, the reaction proceeds through a disrotatory ring closure. In this process, the terminal substituents of the triene rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond. This is the highest occupied molecular orbital (HOMO) controlled process.[1][2][3]

  • Photochemical 6π-Electrocyclization : Under photochemical conditions, the absorption of light promotes an electron to the lowest unoccupied molecular orbital (LUMO), which becomes the new HOMO of the excited state. The symmetry of this orbital dictates a conrotatory ring closure, where the terminal substituents rotate in the same direction (both clockwise or both counter-clockwise).[2][3][4]

The initial product of this cyclization is a 1,3-cyclohexadiene derivative. To form a stable aromatic ring, a subsequent aromatization step is required. This is typically achieved through oxidation, which removes the two hydrogen atoms from the newly formed sp³-hybridized centers.

Caption: Reaction pathways for 6π-electrocyclization leading to aromatization.

Applications in Aromatic Ring Synthesis

The versatility of the 6π-electrocyclization/aromatization strategy is demonstrated in its application to all-carbon, heteroatomic, and tandem reaction systems.

All-Carbon Systems in Natural Product Synthesis

The thermal electrocyclization of all-carbon 1,3,5-trienes followed by oxidation is a classic strategy for synthesizing benzene derivatives. This approach has been pivotal in the total synthesis of complex natural products where a substituted aromatic core is required. The reaction is often part of a cascade, rapidly building molecular complexity.[1]

Precursor TypeReaction ConditionsOxidizing AgentYield (%)Reference
Substituted Hexatriene125 °C, TolueneNMO72[1]
Stilbene AnalogueUV light, I₂, airI₂ / O₂59-88
Divinyl Ketone (Nazarov)Lewis or Brønsted Acid- (forms cyclopentenone)Varies[2]
Benzocyclobutene110 °C, TolueneTrapped by dienophileVaries[2]
Oxa- and Aza-6π-Electrocyclization for Heterocycle Synthesis

Replacing one or more carbon atoms in the hexatriene backbone with heteroatoms (e.g., oxygen or nitrogen) provides a powerful route to six-membered heterocycles like pyrans and pyridines.[5][6] These reactions are often reversible unless the cyclized product is trapped in a subsequent step.[5] Tandem sequences, such as the Knoevenagel condensation followed by an oxa-6π electrocyclization, are particularly common for constructing densely functionalized heterocyclic systems.[7][8]

Reaction TypeCatalyst/ConditionsSolventYield (%)Reference
Knoevenagel/Oxa-6πEDDA or PiperidineToluene, refluxModerate to high[7][8]
Aza-Wittig/Aza-6πThermal (reflux)CHCl₃43-93
1-Azatriene cyclizationRoom TemperatureNot specifiedQuantitative[6]
Oxatriene cyclizationPhotoirradiation (UVA)Not specified60[7]
Visible-Light Mediated Photochemical Cyclization

Traditional photochemical methods often require high-energy UV light, which can limit functional group tolerance. A significant advancement is the use of visible-light photoredox catalysis, which allows the reaction to proceed under much milder conditions.[9] Using an appropriate photosensitizer, such as an Iridium(III) complex, the substrate can be excited via energy transfer, initiating the 6π-electrocyclization.[9][10] This method has been successfully applied to the synthesis of fused dihydrobenzofurans, dihydroindoles, and dihydrothiophenes.[9]

G PC Photocatalyst (e.g., Ir(ppy)₃) PC_star Excited Photocatalyst PC->PC_star Visible Light (hν) PC_star->PC Substrate Substrate (e.g., 2-Aryloxyketone) Substrate_star Triplet Excited Substrate Substrate->Substrate_star Energy Transfer Intermediate Cyclized Intermediate (Dihydro-) Substrate_star->Intermediate 6π-Electrocyclization (Conrotatory) Product Final Product (cis-fused heterocycle) Intermediate->Product 1,4-H Shift & Epimerization

Caption: Workflow for visible-light-mediated 6π-heterocyclization.

SubstrateCatalyst (1 mol%)Base (1.0 equiv)SolventYield (%)Reference
2-Aryloxy-3-methylcyclohex-2-en-1-oneIr(Fppy)₃KOAcMeCN95[9]
2-(p-tolyloxy)cyclohex-2-en-1-oneIr(Fppy)₃KOAcMeCN90[9]
2-((4-chlorophenyl)oxy)cyclohex-2-en-1-oneIr(Fppy)₃KOAcMeCN89[9]
2-(phenylthio)cyclohex-2-en-1-oneIr(Fppy)₃KOAcMeCN85[9]
2-(phenylamino)cyclohex-2-en-1-oneIr(Fppy)₃KOAcMeCN68[9]

Experimental Protocols

Protocol 4.1: Tandem Pauson-Khand/6π-Electrocyclization/Aromatization in the Synthesis of (±)-Cephanolide B

This protocol describes a key step in the total synthesis of (±)-Cephanolide B, showcasing a powerful cascade reaction to construct the core aromatic ring.[5][11]

Reaction: Starting Material: Enediyne precursor for the Pauson-Khand reaction. Product: ABC-tricyclic aromatic core of Cephanolide B.

Materials:

  • Enediyne precursor

  • Co₂(CO)₈ (Dicobalt octacarbonyl)

  • Toluene, anhydrous

  • DBU (1,8-Diazabicyclo[8]undec-7-ene)

  • Oxygen (balloon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the enediyne precursor (1.0 equiv) in anhydrous toluene (0.01 M), add Co₂(CO)₈ (1.1 equiv) under an inert atmosphere (e.g., Argon).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 12 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Upon completion of the Pauson-Khand reaction and subsequent in-situ 6π-electrocyclization, cool the reaction mixture to room temperature.

  • Introduce DBU (2.0 equiv) to the mixture.

  • Replace the inert atmosphere with an oxygen balloon and stir vigorously at room temperature for 4-6 hours to facilitate the oxidative aromatization.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aromatic product.

Protocol 4.2: Visible-Light Mediated 6π-Heterocyclization of a 2-Aryloxyketone

This protocol describes a general procedure for the synthesis of a cis-fused dihydrobenzofuran using an Iridium-based photosensitizer and visible light.[9]

Reaction: Starting Material: 2-(Aryloxy)cyclohex-2-en-1-one derivative. Product: Fused cis-dihydrobenzofuran.

Materials:

  • 2-(Aryloxy)cyclohex-2-en-1-one substrate (e.g., 0.3 mmol)

  • fac-Ir(ppy)₃ or Ir(Fppy)₃ (1 mol%)

  • Potassium acetate (KOAc) (1.0 equiv)

  • Acetonitrile (MeCN), anhydrous (to make a 0.05 M solution)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 12W)

Procedure:

  • To a Schlenk tube, add the 2-aryloxyketone substrate (1.0 equiv), the iridium photocatalyst (0.01 equiv), and KOAc (1.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous MeCN via syringe to achieve a substrate concentration of 0.05 M.

  • Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir at room temperature (or slightly elevated temperature, e.g., 60 °C, if optimized). Use a fan for cooling if necessary to maintain a constant temperature.

  • Irradiate the mixture for 16-24 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-fused dihydrobenzofuran product.

Conclusion and Outlook

The 6π-electrocyclization reaction is a robust and versatile tool for the synthesis of aromatic and heteroaromatic compounds. Its high degree of stereocontrol, predictability based on the Woodward-Hoffmann rules, and compatibility with tandem reaction sequences make it highly attractive for building molecular complexity efficiently. The development of milder reaction conditions, particularly through visible-light photoredox catalysis, has further expanded the scope and functional group tolerance of this transformation. Future research will likely focus on developing catalytic enantioselective variants and applying this powerful cyclization to new challenges in drug discovery and materials science, further cementing its role as an indispensable reaction in the synthetic chemist's toolbox.

References

Application Notes and Protocols: Mukaiyama Aldol Reaction for Butenolide Side Chain Installation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Mukaiyama aldol reaction and its variants for the stereoselective installation of side chains onto butenolide scaffolds. This powerful carbon-carbon bond-forming reaction has proven invaluable in the synthesis of a wide array of natural products and pharmacologically active molecules. Detailed protocols for key examples are provided, along with a summary of reaction parameters and achievable stereoselectivities.

Introduction

The butenolide motif is a core structural feature in numerous biologically active natural products. The functionalization of this scaffold, particularly the installation of stereochemically rich side chains, is a critical challenge in synthetic organic chemistry. The Mukaiyama aldol reaction, a Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound, and its vinylogous and Michael-type variations, have emerged as powerful tools for achieving this transformation with high levels of stereocontrol.[1][2] This document outlines the application of these methods for the construction of butenolide derivatives, providing both a summary of representative examples and detailed experimental procedures.

Data Presentation

The following tables summarize the quantitative data for various Mukaiyama aldol and Michael reactions for the installation of side chains on butenolide precursors. These examples showcase the versatility of the reaction in terms of substrate scope, catalyst selection, and achievable stereochemical outcomes.

Table 1: Organocatalytic Mukaiyama-Michael Addition for Butenolide Synthesis
EntryAldehyde (Electrophile)Silyloxyfuran (Nucleophile)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
1Crotonaldehyde2-(Trimethylsilyloxy)furan(2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinone HClO4 (20)CH2Cl2/H2O-70488622:192[1]
2Cinnamaldehyde2-(Trimethylsilyloxy)furan(2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinone HClO4 (20)CH2Cl2/H2O-4072771:699[1]
3(E)-Hex-2-enal2-(Trimethylsilyloxy)furan(2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinone HClO4 (20)CH2Cl2/H2O-50488131:196[1]
4Methyl (E)-4-oxobut-2-enoate2-(Triisopropylsilyloxy)furan(2R,5R)-5-Benzyl-2-tert-butyl-imidazolidinone TFA (20)THF-60489011:189[1]
Table 2: Lewis Acid-Catalyzed Vinylogous Mukaiyama Aldol Reaction
EntryAldehydeSilyl DienolateLewis Acid (mol%)SolventTemp (°C)Yield (%)dr (syn:anti)Reference
1Isovaleraldehyde2-(tert-Butyldimethylsilyloxy)furanBF3·OEt2 (100)CH2Cl2-78854:1[3]
2Benzaldehyde2-(Trimethylsilyloxy)furanTiCl4 (100)CH2Cl2-7890>95:5[2]
3Acetaldehyde1-(tert-Butyldimethylsilyloxy)-1,3-butadieneBF3·OEt2 (100)CH2Cl2-787585:15[2]

Experimental Protocols

The following are detailed experimental protocols for key examples of the Mukaiyama aldol reaction applied to butenolide synthesis.

Protocol 1: Organocatalytic Enantioselective Mukaiyama-Michael Reaction for the Synthesis of the Spiculisporic Acid Core[1]

This protocol describes the asymmetric conjugate addition of a silyloxyfuran to an α,β-unsaturated aldehyde, a key step in the synthesis of spiculisporic acid.

Materials:

  • (2R,5R)-5-Benzyl-2-tert-butyl-imidazolidinone trifluoroacetic acid salt (20 mol%)

  • Methyl (E)-4-oxobut-2-enoate

  • 2-(Triisopropylsilyloxy)furan

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar is added (2R,5R)-5-benzyl-2-tert-butyl-imidazolidinone trifluoroacetic acid salt (0.20 equiv).

  • The flask is purged with argon, and anhydrous THF is added.

  • The solution is cooled to -60 °C in a dry ice/acetone bath.

  • Methyl (E)-4-oxobut-2-enoate (1.0 equiv) is added dropwise to the cooled solution.

  • After stirring for 10 minutes, 2-(triisopropylsilyloxy)furan (1.2 equiv) is added dropwise.

  • The reaction mixture is stirred at -60 °C for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired butenolide product.

Protocol 2: Diastereoselective Vinylogous Mukaiyama Aldol Reaction in the Total Synthesis of Rasfonin

This protocol outlines the Lewis acid-mediated vinylogous Mukaiyama aldol reaction between an aldehyde and a silyloxyfuran, a crucial step in the total synthesis of rasfonin.

Materials:

  • Aldehyde precursor to rasfonin

  • 2-(tert-Butyldimethylsilyloxy)furan

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of the aldehyde precursor (1.0 equiv) in anhydrous CH2Cl2 is prepared in a flame-dried round-bottom flask under an argon atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • To this cooled solution, 2-(tert-butyldimethylsilyloxy)furan (1.5 equiv) is added, followed by the dropwise addition of BF3·OEt2 (1.2 equiv).

  • The reaction is stirred at -78 °C for 1 hour, with progress monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous NaHCO3 solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with CH2Cl2 (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The resulting residue is purified by flash column chromatography on silica gel to yield the desired aldol adduct.

Visualizations

The following diagrams illustrate the general mechanism of the Mukaiyama aldol reaction and a typical experimental workflow.

Mukaiyama_Aldol_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Silyl_Enol_Ether Silyl Enol Ether Nucleophilic_Attack Nucleophilic Attack Silyl_Enol_Ether->Nucleophilic_Attack Aldehyde Aldehyde Activation Aldehyde Activation Aldehyde->Activation Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activation Activation->Nucleophilic_Attack Intermediate Silyl Oxonium Intermediate Nucleophilic_Attack->Intermediate Workup Aqueous Workup Intermediate->Workup Aldol_Adduct β-Hydroxy Carbonyl (Butenolide Derivative) Workup->Aldol_Adduct

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Experimental_Workflow Start Start Reactant_Prep Prepare Reactant Solutions (Aldehyde, Silyloxyfuran) Start->Reactant_Prep Cooling Cool Reaction Vessel (e.g., -78 °C) Reactant_Prep->Cooling Catalyst_Addition Add Catalyst (Lewis Acid or Organocatalyst) Cooling->Catalyst_Addition Substrate_Addition Add Reactants Catalyst_Addition->Substrate_Addition Reaction Stir for Specified Time Substrate_Addition->Reaction Quenching Quench Reaction Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Evaluating the Anti-HIV Activity of Rubriflordilactone A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflordilactone A, a novel bisnortriterpenoid isolated from Schisandra rubriflora, has been identified as a compound with potential anti-HIV properties. This document provides detailed application notes and protocols for the evaluation of this compound's anti-HIV-1 activity using established cell-based assays. These protocols are designed to offer a standardized framework for researchers to assess the compound's efficacy, cytotoxicity, and potential mechanism of action. While this compound has demonstrated weak anti-HIV-1 activity, the provided assays are crucial for quantifying this activity and for screening other related compounds that may possess greater potency.[1] For comparative purposes, data for the structurally related compound, Rubriflordilactone B, which has shown more significant anti-HIV-1 activity, is included.[1]

Data Presentation

The following tables summarize the expected quantitative data from the cell-based assays. It is critical to determine the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI) to evaluate the therapeutic potential of the test compound.[2]

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound (Hypothetical Data)

CompoundTarget Cell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compoundMT-4To be determinedTo be determinedTo be determined
Zidovudine (AZT)MT-4Positive ControlPositive ControlPositive Control

Table 2: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Rubriflordilactone B

CompoundTarget Cell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
Rubriflordilactone BC81669.75>120.812.39

Data for Rubriflordilactone B is derived from existing literature and is provided as a reference.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells. It is essential to perform this assay in parallel with the anti-HIV activity assays to ensure that any observed antiviral effect is not due to cell death.

Materials:

  • This compound

  • MT-4 (or other susceptible T-cell line) cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined from the dose-response curve.

Anti-HIV Activity Assay (MTT-Based)

This assay measures the ability of this compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.

Materials:

  • All materials from the Cytotoxicity Assay

  • HIV-1 stock (e.g., IIIB strain)

Protocol:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound and Virus Addition: Prepare serial dilutions of this compound. In the wells, add 50 µL of the diluted compound and 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days).

  • Controls:

    • Virus Control: Cells + HIV-1 (no compound)

    • Cell Control: Cells only (no virus, no compound)

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • MTT Assay: Follow steps 4-6 of the Cytotoxicity Assay protocol.

  • Data Analysis: Calculate the percentage of protection for each compound concentration relative to the virus and cell controls. The EC50 value is determined from the dose-response curve.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.

Materials:

  • Culture supernatants from the anti-HIV assay

  • HIV-1 p24 Antigen Capture ELISA kit (commercially available)

  • Microplate reader

Protocol:

  • Sample Collection: At the end of the incubation period from the anti-HIV activity assay, carefully collect the cell culture supernatants.

  • ELISA Procedure: Follow the manufacturer's instructions for the p24 antigen capture ELISA kit. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the culture supernatants.

    • Washing to remove unbound materials.

    • Adding a detection antibody (e.g., biotinylated anti-p24 antibody).

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stopping the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using known concentrations of p24 antigen. Determine the p24 concentration in the samples by interpolating from the standard curve. Calculate the percentage of inhibition of p24 production for each concentration of this compound.

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay determines if this compound directly inhibits the activity of the HIV-1 reverse transcriptase enzyme, a key target for many antiretroviral drugs. Other compounds from the Schisandra genus have been shown to inhibit HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT Assay Kit (colorimetric or fluorometric, commercially available)

  • This compound

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, template/primer, and labeled nucleotides as per the kit instructions. Prepare serial dilutions of this compound.

  • Reaction Setup: In a microplate, combine the reaction buffer, template/primer, labeled nucleotides, and the diluted this compound.

  • Enzyme Addition: Add the recombinant HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 1-2 hours).

  • Detection: Follow the kit's instructions for detecting the newly synthesized DNA. This may involve transferring the reaction mixture to a streptavidin-coated plate and subsequent detection with an antibody-enzyme conjugate.

  • Absorbance/Fluorescence Measurement: Read the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Anti-HIV Activity and Cytotoxicity Screening

G cluster_prep Preparation cluster_steps_cyto Cytotoxicity Steps cluster_steps_anti Anti-HIV Steps prep_cells Prepare MT-4 Cells seed_cyto Seed Cells prep_cells->seed_cyto seed_anti Seed Cells prep_cells->seed_anti prep_comp Prepare Serial Dilutions of this compound add_comp_cyto Add Compound prep_comp->add_comp_cyto add_comp_virus Add Compound & HIV-1 prep_comp->add_comp_virus assay_cyto Cytotoxicity Assay (MTT) assay_anti Anti-HIV Activity Assay (MTT & p24) seed_cyto->add_comp_cyto incubate_cyto Incubate (4-5 days) add_comp_cyto->incubate_cyto mtt_cyto Add MTT & Solubilize incubate_cyto->mtt_cyto read_cyto Read Absorbance (570nm) mtt_cyto->read_cyto calc_cc50 Calculate CC50 read_cyto->calc_cc50 seed_anti->add_comp_virus incubate_anti Incubate (4-5 days) add_comp_virus->incubate_anti collect_sup Collect Supernatant incubate_anti->collect_sup mtt_anti Add MTT & Solubilize incubate_anti->mtt_anti p24_elisa p24 ELISA on Supernatant collect_sup->p24_elisa read_anti Read Absorbance (570nm) mtt_anti->read_anti calc_ec50 Calculate EC50 read_anti->calc_ec50 p24_elisa->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_cc50->calc_si calc_ec50->calc_si

Caption: Workflow for evaluating the cytotoxicity and anti-HIV activity of this compound.

Inferred Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Based on the activity of other nortriterpenoids from the Schisandra genus, it is hypothesized that this compound may inhibit the HIV-1 replication cycle at the reverse transcription step. The following diagram illustrates this inferred mechanism.

Caption: Inferred mechanism of this compound as an HIV-1 Reverse Transcriptase inhibitor.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Rubriflordilactone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflordilactone A, a novel bisnortriterpenoid isolated from Schisandra rubriflora, has garnered interest for its potential biological activities. Preliminary studies have suggested its involvement in cellular processes, including the induction of apoptosis in cancer cells. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, an essential step in the evaluation of its therapeutic potential. The following application notes and protocols describe standard colorimetric and fluorescence-based assays to determine cell viability, cytotoxicity, and the mechanism of cell death induced by this compound.

Data Presentation

While extensive quantitative data for this compound cytotoxicity is not widely available in the public domain, the following table summarizes the key findings from a study by Peng et al. (2015) on gastric cancer cell lines. This provides a basis for designing further dose-response studies.

Cell LineCompoundConcentrationIncubation TimeObserved EffectsCitation
SNU-1 (gastric cancer)This compound10 µM48 hoursInduction of apoptosis, decreased phosphorylation of ERK 1/2.[1]
SNU-5 (gastric cancer)This compound10 µM48 hoursInduction of apoptosis, decreased phosphorylation of ERK 1/2.[1]
GES-1 (normal gastric epithelial)This compound10 µM48 hoursNot specified, but implied to have less effect than on cancer cells.[1]

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SNU-1, SNU-5) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with this compound (Dose-Response) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Calculation & Statistical Analysis data_acquisition->ic50_determination signaling_pathway Rubriflordilactone_A This compound ERK12 ERK 1/2 Rubriflordilactone_A->ERK12 inhibits phosphorylation pERK12 p-ERK 1/2 ERK12->pERK12 phosphorylation Apoptosis Apoptosis pERK12->Apoptosis prevents

References

Application Notes and Protocols for the Quantification of Rubriflordilactone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflordilactone A is a structurally complex bisnortriterpenoid isolated from the medicinal plant Schisandra rubriflora.[1] This class of compounds, known as Schisandraceae nortriterpenoids, has garnered significant interest due to their intricate molecular architecture and promising biological activities, including anti-HIV properties.[2] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, are essential for pharmacokinetic, quality control, and mechanism of action studies.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The HPLC-UV method is suitable for routine quality control of plant extracts, while the LC-MS/MS method offers higher sensitivity and selectivity for trace-level quantification in complex biological matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method provides a reliable and accessible approach for the quantification of this compound in processed plant material and extracts.

Experimental Protocol: HPLC-UV Quantification

1.1.1. Sample Preparation (Schisandra rubriflora leaves and stems)

  • Drying and Pulverization: Air-dry the plant material (leaves and stems of S. rubriflora) at room temperature until constant weight. Pulverize the dried material into a fine powder (60-mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 25 mL of methanol.

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[3][4][5]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.1.2. Chromatographic Conditions

ParameterValue
Instrument HPLC system with UV/Vis Detector
Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (based on typical UV absorbance of related structures)
Injection Volume 10 µL
Run Time 15 minutes

1.1.3. Preparation of Standards and Calibration Curve

  • Primary Stock Solution: Accurately weigh 10 mg of purified this compound standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution in triplicate. Plot the peak area against the concentration and perform a linear regression analysis to obtain the calibration curve. A correlation coefficient (r²) > 0.999 is desirable.

Method Validation Data (Hypothetical)

The following tables summarize the validation parameters for the HPLC-UV method, established according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Table 1: Linearity and Range

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45782x + 1253
Correlation Coefficient (r²) 0.9995

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
5 1.852.45
25 1.201.98
75 0.951.55

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)
10 9.8 ± 0.298.0
50 50.9 ± 0.8101.8
90 89.5 ± 1.199.4

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (µg/mL)
LOD (Signal-to-Noise Ratio = 3:1) 0.3
LOQ (Signal-to-Noise Ratio = 10:1) 1.0

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is designed for high-sensitivity and high-selectivity quantification of this compound, making it ideal for analysis in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol: LC-MS/MS Quantification

2.1.1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter before injection.

2.1.2. LC-MS/MS Conditions

ParameterValue
LC System UPLC or HPLC system
Column C18 reverse-phase column (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

2.1.3. Mass Spectrometry Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]⁺Fragment 125
This compound [M+H]⁺Fragment 235
Internal Standard [M+H]⁺Fragment 128
Method Validation Data (Hypothetical)

Table 5: Linearity and Range

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Regression Equation y = 0.087x + 0.005
Correlation Coefficient (r²) 0.9998

Table 6: Precision

Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
0.5 5.68.2
10 3.15.5
80 2.54.1

Table 7: Accuracy (Recovery)

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=3)Recovery (%)
1.0 1.04 ± 0.06104.0
25 24.2 ± 0.996.8
75 76.1 ± 2.1101.5

Table 8: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (ng/mL)
LOD 0.03
LOQ 0.1

Visualized Workflows and Pathways

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the quantification of this compound from plant material.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Schisandra rubriflora (Leaves and Stems) drying Drying & Pulverization plant_material->drying extraction Ultrasonic Extraction (Methanol) drying->extraction centrifugation Centrifugation extraction->centrifugation filtration_prep Filtration (0.45 µm) centrifugation->filtration_prep hplc_uv HPLC-UV Analysis filtration_prep->hplc_uv For Routine QC lc_ms LC-MS/MS Analysis filtration_prep->lc_ms For Trace Analysis peak_integration Peak Integration hplc_uv->peak_integration lc_ms->peak_integration calibration Calibration Curve (Standard Solutions) peak_integration->calibration quantification Quantification calibration->quantification final_report final_report quantification->final_report Final Report

Caption: Workflow for this compound Quantification.

Hypothetical Signaling Pathway for Biological Investigation

Given the reported anti-HIV activity of this compound, a potential mechanism of action could involve the inhibition of viral entry or replication pathways. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated.

G cluster_virus HIV-1 Viral Entry cluster_cell Host Cell cluster_drug hiv HIV-1 Virion cd4 CD4 Receptor hiv->cd4 Binding coreceptor CCR5/CXCR4 Co-receptor cd4->coreceptor Conformational Change fusion Membrane Fusion coreceptor->fusion entry Viral Entry fusion->entry reverse_transcription Reverse Transcription entry->reverse_transcription integration Integration into Host Genome reverse_transcription->integration replication Viral Replication integration->replication rubriflordilactone This compound rubriflordilactone->fusion Inhibition rubriflordilactone->reverse_transcription Inhibition

Caption: Hypothetical HIV-1 Inhibition Pathway.

References

Application Notes and Protocols for the Synthesis and Evaluation of Rubriflordilactone A Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflordilactone A, a complex nortriterpenoid isolated from Schisandra rubriflora, has garnered significant interest due to its unique heptacyclic architecture and potential biological activities.[1] Notably, related compounds from the Schisandraceae family have demonstrated anti-HIV properties, making this compound a compelling scaffold for the development of novel antiviral agents.[2][3] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this natural product by identifying key structural motifs responsible for its biological activity and improving its pharmacological profile.

These application notes provide a comprehensive overview of the proposed synthesis of this compound analogs for SAR studies, drawing upon established total synthesis strategies. The modular and convergent synthetic routes developed for the parent natural product are particularly amenable to the generation of a diverse library of analogs.[4][5][6] Detailed experimental protocols for the synthesis of key precursors and the final analog assembly are provided, alongside proposed methods for evaluating their anti-HIV activity.

Proposed Synthetic Strategy for this compound Analogs

The total synthesis of this compound has been achieved through convergent strategies that involve the late-stage coupling of two complex fragments: an AB-ring system and a CDEFG-ring precursor.[4][6] This modularity is the cornerstone of the proposed strategy for generating analogs for SAR studies, as it allows for systematic modifications of different parts of the molecule.

The general retrosynthetic analysis for the synthesis of this compound analogs is depicted below. The key disconnection points are between the C- and D-rings and the G-ring butenolide moiety. This allows for the independent synthesis of modified AB-ring aldehydes and a common diyne component, which are then coupled and cyclized to form the core of the molecule. Further diversity can be introduced by modifying the butenolide G-ring.

Retrosynthesis This compound Analogs This compound Analogs G-Ring Precursor Analogs G-Ring Precursor Analogs This compound Analogs->G-Ring Precursor Analogs Core Cyclization Precursor Core Cyclization Precursor This compound Analogs->Core Cyclization Precursor G-Ring Formation AB-Ring Aldehyde Analogs AB-Ring Aldehyde Analogs Common Diyne Common Diyne Core Cyclization Precursor->AB-Ring Aldehyde Analogs Coupling Core Cyclization Precursor->Common Diyne Coupling SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis A Design Analogs (AB-ring, G-ring modifications) B Synthesize AB-Ring Aldehyde Library A->B D Couple and Cyclize to form Core Library B->D C Synthesize Common Diyne C->D E Install G-Ring Variants D->E F Purify and Characterize Final Analogs E->F G Anti-HIV Screening (e.g., cell-based assays) F->G H Determine EC50/IC50 Values G->H J Calculate Selectivity Index (SI = CC50/EC50) H->J I Cytotoxicity Assays (Determine CC50) I->J K Compile SAR Data Table J->K L Identify Key Structural Features for Activity and Selectivity K->L M Develop Pharmacophore Model L->M HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane Viral Entry CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change & Co-receptor Binding CCR5->gp41 gp41-mediated Membrane Fusion RFLA_analog This compound Analog RFLA_analog->gp120 Inhibition RFLA_analog->CD4 Inhibition

References

Troubleshooting & Optimization

Challenges in Rubriflordilactone A total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Total Synthesis of Rubriflordilactone A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this intricate natural product. Below you will find troubleshooting guides for common experimental challenges, frequently asked questions, detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

The total synthesis of this compound presents several formidable challenges owing to its complex heptacyclic framework, numerous stereocenters, and densely functionalized core. Key difficulties include:

  • Construction of the sterically congested pentasubstituted aromatic D-ring.

  • Formation of the seven-membered C-ring with precise stereochemical control.

  • Stereoselective installation of the numerous stereocenters throughout the molecule.

  • Late-stage introduction of the sensitive butenolide G-ring.

Q2: Which research groups have published successful total syntheses of this compound?

Several research groups have successfully completed the total synthesis of this compound, each employing unique strategies to overcome the inherent challenges. Notable contributions have been made by the research groups of:

  • Ang Li , who reported the first asymmetric total synthesis utilizing a 6π-electrocyclization strategy.[1][2]

  • Edward A. Anderson , whose group developed both palladium- and cobalt-catalyzed polycyclization approaches to construct the core structure.[3][4]

  • Xudong Zheng , who reported a synthesis featuring an intramolecular Prins cyclization and a Mukaiyama hydration/oxa-Michael cascade.[5][6]

Q3: What is the reported biological activity of this compound?

This compound has been reported to exhibit weak anti-HIV-1 activity.[7] Its analogue, Rubriflordilactone B, has shown more significant anti-HIV-1 activity with low cytotoxicity.[7][8] The anti-HIV activity of triterpenoids from the Schisandra family is a subject of ongoing research, with some studies suggesting inhibition of HIV-1 reverse transcriptase.[9]

Troubleshooting Guides for Key Synthetic Challenges

Challenge 1: Construction of the Pentasubstituted Arene Core
Issue: Low yields or undesired regioselectivity in Palladium- or Cobalt-Catalyzed Cyclizations.

The construction of the central aromatic ring is a critical step. Both palladium- and cobalt-catalyzed methods have been employed, with the cobalt-catalyzed [2+2+2] cyclotrimerization being a key strategy in the Anderson synthesis.[3][4]

Solution and Experimental Protocol: Cobalt-Catalyzed Alkyne Cyclotrimerization (Anderson Synthesis)

This protocol is adapted from the work of Anderson and coworkers for the construction of the CDE ring system.[4]

  • Reaction: Cobalt-catalyzed [2+2+2] cyclotrimerization of a triyne precursor.

  • Reagents and Conditions:

    • Triyne Substrate (1.0 equiv)

    • CpCo(CO)₂ (1.1 equiv)

    • n-BuLi (1.1 equiv, 1.6 M in hexanes)

    • Anhydrous toluene

    • Microwave irradiation at 150 °C for 20 minutes.

  • Detailed Protocol:

    • To a solution of the triyne substrate in anhydrous toluene (0.01 M) under an argon atmosphere at -78 °C, add n-BuLi dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add CpCo(CO)₂ and allow the reaction mixture to warm to room temperature over 1 hour.

    • Concentrate the reaction mixture in vacuo.

    • Redissolve the residue in anhydrous toluene and transfer to a microwave vial.

    • Heat the mixture in a microwave reactor at 150 °C for 20 minutes.

    • After cooling, concentrate the mixture and purify by flash column chromatography on silica gel.

Troubleshooting Tips:

  • Low Yield: Ensure strict anhydrous and anaerobic conditions. The cobalt catalyst is sensitive to air and moisture. The quality of the CpCo(CO)₂ is crucial.

  • Incomplete Reaction: Increase microwave irradiation time in increments of 5 minutes. Ensure efficient stirring during the reaction.

  • Formation of Side Products: Lowering the reaction temperature during the initial lithiation and catalyst addition can minimize side reactions. Purification of the triyne precursor is critical.

G cluster_workflow Workflow for Cobalt-Catalyzed Arene Formation prep Prepare Triyne Substrate deprot Deprotonation with n-BuLi prep->deprot Anhydrous Toluene, -78 °C add_cat Addition of CpCo(CO)₂ deprot->add_cat Stir 30 min microwave Microwave Irradiation add_cat->microwave Warm to RT, Concentrate purify Purification microwave->purify 150 °C, 20 min

Caption: Workflow for the Cobalt-Catalyzed Arene Formation.

Issue: Difficulty in achieving the 6π-Electrocyclization/Aromatization.

The Li group pioneered a 6π-electrocyclization followed by an aromatization sequence to construct the pentasubstituted arene.[1][2] This reaction can be sensitive to substrate purity and reaction conditions.

Solution and Experimental Protocol: 6π-Electrocyclization/Aromatization (Li Synthesis)

This protocol is based on the synthesis reported by Li and coworkers.[1]

  • Reaction: Thermal 6π-electrocyclization of a cis-triene followed by oxidation.

  • Reagents and Conditions:

    • Triene Substrate (1.0 equiv)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.0 equiv)

    • Anhydrous toluene

    • Sealed tube, 180 °C for 24 hours.

  • Detailed Protocol:

    • Dissolve the triene substrate in anhydrous toluene (0.005 M) in a sealed tube.

    • Add DDQ to the solution.

    • Degas the solution with a stream of argon for 15 minutes.

    • Seal the tube and heat the reaction mixture in an oil bath at 180 °C for 24 hours.

    • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography on silica gel.

Troubleshooting Tips:

  • Low Yield/Decomposition: The high temperature required can lead to decomposition. Ensure the substrate is of high purity. The reaction time can be optimized; monitor by TLC.

  • Incomplete Aromatization: Ensure an adequate excess of DDQ is used. The quality of the DDQ is important.

  • Stereochemistry of the Triene: The electrocyclization requires a specific cis-geometry of the triene. Ensure the preceding steps provide the correct isomer.

G start Low Yield in 6π-Electrocyclization? check_purity Substrate Purity High? start->check_purity purify_substrate Re-purify Starting Material check_purity->purify_substrate No check_temp Reaction Temp Optimal? check_purity->check_temp Yes purify_substrate->start adjust_temp Optimize Temperature (e.g., 170-190 °C) check_temp->adjust_temp No check_ddq DDQ Quality/Stoichiometry Correct? check_temp->check_ddq Yes adjust_temp->start use_fresh_ddq Use Fresh DDQ / Increase Equivalents check_ddq->use_fresh_ddq No success Successful Cyclization check_ddq->success Yes use_fresh_ddq->start

Caption: Troubleshooting Logic for 6π-Electrocyclization.

Challenge 2: Formation of the Seven-Membered C-Ring
Issue: Poor stereocontrol or low yield in the intramolecular Prins Cyclization.

The formation of the seven-membered ring via an intramolecular Prins cyclization is a key step in the synthesis reported by Zheng and coworkers.[5] Achieving the desired stereochemistry can be challenging.

Solution and Experimental Protocol: Intramolecular Prins Cyclization

This protocol is adapted from the work of Zheng and coworkers.[5]

  • Reaction: Lewis acid-mediated intramolecular Prins cyclization.

  • Reagents and Conditions:

    • Aldehyde-alkene substrate (1.0 equiv)

    • BF₃·OEt₂ (2.0 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • -78 °C to 0 °C.

  • Detailed Protocol:

    • Dissolve the aldehyde-alkene substrate in anhydrous CH₂Cl₂ (0.01 M) under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add BF₃·OEt₂ dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Tips:

  • Diastereoselectivity Issues: The temperature profile is critical. A slower warming period may improve selectivity. The choice of Lewis acid can also influence the stereochemical outcome; other Lewis acids like SnCl₄ or TiCl₄ could be explored.

  • Low Yield: Ensure anhydrous conditions as the Lewis acid is water-sensitive. The starting material must be free of impurities that could coordinate to the Lewis acid.

G cluster_workflow Experimental Workflow for Intramolecular Prins Cyclization dissolve Dissolve Substrate in CH₂Cl₂ cool Cool to -78 °C dissolve->cool add_lewis Add BF₃·OEt₂ cool->add_lewis react Stir and Warm to 0 °C add_lewis->react 1h at -78 °C, then warm quench Quench with NaHCO₃ react->quench extract Workup and Purification quench->extract G cluster_hiv HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition HIV HIV-1 Virion Entry Viral Entry HIV->Entry RT Reverse Transcription (RNA -> DNA) Entry->RT Integration Integration into Host DNA RT->Integration Replication Viral Replication Integration->Replication Assembly New Virion Assembly Replication->Assembly Budding Budding and Release Assembly->Budding RFLA This compound RT_Inhibition Inhibition of Reverse Transcriptase RFLA->RT_Inhibition RT_Inhibition->RT

References

Improving yield in the multi-step synthesis of Rubriflordilactone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the multi-step synthesis of Rubriflordilactone A. Our aim is to help improve experimental yields and address common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on yield improvement.

General Issues

  • Q1: My overall yield is significantly lower than the reported 7-11%. What are the most critical stages to re-evaluate?

    • A1: Low overall yields in complex syntheses can result from minor losses at each step. Critically re-examine the following:

      • Reagent Quality: Ensure all reagents are pure and dry, especially in moisture-sensitive reactions. Use freshly distilled solvents where necessary.

      • Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) for all air-sensitive reactions.

      • Reaction Monitoring: Monitor reaction progress closely using TLC or LC-MS to avoid incomplete reactions or the formation of degradation products.

      • Purification: Optimize purification techniques at each step to minimize product loss. Consider alternative chromatography conditions or recrystallization solvents.

  • Q2: I am observing the formation of unexpected side products. How can I identify and minimize them?

    • A2: The formation of side products is a common challenge.

      • Structural Elucidation: Isolate the major side products and characterize them using spectroscopic methods (NMR, MS) to understand the side reactions occurring.

      • Reaction Conditions: Varying reaction parameters such as temperature, reaction time, and order of reagent addition can often minimize side product formation.

      • Protecting Groups: Re-evaluate your protecting group strategy if side reactions are occurring at sensitive functional groups.

Specific Synthetic Steps

  • Q3: The key 6π-electrocyclization/aromatization sequence is giving a low yield. What are the potential causes and solutions?

    • A3: This crucial step for forming the pentasubstituted arene can be challenging.

      • Substrate Purity: The precursor cis-triene must be of very high purity. Impurities can inhibit the reaction.

      • Solvent and Temperature: Ensure the solvent is rigorously degassed to prevent oxidation. The reaction is thermally driven, so precise temperature control is critical.

      • Aromatization Conditions: The subsequent aromatization step is equally important. Ensure the choice of oxidant and reaction conditions are optimal for your specific substrate.

  • Q4: I'm struggling with the diastereoselectivity of the vinylogous Mukaiyama aldol reaction to install the butenolide side chain. How can I improve it?

    • A4: Achieving high diastereoselectivity in this step is key for the final product's stereochemistry.

      • Lewis Acid: The choice of Lewis acid is critical. Experiment with different Lewis acids (e.g., BF₃·OEt₂, TiCl₄) and stoichiometries.

      • Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to enhance stereocontrol.

      • Silyl Ketene Acetal Geometry: The geometry of the silyl ketene acetal can influence the stereochemical outcome. Ensure its preparation is well-controlled.

  • Q5: The final step of the synthesis, which should yield this compound, is producing a significant amount of its epimer (around 33% as reported). Can the ratio be improved?

    • A5: The formation of the C23-epimer is a known issue in some synthetic routes.[1][2]

      • Reaction Conditions: While the original report shows a ~1:1 ratio, subtle changes in reaction conditions (solvent, temperature, additives) might influence the diastereoselectivity. A thorough optimization of this step could potentially favor the desired natural product.

      • Purification: If the epimers are difficult to separate, consider derivatization to facilitate separation, followed by removal of the derivatizing group. High-performance liquid chromatography (HPLC) is often effective for separating diastereomers.

Data Presentation: Reported Yields

The following tables summarize the reported yields for key steps in different total syntheses of this compound.

Synthetic Strategy Key Reactions Reported Overall Yield Reference
Li, et al. (2014)6π-Electrocyclization/Aromatization, Vinylogous Mukaiyama Aldol ReactionNot explicitly stated, but individual step yields are high.[3]
Anderson, et al. (2017)Palladium and Cobalt-Catalyzed Polycyclizations7-11%[1]
Anderson, et al. (2017) - Final Step Details Product Yield Reference
Final StepThis compound38%[1][2]
C23-Epimer33%[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on published literature.

Protocol 1: 6π-Electrocyclization/Aromatization (Li, et al.)

  • Preparation: A solution of the functionalized cis-triene in a suitable high-boiling, degassed solvent (e.g., toluene or xylene) is prepared under an inert atmosphere.

  • Electrocyclization: The solution is heated to the optimal temperature (typically determined empirically, e.g., 110-140 °C) and maintained for several hours while monitoring the reaction by TLC or LC-MS.

  • Aromatization: Upon completion of the electrocyclization, the reaction mixture is cooled, and an oxidizing agent (e.g., DDQ or manganese dioxide) is added. The reaction is stirred at room temperature until the aromatization is complete.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Protocol 2: Palladium-Catalyzed Polycyclization (Anderson, et al.)

  • Catalyst Preparation: A palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand are dissolved in a degassed solvent in a reaction vessel under an inert atmosphere.

  • Substrate Addition: The bromoendiyne precursor is added to the catalyst mixture.

  • Reaction: The reaction is heated to the required temperature and stirred for the specified time. Progress is monitored by an appropriate analytical technique.

  • Workup and Purification: The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is purified by chromatography.

Protocol 3: Vinylogous Mukaiyama Aldol Reaction (Li, et al.)

  • Reactant Preparation: A solution of the aldehyde precursor is prepared in a dry, aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Lewis Acid Addition: A Lewis acid (e.g., BF₃·OEt₂) is added dropwise to the cooled solution.

  • Nucleophile Addition: The silyloxyfuran nucleophile is then added slowly to the reaction mixture.

  • Quenching and Workup: After stirring for the required time, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃). The mixture is allowed to warm to room temperature, and the product is extracted.

  • Purification: The crude product is purified by flash column chromatography to isolate the desired diastereomer.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check Verify Reagent & Solvent Quality start->reagent_check condition_check Optimize Reaction Conditions (Temp, Conc., Time) reagent_check->condition_check Reagents OK workup_check Evaluate Work-up & Purification condition_check->workup_check Conditions Optimized side_reactions Investigate Side Reactions workup_check->side_reactions Product Loss Identified success Improved Yield side_reactions->success Side Reactions Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Diagram 2: Key Synthetic Strategies for this compound

G cluster_li Li, et al. Strategy cluster_anderson Anderson, et al. Strategy l1 Functionalized cis-Triene l2 6π-Electrocyclization l1->l2 l3 Aromatization l2->l3 l4 Pentasubstituted Arene l3->l4 final_steps Vinylogous Mukaiyama Aldol & Final Steps l4->final_steps a1 Bromoendiyne/Triyne Precursors a2 Pd/Co-catalyzed Polycyclization a1->a2 a3 Pentasubstituted Arene a2->a3 a3->final_steps product This compound final_steps->product

Caption: Convergent strategies in the total synthesis of this compound.

References

Technical Support Center: Stereoselective Synthesis of Rubriflordilactone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Rubriflordilactone A. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during key stereoselective transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by key stereoselective reactions employed in various total syntheses of this compound. Each entry provides a question-and-answer format to address common issues and offer practical solutions.

Intramolecular Prins Cyclization for Seven-Membered Ring Formation

Question: We are attempting the intramolecular Prins cyclization to form the seven-membered ring in a this compound intermediate, as reported by Zheng et al., but we are observing low diastereoselectivity and the formation of side products. What are the critical parameters to control this reaction?

Answer:

The diastereoselectivity of the intramolecular Prins cyclization is highly sensitive to reaction conditions. Based on the synthesis of (±)-Rubriflordilactone A, several factors are crucial for achieving the desired stereochemical outcome.[1]

Troubleshooting Guide:

  • Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are paramount. While various Lewis acids can promote Prins cyclizations, their strength and steric bulk can influence the transition state geometry and thus diastereoselectivity.[2][3] For the synthesis of the this compound core, specific Lewis acids like SnCl₄ or TMSOTf have been employed. It is recommended to screen a panel of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃) and carefully optimize the stoichiometry. Too much or too strong a Lewis acid can lead to side reactions, including elimination or rearrangement.[4][5]

  • Reaction Temperature: Prins cyclizations are often run at low temperatures to favor the desired kinetic product and minimize side reactions like racemization or epimerization.[4] A temperature screening from -78 °C to 0 °C is advisable. In some cases, a gradual warming protocol may be necessary.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of the oxocarbenium ion intermediate and the subsequent cyclization pathway. Non-coordinating solvents like dichloromethane (DCM) or nitromethane are commonly used.

  • Substrate Conformation: The pre-existing stereocenters and the overall conformation of the substrate play a crucial role in directing the stereochemical outcome of the cyclization through a chair-like transition state.[4][5] Ensure the starting material is of high purity and the correct relative stereochemistry is present.

Experimental Protocol Reference (Zheng et al.):

For the specific intramolecular Prins cyclization in the synthesis of (±)-Rubriflordilactone A, refer to the detailed experimental procedures in the supporting information of the relevant publication.[1][6]

ParameterRecommended Condition
Lewis Acid SnCl₄ (1.2 equiv)
Solvent CH₂Cl₂
Temperature -78 °C to -40 °C
Reaction Time 1-2 hours
Diastereomeric Ratio (d.r.) >10:1

Logical Workflow for Optimizing Prins Cyclization:

Prins_Optimization start Low Diastereoselectivity in Prins Cyclization lewis_acid Screen Lewis Acids (e.g., SnCl₄, BF₃·OEt₂, TMSOTf) start->lewis_acid temperature Optimize Temperature (-78 °C to 0 °C) lewis_acid->temperature solvent Evaluate Solvents (e.g., DCM, CH₃NO₂) temperature->solvent substrate Confirm Substrate Purity and Stereochemistry solvent->substrate analysis Analyze d.r. by ¹H NMR or HPLC substrate->analysis analysis->lewis_acid Low d.r. success Desired Diastereoselectivity Achieved analysis->success High d.r.

Caption: Workflow for troubleshooting low diastereoselectivity in the Prins cyclization.

Mukaiyama Hydration/Oxa-Michael Cascade for B-Ring Construction

Question: In the Mukaiyama hydration/oxa-Michael cascade for the B-ring formation, we are struggling with poor diastereoselectivity in the hydration step. What factors influence the stereochemical outcome of the Mukaiyama hydration?

Answer:

The Mukaiyama hydration is a powerful method for the Markovnikov hydration of olefins under mild conditions.[7][8][9] However, achieving high diastereoselectivity can be challenging, especially in complex substrates.

Troubleshooting Guide:

  • Catalyst System: While the classic Mukaiyama hydration uses a cobalt(II) catalyst, other metal catalysts such as those based on manganese or iron have been developed and may offer different selectivity profiles.[9][10] In some cases, the choice of ligands on the metal center can influence the stereochemical outcome.

  • Silane Reductant: Phenylsilane is commonly used, but other silanes can be explored. The nature of the silane can affect the rate of the reaction and potentially the selectivity.

  • Solvent and Temperature: The reaction is typically run in a mixed solvent system, often including an alcohol. The choice of alcohol and the reaction temperature can impact the reaction kinetics and selectivity.

  • Substrate-Directing Groups: The presence of nearby functional groups in the substrate can direct the approach of the bulky catalyst-oxidant complex, leading to higher diastereoselectivity. Analyze your substrate for potential directing groups and consider if their orientation is optimal.

  • Anaerobic Variants: Recent developments have shown that anaerobic Mukaiyama-type hydrations using nitroarenes as the oxygen source can lead to significantly higher diastereoselectivities compared to the traditional aerobic protocol.[10] This is a promising alternative if the standard conditions fail to provide the desired selectivity.

Diastereoselectivity in Mukaiyama-type Hydrations:

Catalyst SystemOxidantTypical Diastereomeric Ratio (d.r.)Reference
Co(acac)₂O₂ (air)Often low to moderate[7][9]
Fe(acac)₃NitroarenesHigh to excellent (>20:1 in some cases)[10]

Signaling Pathway for Mukaiyama Hydration:

Mukaiyama_Hydration cluster_catalyst Catalyst Activation cluster_reaction Hydration Cascade CoII Co(II) CoIIIH Co(III)-H CoII->CoIIIH PhSiH₃ Alkene Alkene Substrate CoAlkyl Co-Alkyl Intermediate Alkene->CoAlkyl + Co(III)-H CRadical Carbon Radical CoAlkyl->CRadical Homolysis CoOOR Co-peroxide Adduct CRadical->CoOOR + O₂ + Co(II) SiPeroxide Silyl Peroxide CoOOR->SiPeroxide + PhSiH₃ Alcohol Alcohol Product SiPeroxide->Alcohol Reduction Carreira_Allylation start Prepare Reaction Mixture (Aldehyde, Allyl Alcohol) add_catalysts Add Chiral Ir Catalyst and Chiral Amine Catalyst start->add_catalysts add_promoter Add Promoter (e.g., Dimethylhydrogen Phosphate) add_catalysts->add_promoter reaction Stir at Optimized Temperature add_promoter->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Determine Yield, d.r., and e.e. purification->analysis product Desired Stereoisomer analysis->product Butenolide_Formation Lactol Lactol Precursor Oxocarbenium Oxocarbenium Ion Intermediate Lactol->Oxocarbenium + LewisAcid Lewis Acid (e.g., ZnCl₂) LewisAcid->Oxocarbenium Diastereomers Diastereomeric Products (Epimers) Oxocarbenium->Diastereomers + Siloxyfuran Siloxyfuran Nucleophile Siloxyfuran->Diastereomers

References

Technical Support Center: Purification of Rubriflordilactone A and Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Rubriflordilactone A and its synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its intermediates?

A1: The primary purification techniques employed in the total synthesis of this compound and its analogues are flash column chromatography on silica gel, preparative thin-layer chromatography (TLC), recrystallization, and high-performance liquid chromatography (HPLC).[1][2] The choice of method depends on the specific intermediate, the scale of the reaction, and the nature of the impurities.

Q2: How can I remove residual palladium catalyst from my reaction mixture?

A2: Palladium residues, often appearing as palladium black, can contaminate the product.[2] A common method to remove them is to perform a workup with a sodium thiosulfate solution. Filtering the crude product through a pad of Celite can also be effective. For stubborn cases, washing with a dilute sodium cyanide solution can be used, though this requires stringent safety precautions due to the generation of cyanide waste.[2] Another approach is to dissolve the crude product in a solvent like methanol or ethanol and filter it through activated charcoal.[2]

Q3: I am having trouble separating diastereomers. What should I do?

A3: The separation of diastereomers is a common challenge in the synthesis of this compound, particularly for epimers like the C23-epimer.[3][4] While flash column chromatography can sometimes separate these isomers, preparative HPLC is often required for complete separation. Careful selection of the stationary phase and solvent system is crucial for achieving good resolution.

Q4: My purified compound is a yellow solid instead of the expected off-white solid, but TLC shows a single spot. What could be the issue?

A4: A yellow hue in the final product despite a single spot on TLC can indicate the presence of high molecular weight or baseline impurities that are not resolved by TLC.[2] It could also be due to trace amounts of colored impurities or degradation products. If NMR analysis does not show any obvious impurities, techniques like activated charcoal treatment or recrystallization might help to remove the color.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its intermediates.

Issue 1: Poor Separation of Diastereomers in the Final Step

Symptoms:

  • NMR analysis of the purified product shows a mixture of diastereomers, for example, this compound and its C23-epimer.[3][4]

  • Co-elution of diastereomers is observed during flash column chromatography.

Possible Causes:

  • Insufficient resolution of the silica gel used for column chromatography.

  • The chosen solvent system for chromatography is not optimal for separating the specific diastereomers.

Solutions:

  • Optimize Flash Chromatography:

    • Use a longer silica gel column to increase the separation efficiency.[2]

    • Employ a shallow solvent gradient or isocratic elution with a carefully optimized solvent mixture.

  • Preparative HPLC:

    • Utilize a high-resolution preparative HPLC column.

    • Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.

  • Recrystallization:

    • If the product is crystalline, attempt recrystallization from various solvent systems. This can sometimes selectively crystallize one diastereomer, leaving the other in the mother liquor.

Issue 2: Low Yield After Purification

Symptoms:

  • Significant loss of material during column chromatography or other purification steps.

Possible Causes:

  • Decomposition of the compound on silica gel.

  • Irreversible adsorption of the compound to the stationary phase.

  • Loss of product during solvent removal or transfers.

Solutions:

  • Deactivate Silica Gel:

    • For sensitive compounds, silica gel can be deactivated by pre-treating it with a small amount of triethylamine in the eluent.

  • Use Alternative Stationary Phases:

    • Consider using alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18) for chromatography.

  • Minimize Purification Steps:

    • If possible, telescope reaction steps to reduce the number of purifications.

  • Careful Handling:

    • Ensure careful and complete transfer of material between flasks.

    • Use appropriate techniques for solvent removal to avoid loss of volatile compounds.

Quantitative Data Summary

The following table summarizes key quantitative data from reported syntheses of this compound, focusing on purification outcomes.

Step/IntermediatePurification MethodYield (%)Diastereomeric Ratio (d.r.)Reference
Final step to (+)-Rubriflordilactone ANot specified381:1 (with C23-epimer)[3][5]
Formation of CDEFG ring systemNot specified451:1 (at butenolide)[4]
Ireland-Claisen rearrangement productNot specified95>20:1[3]
Silyl ketene acetal formationNot specified929:1[3]
Overall yield (Palladium-catalyzed route)Multiple chromatography steps~7-11N/A[5]
Overall yield (Cobalt-catalyzed route)Multiple chromatography steps~7-11N/A[5]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent as required to move the compound(s) down the column.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

General Protocol for Preparative HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Chromatography: Run the HPLC method with the optimized gradient or isocratic conditions.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Analysis and Evaporation: Analyze the collected fractions for purity (e.g., by analytical HPLC or TLC). Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by high vacuum.

Visualizations

Purification_Workflow Crude_Product Crude Reaction Product Workup Aqueous Workup / Extraction Crude_Product->Workup Filtration Filtration (e.g., through Celite) Workup->Filtration Column_Chromatography Flash Column Chromatography Filtration->Column_Chromatography Purity_Check1 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Impure Final_Product Pure this compound / Intermediate Purity_Check1->Final_Product Pure Purity_Check2 Purity Check (NMR, HPLC) Recrystallization->Purity_Check2 Prep_HPLC Preparative HPLC Purity_Check2->Prep_HPLC Impure Purity_Check2->Final_Product Pure Prep_HPLC->Final_Product

Caption: General purification workflow for this compound and intermediates.

Troubleshooting_Logic Start Purification Issue Identified Poor_Separation Poor Separation of Diastereomers? Start->Poor_Separation Low_Yield Low Yield? Start->Low_Yield Colored_Product Product is Colored? Start->Colored_Product Optimize_CC Optimize Column Chromatography (Longer column, new solvent) Poor_Separation->Optimize_CC Yes Deactivate_Silica Deactivate Silica Gel Low_Yield->Deactivate_Silica Yes Charcoal Activated Charcoal Treatment Colored_Product->Charcoal Yes Prep_HPLC Use Preparative HPLC Optimize_CC->Prep_HPLC Still poor Recrystallize Attempt Recrystallization Prep_HPLC->Recrystallize Still poor Alt_Stationary_Phase Use Alternative Stationary Phase Deactivate_Silica->Alt_Stationary_Phase No improvement Minimize_Steps Minimize Purification Steps Alt_Stationary_Phase->Minimize_Steps No improvement Recrystallize2 Recrystallize from different solvents Charcoal->Recrystallize2 Still colored

References

Technical Support Center: Palladium-Catalyzed Cyclization of Diyne Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cyclization of diyne precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding this powerful synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed diyne cyclization is not proceeding to completion. What are the common causes?

A1: Incomplete conversion in palladium-catalyzed diyne cyclization can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black. Ensure all reagents and solvents are thoroughly degassed and dried. The choice of palladium precursor can also be critical; while Pd(0) sources like Pd(PPh₃)₄ can be used directly, they are often less stable than Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) catalyst.[1]

  • Insufficient Catalyst Loading: While higher catalyst loading can sometimes push the reaction to completion, it can also lead to an increase in side products. Optimization is key. Typical loadings range from 1-10 mol%.

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. A ligand that is too bulky or too electron-rich might hinder the catalytic cycle. Conversely, a ligand that is not sufficiently coordinating may lead to catalyst decomposition.

  • Low Reaction Temperature: While higher temperatures can sometimes promote side reactions, an insufficient temperature may not provide the necessary activation energy for the cyclization to occur at a reasonable rate.

Q2: I am observing significant amounts of a dimeric or oligomeric side product. How can I minimize this?

A2: The formation of dimers or oligomers is a common side reaction, often arising from the intermolecular reaction of the diyne precursor instead of the desired intramolecular cyclization.[2] Here are some strategies to mitigate this:

  • High Dilution Conditions: Performing the reaction at a lower concentration (e.g., 0.01-0.05 M) favors the intramolecular pathway by reducing the probability of intermolecular collisions.

  • Slow Addition of Substrate: Adding the diyne precursor slowly to the reaction mixture containing the catalyst can help maintain a low instantaneous concentration of the substrate, further promoting intramolecular cyclization.

  • Ligand Choice: Bulky phosphine ligands can create a sterically hindered environment around the palladium center, which can disfavor the formation of dimeric or oligomeric intermediates.[2][3] However, excessively bulky ligands can sometimes inhibit the desired reaction.[3]

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of intermolecular side reactions more than the intramolecular cyclization.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Formation of Symmetric Diyne (Homocoupling Product)

Symptoms:

  • Presence of a significant peak in your analytical data (e.g., GC-MS, LC-MS, NMR) corresponding to the dimer of your diyne precursor.

Cause: This side product arises from the palladium-catalyzed homocoupling of the terminal alkyne moieties of your diyne precursor. This is a well-known side reaction in cross-coupling chemistry involving terminal alkynes. The mechanism often involves the formation of a palladium acetylide intermediate which can then react with another molecule of the diyne.

Solutions:

  • Choice of Palladium Precatalyst and Ligands: The combination of Pd(OAc)₂ and certain phosphine ligands has been shown to be effective in minimizing homocoupling.

  • Use of Additives: In some cases, the addition of co-catalysts like CuI can influence the reaction pathway, though it is also known to promote homocoupling under certain conditions. Careful optimization is required.

  • Control of Reaction Atmosphere: While some palladium-catalyzed reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to catalyst deactivation or alternative reaction pathways.

Experimental Protocol to Minimize Homocoupling:

A general procedure to minimize homocoupling involves the slow addition of the diyne substrate to a solution of the palladium catalyst and ligand at a specific temperature.

ParameterRecommended Condition
Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand PPh₃ (4-10 mol%)
Solvent Toluene or THF (anhydrous, degassed)
Concentration 0.01 - 0.05 M
Temperature 60-80 °C
Procedure Add a solution of the diyne precursor in the reaction solvent dropwise over several hours to a stirred solution of the catalyst and ligand.
Problem 2: Isomerization of the Product

Symptoms:

  • Formation of regioisomers or stereoisomers of the desired cyclized product. For example, you might observe the formation of 1,3-dienes instead of the expected cyclic product, or a mixture of E/Z isomers.[4]

Cause: Isomerization can occur through various mechanisms, including β-hydride elimination from an organopalladium intermediate followed by re-insertion in a different orientation. The choice of ligand and solvent can significantly influence the propensity for isomerization.

Solutions:

  • Ligand Selection: Bidentate phosphine ligands with a specific bite angle can sometimes lock the geometry of the palladium complex and suppress isomerization pathways.[5]

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. A screening of different solvents (e.g., toluene, THF, DMF, acetonitrile) may be necessary to find optimal conditions that disfavor isomerization.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity by favoring the kinetically controlled product over thermodynamically more stable isomers that might be formed at higher temperatures.

Table 1: Effect of Ligand and Solvent on Product Distribution

EntryDiyne PrecursorCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Desired Product Yield (%)Isomerized Product Yield (%)
1Substrate APd₂(dba)₃ (2.5)PPh₃ (10)Toluene807515 (1,3-diene)
2Substrate APd₂(dba)₃ (2.5)dppe (5)Toluene80855 (1,3-diene)
3Substrate APd₂(dba)₃ (2.5)PPh₃ (10)DMF806025 (1,3-diene)

This is a representative table; actual results will vary depending on the specific substrate and reaction conditions.

Problem 3: Formation of Ene-Diyne or Other Unsaturated Byproducts

Symptoms:

  • Observation of byproducts with a higher degree of unsaturation than the desired product. This could include products arising from incomplete cyclization or alternative reaction pathways.

Cause: The formation of ene-diynes or other highly unsaturated byproducts can occur if the catalytic cycle is intercepted before the final bond-forming step, or if alternative reaction pathways such as β-hydride elimination become competitive.

Solutions:

  • Catalyst System: The choice of palladium source (Pd(0) vs. Pd(II)) and the ligand can influence the relative rates of the desired cyclization versus side reactions. For instance, some Pd(II) catalyzed processes are known to favor different pathways than their Pd(0) counterparts.[6]

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to product degradation or the formation of thermodynamic byproducts. Monitoring the reaction progress by techniques like TLC, GC, or LC-MS is crucial to determine the optimal reaction time.

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways, including the formation of side products, the following diagrams illustrate the key steps.

palladium_catalysis cluster_desired Desired Cyclization Pathway cluster_side Side Reaction Pathways Diyne Diyne Precursor OxAdd Oxidative Addition Diyne->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd Cyclointermediate Palladacyclic Intermediate OxAdd->Cyclointermediate Homocoupling Homocoupling (Dimerization) OxAdd->Homocoupling Intermolecular Reaction RedElim Reductive Elimination Cyclointermediate->RedElim Oligomerization Oligomerization Cyclointermediate->Oligomerization Further Reaction Isomerization Isomerized Product Cyclointermediate->Isomerization β-Hydride Elim. /Re-insertion RedElim->Pd0 Regeneration Product Cyclized Product RedElim->Product

Caption: Simplified reaction pathways in palladium-catalyzed diyne cyclization.

The following workflow can guide your troubleshooting process when encountering issues in your experiment.

troubleshooting_workflow Start Experiment Start Problem Problem Encountered? Start->Problem Incomplete Incomplete Reaction Problem->Incomplete Yes SideProduct Side Product Formation Problem->SideProduct Yes Success Successful Reaction Problem->Success No OptimizeCatalyst Optimize Catalyst System (Precursor, Ligand, Loading) Incomplete->OptimizeCatalyst Analyze Analyze Side Products (NMR, MS) SideProduct->Analyze Homocoupling Homocoupling? Analyze->Homocoupling Isomerization Isomerization? Analyze->Isomerization Oligomerization Oligomerization? Analyze->Oligomerization OptimizeConditions Optimize Reaction Conditions (Concentration, Temp, Time) Homocoupling->OptimizeConditions High Dilution/ Slow Addition Isomerization->OptimizeConditions Lower Temp/ Change Ligand/Solvent Oligomerization->OptimizeConditions High Dilution/ Change Ligand OptimizeCatalyst->Start OptimizeConditions->Start

Caption: A logical workflow for troubleshooting common issues.

References

Optimization of reaction conditions for the Prins cyclization step

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Prins cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the optimization of this powerful reaction for the synthesis of tetrahydropyran rings.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Prins cyclization?

A1: The Prins cyclization is an acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular attack by the alkene to form a tetrahydropyranyl cation. This cation is subsequently trapped by a nucleophile to yield the final tetrahydropyran product. The stereochemical outcome is often controlled by the formation of a stable chair-like transition state.[1][2][3]

Q2: What are the most common side reactions in a Prins cyclization, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Oxonia-Cope Rearrangement: This[4][4] sigmatropic rearrangement of the oxocarbenium ion intermediate can lead to racemization or the formation of diastereomeric mixtures.[1][5][6][7] To suppress this, using α-acetoxy ethers as masked aldehydes in the presence of Lewis acids like BF₃·OEt₂ or SnBr₄ can prevent the loss of optical purity.[2] Lowering the reaction temperature can also disfavor this rearrangement.[5]

  • Side-Chain Exchange: This occurs when the homoallylic alcohol reversibly reacts with other aldehyde molecules in the solution, leading to symmetrical tetrahydropyran byproducts.[1][2] Using a mild Lewis acid like In(OTf)₃ with a trimethylsilyl halide additive can help overcome this issue.[2]

  • Elimination: The tetrahydropyranyl cation can lose a proton to form an unsaturated dihydropyran derivative, especially in the absence of a competent nucleophile. The choice of a less coordinating solvent and a strong nucleophile can minimize this.

  • Formation of Tetrahydrofuran (THF) rings: A 5-endo ring closure can compete with the desired 6-endo cyclization, leading to THF byproducts.[1] Substrate design and choice of catalyst can influence the regioselectivity.

Q3: How does the choice of Lewis acid affect the stereochemical outcome of the reaction?

A3: The Lewis acid plays a crucial role in determining the stereoselectivity of the Prins cyclization. For instance, in the halo-Prins reaction, the choice of Lewis acid can dictate the axial or equatorial addition of the halide nucleophile. With TMSBr, an intimate ion pair is formed, leading to exclusive axial attack. In contrast, a less nucleophilic counterion from a Lewis acid like SnBr₄ results in a solvent-separated ion pair, favoring equatorial attack.[2] Milder Lewis acids like InBr₃ have been shown to be effective in preventing epimerization.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature. - Increase catalyst loading. - Ensure anhydrous conditions, as water can quench the Lewis acid.
- Catalyst deactivation.- Use a freshly opened or purified Lewis acid. - Add molecular sieves to the reaction mixture.
- Competing side reactions (e.g., elimination, polymerization).- Lower the reaction temperature. - Use a milder Lewis acid (e.g., In(OTf)₃, InBr₃). - Ensure a suitable nucleophile is present to trap the cationic intermediate.
Low Diastereoselectivity / Racemization - Competing oxonia-Cope rearrangement.- Lower the reaction temperature.[5] - Use a masked aldehyde (e.g., α-acetoxy ether) with a Lewis acid like BF₃·OEt₂ or SnBr₄.[2] - Choose a solvent that stabilizes the desired transition state.
- Solvolysis of the oxocarbenium ion.- Avoid highly polar or protic solvents if solvolysis is suspected, especially with electron-rich aromatic substrates.[5]
- Reversible reaction leading to thermodynamic product mixture.- Employ conditions that favor kinetic control (e.g., lower temperature, shorter reaction time).
Formation of undesired regioisomers (e.g., THF instead of THP) - Unfavorable transition state for 6-endo cyclization.- Modify the substrate structure to favor the chair-like transition state for tetrahydropyran formation. - Screen different Lewis acids to influence the regioselectivity of the cyclization.
Formation of symmetrical side-chain exchange products - Reversible formation of the oxocarbenium ion.- Use a milder Lewis acid such as In(OTf)₃ in combination with a trimethylsilyl halide.[2] - Employ a segment-coupling approach where the aldehyde and alcohol components are pre-linked.

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various studies on the Prins cyclization, highlighting the impact of different catalysts and conditions on reaction outcomes.

Table 1: Comparison of Lewis Acids in the Prins Cyclization

Entry Homoallylic Alcohol Aldehyde Lewis Acid (equiv.) Solvent Temp (°C) Time (h) Product Yield (%) Diastereomeric Ratio (cis:trans) Reference
13-Buten-1-olBenzaldehydeSnCl₄ (1.1)CH₂Cl₂-7814-Chloro-2-phenyltetrahydropyran85>95:5[3]
23-Buten-1-olBenzaldehydeTiCl₄ (1.1)CH₂Cl₂-7814-Chloro-2-phenyltetrahydropyran9191:9 (cis)[3]
3(R)-alcoholPropanalBF₃·OEt₂/HOAcCH₂Cl₂-78 to 20-Racemic product--[2]
4(R)-α-acetoxy ether-BF₃·OEt₂CH₂Cl₂-78-Enantioenriched product--[2]
5Homoallyl alcoholVarious aldehydesIn(OTf)₃ (cat.) / TMS-halide---cis-4-halo-2,6-disubstituted THPGoodHigh[2]
6Ene-carbamateBenzaldehydeInCl₃---all-cis-Tetrahydropyran-4-oneExcellent-[8]

Table 2: Optimization of Reaction Parameters

Entry Parameter Varied Conditions Yield (%) Observations Reference
1CatalystInI₃ (5 mol%)58cis/trans = 25:75[9]
2CatalystInBr₃ (5 mol%)Similar to InI₃Similar to InI₃[9]
3CatalystInCl₃ (5 mol%)IneffectiveNo reaction[9]
4SolventToluene (with InI₃)65cis/trans = 11:89[9]
5TemperatureRoom Temp (with 20 mol% InI₃)Similar to 60°CReaction proceeds[9]
6Temperature-20°C (with InI₃)No reactionReaction does not proceed[9]

Experimental Protocols

Protocol 1: General Procedure for the Halo-Prins Cyclization using SnCl₄

This protocol is adapted from the general principles of Lewis acid-catalyzed Prins cyclizations.[3]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Add tin(IV) chloride (SnCl₄, 1.1 equivalents) dropwise to the cooled solvent.

  • Addition of Reactants: In a separate flask, dissolve the homoallylic alcohol (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the cooled SnCl₄ solution over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-halotetrahydropyran.

Protocol 2: In(OTf)₃-Catalyzed Prins Cyclization to Minimize Side-Chain Exchange

This protocol is based on the use of milder Lewis acids to improve selectivity.[2]

  • Preparation: To a flame-dried flask under an inert atmosphere, add the homoallylic alcohol (1.0 equivalent), the aldehyde (1.2 equivalents), and anhydrous solvent (e.g., CH₂Cl₂ or acetonitrile).

  • Addition of Additive: Add trimethylsilyl halide (e.g., TMSCl or TMSBr, 1.5 equivalents).

  • Catalyst Addition: Add indium(III) trifluoromethanesulfonate (In(OTf)₃, 0.1 equivalents) to the mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the target tetrahydropyran.

Visual Guides

Diagram 1: General Workflow for Prins Cyclization Optimization

G cluster_start Reaction Setup cluster_conditions Condition Screening cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Select Homoallylic Alcohol and Aldehyde catalyst Screen Lewis Acids (e.g., SnCl4, TiCl4, In(OTf)3) start->catalyst solvent Screen Solvents (e.g., CH2Cl2, Toluene) catalyst->solvent temp Optimize Temperature (-78°C to RT) solvent->temp tlc Monitor by TLC temp->tlc workup Quench and Work-up tlc->workup purify Purify by Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize low_yield Low Yield? characterize->low_yield low_selectivity Low Selectivity? low_yield->low_selectivity No adjust_conditions Adjust Conditions (Time, Temp, Catalyst) low_yield->adjust_conditions Yes low_selectivity->adjust_conditions Yes end Optimized Protocol low_selectivity->end No adjust_conditions->catalyst

Caption: Workflow for optimizing Prins cyclization reaction conditions.

Diagram 2: Troubleshooting Logic for Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature? start->check_temp lower_temp Action: Lower the reaction temperature (e.g., to -78°C) check_temp->lower_temp No check_rearrangement Is Oxonia-Cope rearrangement suspected? check_temp->check_rearrangement Yes re_evaluate Re-evaluate Diastereoselectivity lower_temp->re_evaluate use_masked_aldehyde Action: Use a masked aldehyde (e.g., α-acetoxy ether) check_rearrangement->use_masked_aldehyde Yes check_catalyst Is a strong Lewis acid being used? check_rearrangement->check_catalyst No use_masked_aldehyde->re_evaluate use_mild_catalyst Action: Switch to a milder Lewis acid (e.g., In(OTf)3) check_catalyst->use_mild_catalyst Yes check_catalyst->re_evaluate No use_mild_catalyst->re_evaluate

Caption: Decision tree for troubleshooting low diastereoselectivity.

Diagram 3: Competing Reaction Pathways in Prins Cyclization

G cluster_pathways Reaction Pathways cluster_products Products oxocarbenium Oxocarbenium Ion Intermediate prins_path Desired Prins Cyclization (6-endo) oxocarbenium->prins_path cope_path Oxonia-Cope Rearrangement oxocarbenium->cope_path elimination_path Elimination oxocarbenium->elimination_path thf_path THF Formation (5-endo) oxocarbenium->thf_path thp_product Tetrahydropyran (THP) (Desired Product) prins_path->thp_product racemic_product Racemic/Diastereomeric THP cope_path->racemic_product dihydropyran_product Dihydropyran elimination_path->dihydropyran_product thf_product Tetrahydrofuran (THF) thf_path->thf_product

Caption: Competing pathways in the Prins cyclization reaction.

References

Overcoming epimer formation in the final steps of Rubriflordilactone A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the final steps of Rubriflordilactone A synthesis, with a specific focus on overcoming epimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the final steps of this compound synthesis?

A1: A significant challenge in the late-stage synthesis of this compound is the formation of a difficult-to-separate epimer at the C23 position during the coupling of the G-ring precursor with the ABCDE-ring system.[1][2][3] This often results in a nearly 1:1 diastereomeric mixture, significantly reducing the yield of the desired natural product.[3]

Q2: Which specific reaction step is prone to epimerization?

A2: The key step leading to epimer formation is the coupling of a lactol or its activated derivative (such as a chloropyran) with a nucleophile to form the butenolide G-ring.[3] For instance, the reaction of a chloropyran intermediate with a siloxyfuran in the presence of a Lewis acid like zinc(II) chloride has been reported to produce this compound and its C23 epimer in a roughly 1:1 ratio.[3]

Q3: What is the proposed mechanism for this epimerization?

A3: The epimerization is thought to occur via the formation of an intermediate oxocarbenium ion. The addition of the nucleophile (e.g., siloxyfuran) to the planar face of this ion can occur from either side with similar facility, leading to a mixture of diastereomers.[3] The facial selectivity of this addition is notably poor in some reported syntheses.[3]

Troubleshooting Guide

Problem: Low diastereoselectivity in the final G-ring formation step, resulting in a mixture of C23 epimers.

Solution 1: Attempted Epimerization and Recrystallization

While direct control of the coupling reaction's stereoselectivity has proven difficult, one strategy involves the attempted epimerization of the undesired product back to a mixture, followed by purification. However, this has not been reported as a successful strategy for improving the overall yield of this compound.

  • Experimental Protocol:

    • In an effort to improve the diastereomeric ratio post-synthesis, the Anderson group investigated the epimerization of the butenolide stereocenter.[1]

    • The mixture of epimers (78) was treated with TIPSOTf and triethylamine at 0 °C to form the corresponding silyloxyfuran (79).[1]

    • Various conditions were then screened to hydrolyze the silyloxyfuran back to the butenolide, including:[1]

      • TBAF in THF

      • (±)-camphorsulfonic acid (CSA) in MeOH

      • Aqueous citric acid in CH₂Cl₂

      • Acetic acid in THF/H₂O

    • Unfortunately, these attempts did not lead to a significant improvement in the diastereomeric ratio.

Solution 2: Modification of Reaction Conditions

Varying the Lewis acid, solvent, or temperature could influence the transition state of the nucleophilic addition and potentially improve diastereoselectivity. Researchers should consider screening a range of conditions.

  • General Experimental Protocol (based on Anderson et al.): [3]

    • The lactol precursor (26) is converted to an unstable chloropyran (27) using thionyl chloride and zinc(II) chloride.

    • This intermediate is then reacted directly with a siloxyfuran nucleophile (28) in the presence of zinc(II) chloride.

    • Careful monitoring of the reaction progress and immediate purification of the product mixture is crucial due to the instability of the intermediates.

Quantitative Data Summary

The following table summarizes the reported yields and diastereomeric ratios for the final coupling step in the synthesis of this compound by Anderson and colleagues.

PrecursorsCatalyst/ReagentSolventTemperatureYield (this compound)Yield (C23-epimer)Diastereomeric Ratio (A:epimer)Reference
Chloropyran (27) and Siloxyfuran (28)Zinc(II) chlorideN/AN/A38%33%~1.15:1[2]
Chloropyran (27) and Siloxyfuran (28)Zinc(II) chlorideN/AN/A71% (combined)N/A~1:1[3]

N/A: Not explicitly stated in the provided search results.

Visualizations

Diagram 1: Final Coupling Step in this compound Synthesis

G_ring_formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Lactol Lactol (ABCDE-ring system) Activation Activation (e.g., SOCl₂, ZnCl₂) Lactol->Activation Siloxyfuran Siloxyfuran (G-ring precursor) Coupling Nucleophilic Addition (ZnCl₂) Siloxyfuran->Coupling Activation->Coupling Chloropyran Intermediate Rubriflordilactone_A This compound (Desired Product) Coupling->Rubriflordilactone_A ~1 Epimer C23-Epimer (Byproduct) Coupling->Epimer ~1

Caption: Final coupling step leading to epimer formation.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

troubleshooting_workflow Start Low Diastereoselectivity (C23 Epimers) Screen_Conditions Screen Reaction Conditions (Lewis Acid, Solvent, Temp.) Start->Screen_Conditions Check_Improvement Diastereomeric Ratio Improved? Screen_Conditions->Check_Improvement Proceed Proceed with Optimized Conditions Check_Improvement->Proceed Yes Separate_Epimers Separate Epimers (e.g., Chromatography) Check_Improvement->Separate_Epimers No Attempt_Epimerization Attempt Epimerization of Undesired Product Separate_Epimers->Attempt_Epimerization Check_Epimerization Successful? Attempt_Epimerization->Check_Epimerization Recycle Recycle Material Check_Epimerization->Recycle Yes End Accept Yield Check_Epimerization->End No

References

Technical Support Center: Synthesis of Complex Nortriterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common scalability issues encountered during the synthesis of complex nortriterpenoids. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during key synthetic transformations.

Stille Coupling: Low Yield and Product Contamination at Scale

Question: My Stille coupling reaction, which worked well on a milligram scale, is now giving low yields and is contaminated with tin byproducts upon scaling up. How can I troubleshoot this?

Answer:

Scaling up Stille couplings often presents challenges with reaction kinetics, catalyst stability, and byproduct removal. Here is a systematic approach to address these issues:

Possible Causes and Solutions:

  • Inefficient Mixing: In larger reaction vessels, inadequate mixing can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring. Ensure the stirrer blade is appropriately sized for the vessel and that a vortex is formed to guarantee efficient mixing.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the longer reaction times required for larger scales.

    • Solution: Use a higher-purity grade of solvent and degas it thoroughly to remove oxygen. Consider using a more robust palladium precatalyst or ligand. In some cases, a second charge of the catalyst mid-reaction can be beneficial.

  • Tin Byproduct Removal: Tributyltin halides are notoriously difficult to remove completely and can complicate purification.

    • Solution: An aqueous potassium fluoride (KF) wash is effective for precipitating tributyltin fluoride, which can then be removed by filtration through Celite.[1] For products with moderate polarity, flash chromatography on silica gel treated with a small amount of triethylamine can also effectively separate the desired product from tin residues.[1]

Experimental Protocol: Large-Scale Stille Coupling Workup

  • Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (1M) for 15-20 minutes.

  • A white precipitate of tributyltin fluoride will form. Separate the organic layer.

  • Filter the organic layer through a pad of Celite® to remove the solid tin byproduct.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diels-Alder Reaction: Exotherm and Poor Selectivity at Scale

Question: I am scaling up a Diels-Alder reaction, and I'm concerned about managing the exotherm. I'm also observing a decrease in regioselectivity and endo/exo ratio. What should I do?

Answer:

The exothermic nature of the Diels-Alder reaction can become a significant safety hazard and can negatively impact selectivity at larger scales.

Troubleshooting Exotherm and Selectivity:

  • Heat Management: The decrease in the surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.

    • Solution: Employ a reactor with a cooling jacket and a temperature probe to monitor the internal temperature. For highly exothermic reactions, consider a semi-batch approach where one of the reactants is added portion-wise to control the rate of heat generation.[2]

  • Selectivity Issues: Higher reaction temperatures due to poor heat control can lead to the formation of undesired regioisomers and the erosion of the endo/exo selectivity.

    • Solution: Precise temperature control is crucial. Running the reaction at the lowest effective temperature will favor the kinetic (often the desired endo) product. The use of a Lewis acid catalyst can often enhance both the rate and selectivity, even at lower temperatures.

Data Presentation: Effect of Scale on Diels-Alder Reaction

Scale (mmol)Reactant AdditionMax Internal Temp. (°C)endo:exo RatioYield (%)
1All at once2895:592
10All at once4585:1588
10Slow addition (1h)2594:691
100Slow addition (2h)3092:889
Pauson-Khand Reaction: Inconsistent Yields and Catalyst Issues

Question: My intramolecular Pauson-Khand reaction is giving inconsistent yields on a larger scale. I'm also concerned about the toxicity and handling of the cobalt carbonyl catalyst.

Answer:

The Pauson-Khand reaction is a powerful tool for constructing cyclopentenones, but its scalability can be hampered by catalyst efficiency and handling.

Improving Scalability of the Pauson-Khand Reaction:

  • Catalyst Efficiency: The stoichiometric use of cobalt carbonyl complexes is not ideal for large-scale synthesis due to cost and waste.

    • Solution: Explore catalytic versions of the Pauson-Khand reaction. Using a catalytic amount of Co₂(CO)₈ in a plug flow reactor has been shown to be scalable and efficient.[3][4][5] Alternatively, rhodium(I) catalysts with CO surrogates like formic acid can also be effective.[6]

  • Reaction Conditions: The reaction can be sensitive to substrate concentration and CO pressure.

    • Solution: In a batch process, maintaining a positive pressure of carbon monoxide is crucial. For some substrates, the addition of N-methylmorpholine-N-oxide (NMO) as a promoter can improve yields. The use of ethylene glycol as a co-solvent has also been reported to reproducibly improve yields in challenging cases.[7]

Quantitative Data: Pauson-Khand Reaction Scale-Up

ScaleCatalystConditionsYield (%)Reference
0.4 mmol5 mol% Co₂(CO)₈Plug Flow Reactor, 20 bar CO91-95[3][4]
5 g10 mol% Co₂(CO)₈Plug Flow Reactor, 20 bar CO89[3]
6.2 gStoichiometric Co₂(CO)₈Batch, Ethylene Glycol/NMO46-58[7]

Frequently Asked Questions (FAQs)

Q1: My vinylogous Mukaiyama aldol reaction (Kobayashi protocol) is not reproducible on a larger scale. What are my options?

A1: The Kobayashi vinylogous Mukaiyama aldol reaction is known to be capricious during scale-up.[8] A more robust and cost-efficient alternative is the Keck asymmetric vinylogous aldol reaction. This reaction often provides better reproducibility and acceptable yields at a larger scale.

Q2: How can I improve the efficiency of my large-scale chromatographic purifications?

A2: Large-scale purification is a common bottleneck. To improve efficiency:

  • Optimize your solvent system: Use a solvent system that provides good separation with a reasonable Rf value (around 0.2-0.3) on TLC.

  • Dry loading: For compounds with poor solubility in the eluent, adsorbing the crude material onto silica gel and loading it as a solid can improve resolution.[9]

  • Consider automated flash chromatography systems: These systems can handle larger quantities of material and provide more consistent results.

  • For industrial-scale purification, techniques like simulated moving bed (SMB) chromatography can offer continuous separation and reduce solvent consumption.

Q3: What are the key safety considerations when scaling up exothermic reactions?

A3: The primary concern is thermal runaway. Key considerations include:

  • Heat Transfer: Understand that the ability to cool a reaction decreases as the scale increases.

  • Reaction Calorimetry: If possible, use reaction calorimetry to determine the heat of reaction and the maximum adiabatic temperature rise.[10] This data is crucial for safe scale-up.

  • Controlled Addition: Add the limiting reagent slowly to control the rate of heat generation.

  • Emergency Cooling: Have a plan for emergency cooling in case of an unexpected temperature spike.

Visualizations

Synthetic Pathway and Scalability Challenges

Nortriterpenoid_Synthesis cluster_challenges Scalability Challenges A Starting Materials B Key Intermediate 1 A->B Multi-step sequence C Key Intermediate 2 B->C Problematic Reaction (e.g., Stille Coupling) Low Yield Low Yield B->Low Yield D Complex Nortriterpenoid Core C->D Cyclization (e.g., Diels-Alder, Pauson-Khand) Safety (Exotherms) Safety (Exotherms) C->Safety (Exotherms) E Final Product D->E Late-stage functionalization Purification Issues Purification Issues E->Purification Issues

Caption: A generalized synthetic pathway highlighting common scalability challenges.

Troubleshooting Workflow for a Scaled-Up Reaction

Troubleshooting_Workflow Start Low Yield in Scaled-Up Reaction CheckMixing Is mixing efficient? Start->CheckMixing CheckTemp Is temperature controlled? CheckMixing->CheckTemp Yes ImproveMixing Implement overhead stirring CheckMixing->ImproveMixing No CheckPurity Are reagents and solvents pure? CheckTemp->CheckPurity Yes ImproveCooling Use cooling jacket / slow addition CheckTemp->ImproveCooling No UsePureReagents Use high-purity materials / degas solvents CheckPurity->UsePureReagents No Success Yield Improved CheckPurity->Success Yes ImproveMixing->CheckTemp ImproveCooling->CheckPurity UsePureReagents->Success ReEvaluate Re-evaluate reaction parameters Success->ReEvaluate

Caption: A logical workflow for troubleshooting low yields in scaled-up reactions.

References

Technical Support Center: Mukaiyama Hydration/Oxa-Michael Cascade

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mukaiyama Hydration/Oxa-Michael Cascade. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this tandem reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Mukaiyama Hydration/Oxa-Michael Cascade?

A1: The Mukaiyama Hydration/Oxa-Michael Cascade is a tandem reaction sequence where an alkene is first hydrated to an alcohol via the Mukaiyama hydration, followed by an intramolecular oxa-Michael addition to an α,β-unsaturated system within the same molecule. This process is particularly useful for the synthesis of oxygen-containing heterocyclic compounds. While not always described as a named cascade reaction in the literature, it represents a powerful synthetic strategy.

Q2: What are the key components of this reaction?

A2: The reaction typically involves an unsaturated substrate containing both an alkene and an α,β-unsaturated carbonyl or similar Michael acceptor, a cobalt (II) or other transition metal catalyst (e.g., Co(acac)₂), a silane reducing agent (e.g., phenylsilane), and an oxygen source (typically atmospheric air). The subsequent oxa-Michael addition can be spontaneous or promoted by a Brønsted or Lewis acid.

Q3: What is the proposed general mechanism?

A3: The reaction proceeds in two main stages:

  • Mukaiyama Hydration: A cobalt-hydride species is generated in situ, which adds across the alkene to form a cobalt-alkyl intermediate. This intermediate reacts with molecular oxygen to form a cobalt-peroxide, which is then reduced by the silane to the corresponding alcohol with Markovnikov selectivity.[1]

  • Oxa-Michael Addition: The newly formed hydroxyl group acts as a nucleophile and attacks the β-carbon of the conjugated system in an intramolecular fashion, leading to the formation of a cyclic ether. This step can be catalyzed by acids.[2][3]

Troubleshooting Guide

Problem 1: Low yield of the desired cascade product.
Possible Cause Suggested Solution
Incomplete Mukaiyama Hydration - Increase the reaction time for the hydration step.- Add a co-oxidant like t-butylhydroperoxide to increase the rate of slower reactions.[4]- Ensure an adequate supply of air (oxygen) to the reaction mixture.
Mukaiyama Hydration catalyst is not optimal - Screen different cobalt(II) ligands. For example, Co(tfa)₂ (tfa = trifluoroacetylacetonato) has been shown to improve yields in some cases.[5]- Consider using other metal catalysts such as those based on manganese or iron.[1]
Sub-optimal solvent for the cascade - The choice of solvent can significantly impact the chemoselectivity between the hydration and cyclization. Less coordinating solvents like toluene may favor cyclization, while more coordinating solvents like THF might favor the simple hydration product.[6][7]
Reversibility of the oxa-Michael addition - For acid-catalyzed cyclizations, the equilibrium might not favor the product. Consider using a milder acid or a different catalyst system.[2]
Decomposition of starting material or product - If the substrate or product is sensitive to the reaction conditions, consider a two-step procedure where the alcohol from the Mukaiyama hydration is isolated first and then subjected to cyclization under milder conditions.
Problem 2: Formation of significant side products.
Side Product Possible Cause Suggested Solution
Simple Hydration Product (Uncyclized Alcohol) - The intramolecular oxa-Michael addition is slow or not favored under the reaction conditions.- Add a Brønsted or Lewis acid to catalyze the cyclization step.[2][3]- Change to a less coordinating solvent to favor the intramolecular reaction.[6][7]
Ketone Formation - Over-oxidation of the intermediate alcohol. This is a known side reaction in some Mukaiyama hydrations.- Use a milder silane reducing agent.- Carefully control the amount of oxygen supplied to the reaction.
Alkene Hydrogenation - In the absence of sufficient oxygen, the cobalt-hydride species can act as a hydrogenation catalyst.- Ensure a continuous and sufficient supply of air to the reaction mixture.
Polymerization - Strong acidic conditions for the oxa-Michael step can sometimes lead to polymerization of the unsaturated starting material.- Use a milder acid catalyst or a heterogeneous catalyst that can be easily removed.[3]

Experimental Protocols

General Protocol for a One-Pot Mukaiyama Hydration/Oxa-Michael Cascade

This is a generalized protocol based on literature procedures for the individual steps. Optimization for specific substrates is highly recommended.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the unsaturated substrate (1.0 equiv) and the cobalt catalyst (e.g., Co(acac)₂, 5 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., toluene for favoring cyclization, or a more coordinating solvent like THF if the hydration is slow).

  • Reagent Addition: Add the silane reducing agent (e.g., phenylsilane, 2.0 equiv).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air-filled balloon), for the desired time (monitor by TLC or GC-MS).

  • Cyclization Promotion (if necessary): If the cyclization does not proceed spontaneously, after the consumption of the starting alkene, a catalytic amount of a Brønsted acid (e.g., triflic acid, 10 mol%) or a Lewis acid (e.g., Zn(OTf)₂) can be added.[2][3]

  • Work-up: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of Cascade Product incomplete_hydration Incomplete Mukaiyama Hydration? start->incomplete_hydration slow_cyclization Slow or No Cyclization? incomplete_hydration->slow_cyclization No solution1 Increase reaction time Add co-oxidant (t-BuOOH) Optimize catalyst incomplete_hydration->solution1 Yes side_products Significant Side Products? slow_cyclization->side_products No solution2 Add acid catalyst (Brønsted or Lewis) Change to less coordinating solvent slow_cyclization->solution2 Yes solution3 Identify side products Adjust reaction conditions accordingly (See Side Product Troubleshooting) side_products->solution3 Yes end Improved Yield side_products->end No solution1->end solution2->end solution3->end G cluster_hydration Mukaiyama Hydration cluster_cyclization Oxa-Michael Addition alkene Alkene co_alkyl Co-Alkyl Intermediate alkene->co_alkyl + Co(III)-H co_hydride Co(III)-H co_peroxide Co-Peroxide co_alkyl->co_peroxide + O₂ alcohol Alcohol Intermediate co_peroxide->alcohol + PhSiH₃ michael_acceptor α,β-Unsaturated System cyclized_product Cyclic Ether alcohol->cyclized_product Intramolecular Attack o2 O₂ silane PhSiH₃ silane->co_hydride michael_acceptor->cyclized_product acid_catalyst H⁺ or Lewis Acid acid_catalyst->michael_acceptor Activation

References

Technical Support Center: Synthesis of Rubriflordilactone A - Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding protecting group strategies for the total synthesis of Rubriflordilactone A. The information is compiled from published synthetic routes and general best practices in complex molecule synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the key functional groups in this compound that require protection during synthesis?

A1: this compound possesses several sensitive functional groups that necessitate protection to ensure chemoselectivity during various synthetic transformations. The most critical functionalities are the multiple hydroxyl groups, which are susceptible to oxidation, acylation, and other reactions intended for other parts of the molecule. Additionally, depending on the synthetic strategy, intermediate carbonyl functionalities or the lactone itself might require temporary masking.

Q2: I am following the Anderson group's synthesis of a key AB-ring fragment. Which protecting group is recommended for the secondary alcohol?

A2: In the synthesis reported by Anderson and coworkers, a tert-butyldimethylsilyl (TBS) group is used to protect the secondary alcohol. This choice is strategic due to the TBS group's robustness under a variety of reaction conditions, including oxidations and organometallic additions, while still being readily cleavable under specific conditions that do not affect other sensitive parts of the molecule.

Q3: My TBS deprotection with TBAF is causing decomposition of my advanced intermediate. What are the alternative, milder conditions?

A3: Tetrabutylammonium fluoride (TBAF) is a strong base, and its basicity can sometimes lead to undesired side reactions. If you are observing decomposition, consider the following milder alternatives for TBS ether cleavage:

  • HF•Pyridine: This reagent is less basic than TBAF and can offer higher selectivity, especially in complex molecules with base-sensitive functionalities.

  • TBAF buffered with Acetic Acid: Adding a stoichiometric amount of acetic acid to the TBAF solution can buffer the reaction mixture, reducing the basicity while still allowing for effective desilylation.

  • Acidic Conditions: Mild acidic conditions, such as PPTS (pyridinium p-toluenesulfonate) in a protic solvent like ethanol or methanol, can effectively cleave TBS ethers. This method is particularly useful if your substrate is stable to acid but sensitive to base.

Q4: I have multiple silyl ethers in my molecule (e.g., TBS and TIPS). How can I selectively deprotect one in the presence of the other?

A4: Selective deprotection of silyl ethers is a common challenge and relies on the differential steric hindrance and electronic properties of the silyl groups. The general order of lability is TMS > TES > TBS > TIPS > TBDPS. To selectively deprotect a TBS ether in the presence of a more robust TIPS ether, you can employ carefully controlled reaction conditions:

  • Stoichiometric TBAF at low temperature: Using a precise amount of TBAF (e.g., 1.05 equivalents) at a reduced temperature (e.g., 0 °C or -20 °C) can often achieve selective deprotection of the less hindered silyl ether.

  • Mild acidic conditions: Reagents like PPTS or CSA (camphorsulfonic acid) in an alcohol solvent will typically cleave the more labile silyl ether first.

It is crucial to monitor the reaction closely by TLC or LC-MS to quench it before the more robust silyl ether is cleaved.

Q5: In some total syntheses of related natural products, I've seen para-methoxybenzyl (PMB) ethers used. What are the advantages of this protecting group?

A5: PMB ethers offer a distinct advantage in that they can be cleaved under oxidative conditions, which provides an orthogonal deprotection strategy to acid- or fluoride-labile silyl ethers. This is particularly valuable in complex syntheses where multiple hydroxyl groups need to be unmasked at different stages. The most common reagent for PMB deprotection is DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Quantitative Data on Protecting Group Strategies

The following table summarizes typical conditions and reported yields for the protection of a secondary alcohol with a TBS group and its subsequent deprotection, based on protocols used in the synthesis of this compound intermediates and related compounds.

Transformation Protecting Group Reagents and Conditions Solvent Typical Yield Reference
Protection of Secondary AlcoholTBSTBSCl (1.5 eq), Imidazole (2.0 eq), rt, 12 hDMF95-99%Anderson et al.
Deprotection of TBS EtherTBSTBAF (1.1 eq, 1M in THF), rt, 1 hTHF90-97%Anderson et al.
Deprotection of TBS Ether (Mild Acid)TBSPPTS (0.2 eq), EtOH, 50 °C, 8 hEthanol85-95%General Protocol

Detailed Experimental Protocols

Protocol 1: Protection of a Secondary Alcohol with tert-Butyldimethylsilyl (TBS) Ether

This protocol is adapted from the synthesis of a key intermediate for this compound by the Anderson group.

Reagents and Materials:

  • Secondary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.5 equiv)

  • Imidazole (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.0 equiv) and TBSCl (1.5 equiv) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol describes the standard method for cleaving a TBS ether.

Reagents and Materials:

  • TBS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Stir the mixture at room temperature for 1 hour, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualizations

Protecting_Group_Selection start Start: Need to Protect -OH Group downstream_conditions What are the downstream reaction conditions? start->downstream_conditions acid_stable Need stability to acid? downstream_conditions->acid_stable Orthogonality Check base_stable Need stability to base? acid_stable->base_stable Yes use_acetyl Consider Acetyl Ester acid_stable->use_acetyl No oxidants_stable Need stability to oxidants? base_stable->oxidants_stable Yes use_silyl Consider Silyl Ethers (e.g., TBS, TIPS) base_stable->use_silyl No nucleophiles_stable Need stability to nucleophiles? oxidants_stable->nucleophiles_stable Yes use_pmb Consider PMB Ether oxidants_stable->use_pmb No nucleophiles_stable->use_silyl Yes nucleophiles_stable->use_acetyl No

Caption: Decision workflow for selecting a hydroxyl protecting group.

TBS_Protection_Workflow start Start: Dissolve Alcohol in anhy. DMF add_reagents Add Imidazole and TBSCl at RT start->add_reagents stir Stir for 12h, Monitor by TLC add_reagents->stir quench Quench with sat. NaHCO3 (aq) stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify end End: Isolated TBS-protected Alcohol purify->end

Caption: Experimental workflow for TBS protection of an alcohol.

Orthogonal_Strategy cluster_molecule This compound Intermediate cluster_deprotection Selective Deprotection mol Molecule Core pg1 TBS-O- mol->pg1 Hydroxyl 1 pg2 PMB-O- mol->pg2 Hydroxyl 2 reagent1 TBAF or mild acid pg1->reagent1 Selective Cleavage 1 reagent2 DDQ (oxidant) pg2->reagent2 Selective Cleavage 2 deprotected1 HO- reagent1->deprotected1 Selective Cleavage 1 deprotected2 HO- reagent2->deprotected2 Selective Cleavage 2

Caption: Orthogonal protection strategy with silyl and PMB ethers.

Validation & Comparative

A Comparative Analysis of the Anti-HIV-1 Activity of Rubriflordilactone A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China - A comparative analysis of two novel bisnortriterpenoids, Rubriflordilactone A and Rubriflordilactone B, isolated from the medicinal plant Schisandra rubriflora, reveals differing potencies in their ability to inhibit HIV-1 replication. While both compounds represent a unique structural class of potential antiviral agents, Rubriflordilactone B demonstrates significantly more promising anti-HIV-1 activity in vitro.

This compound has been characterized as exhibiting weak anti-HIV-1 activity.[1][2][3] In contrast, Rubriflordilactone B has shown measurable efficacy against HIV-1 replication, with a 50% effective concentration (EC50) of 9.75 µg/mL.[1][2][3] Furthermore, this compound demonstrated low cytotoxicity in host cells, contributing to a favorable selectivity index (SI) of 12.39.[1][2][3] The selectivity index, a ratio of a compound's cytotoxicity to its antiviral activity, suggests that Rubriflordilactone B can inhibit the virus at concentrations that are not significantly harmful to the host cells.

The detailed mechanism of action for both this compound and B has not yet been fully elucidated. However, other triterpenoids isolated from the Schisandra genus have been reported to inhibit various stages of the HIV life cycle, including viral entry and the activity of key viral enzymes such as reverse transcriptase and protease. This suggests that Rubriflordilactones may act through one or more of these pathways. Further research is required to pinpoint the precise molecular targets of these novel compounds.

Quantitative Comparison of Anti-HIV-1 Activity

The following table summarizes the available quantitative data for the anti-HIV-1 activity of this compound and B.

Compound50% Effective Concentration (EC50)50% Cytotoxic Concentration (CC50)Selectivity Index (SI = CC50/EC50)
This compound Weak Activity (Specific value not reported)Not reportedNot reported
Rubriflordilactone B 9.75 µg/mL[1][2][3]~120.8 µg/mL (Calculated)12.39[1][2][3]

Experimental Protocols

While the precise experimental details for the anti-HIV-1 screening of this compound and B are not explicitly available in the reviewed literature, a representative protocol for assessing the anti-HIV activity of natural products can be outlined as follows. This synthesized protocol is based on standard methodologies employed in the field.

In Vitro Anti-HIV-1 Assay

1. Cell and Virus Culture:

  • Cell Line: A human T-lymphocyte cell line susceptible to HIV-1 infection, such as C8166, is utilized. Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB, is used for the infection studies.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Varying concentrations of the test compounds (this compound and B) are added to the wells.

  • The plate is incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

3. Anti-HIV-1 Activity Assay (Syncytium Formation Inhibition):

  • C8166 cells are infected with HIV-1IIIB at a predetermined multiplicity of infection (MOI).

  • The infected cells are then plated in a 96-well plate in the presence of serial dilutions of the test compounds.

  • A positive control (e.g., a known anti-HIV drug like zidovudine) and a negative control (no compound) are included.

  • The plate is incubated for 3-4 days to allow for viral replication and the formation of syncytia (multinucleated giant cells resulting from the fusion of infected and uninfected cells).

  • The number of syncytia in each well is counted under an inverted microscope.

  • The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50% compared to the negative control, is determined from the dose-response curve.

Experimental Workflow and Conceptual Diagrams

The following diagrams illustrate the general workflow for evaluating the anti-HIV activity of natural products and a conceptual representation of the HIV-1 life cycle, which is the target of antiviral therapies.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Compound_Isolation Isolation of Rubriflordilactones from Schisandra rubriflora Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Isolation->Cytotoxicity_Assay Antiviral_Assay Anti-HIV Activity Assay (Syncytium Inhibition) Compound_Isolation->Antiviral_Assay Cell_Culture Culture of Human T-lymphocyte Cells Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Virus_Propagation Propagation of HIV-1 Stock Virus_Propagation->Antiviral_Assay CC50_Calc Calculation of CC50 Cytotoxicity_Assay->CC50_Calc EC50_Calc Calculation of EC50 Antiviral_Assay->EC50_Calc SI_Calc Calculation of Selectivity Index (SI) CC50_Calc->SI_Calc EC50_Calc->SI_Calc

Figure 1. General experimental workflow for assessing the anti-HIV activity of natural products.

HIV_Lifecycle_and_Inhibition cluster_entry Viral Entry cluster_replication Replication cluster_assembly Assembly & Release Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Inhibitor Potential Inhibition by Triterpenoids Inhibitor->Binding Entry Inhibitors Inhibitor->RT RT Inhibitors Inhibitor->Budding Protease Inhibitors

Figure 2. Potential points of intervention for anti-HIV triterpenoids in the viral life cycle.

Conclusion

The initial findings on this compound and B highlight the potential of novel nortriterpenoids from Schisandra rubriflora as a source for new anti-HIV drug leads. While this compound's activity is limited, Rubriflordilactone B presents a more compelling case for further investigation due to its quantifiable anti-HIV-1 efficacy and favorable selectivity index. Future studies should focus on elucidating the precise mechanism of action of Rubriflordilactone B, optimizing its structure to enhance potency and selectivity, and evaluating its efficacy against a broader range of HIV-1 strains, including drug-resistant variants.

References

A Comparative Guide to the Structure-Activity Relationship of Rubriflordilactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rubriflordilactones, a class of highly oxygenated and structurally complex nortriterpenoids isolated from Schisandra rubriflora, have garnered significant interest in the scientific community for their potential therapeutic applications. These compounds, characterized by a unique heptacyclic architecture, have demonstrated promising anti-HIV and antitumor activities. This guide provides a comparative analysis of the biological activities of Rubriflordilactone analogs, supported by available experimental data, to elucidate their structure-activity relationships.

Biological Activity: A Comparative Overview

The biological activities of Rubriflordilactones A and B have been the most extensively studied. While information on other analogs like Rubriflordilactone C is emerging, quantitative data remains limited. The available data highlights a variance in potency and activity based on structural differences.

Table 1: Anti-HIV Activity of Rubriflordilactone Analogs

CompoundActivityEffective Concentration (EC50)Cytotoxicity
Rubriflordilactone A Weak anti-HIV-1 activity[1][2]Not ReportedLow
Rubriflordilactone B Active against HIV-1 replication[1][2]9.75 µg/mL[1][2]Low[1][2]
Rubriflordilactone C Promising anti-HIV activity[3]Not ReportedNot Reported

Table 2: Cytotoxic Activity of this compound and Other Schisandra Triterpenoids

While specific IC50 values for the cytotoxicity of Rubriflordilactones A and B against the K562 cell line are not detailed in the readily available literature, studies on this compound's effect on gastric cancer cells and the cytotoxicity of other triterpenoids from the Schisandra genus provide valuable insights.

CompoundCell Line(s)ActivityConcentration/IC50
This compound SNU-1, SNU-5 (Gastric Cancer)Induces apoptosis, Decreases ERK1/2 phosphorylation[4]10 µM[4]
Schirubrisin B PC3 (Prostate Cancer)Cytotoxic3.21 ± 0.68 µM[5]
MCF7 (Breast Cancer)Cytotoxic13.30 ± 0.68 µM[5]
12-hydroxyschiglausin B & 12-hydroxykadsuphilactone B Six tested tumor cell linesCytotoxic< 15 µM[6]
6-hydroxyl schiglausin A Six tested human lung cancer cell linesCytotoxic< 10 µM[7]

Structure-Activity Relationship Insights

The currently available data, primarily comparing this compound and B, suggests that subtle structural modifications can significantly impact biological activity. The difference in their anti-HIV-1 potency underscores the importance of specific functional groups and their stereochemistry. However, a comprehensive structure-activity relationship (SAR) study across a broader range of synthetic analogs with systematic structural variations is needed to fully delineate the pharmacophore responsible for their anti-HIV and antitumor effects. The cytotoxic activities of other Schisandra triterpenoids with different structural backbones further highlight the chemical diversity and therapeutic potential within this class of natural products.

Mechanisms of Action

Anti-Cancer Signaling Pathway of this compound

In gastric cancer cells, this compound has been shown to induce apoptosis by targeting the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4] By inhibiting the phosphorylation of ERK1/2, this compound disrupts a key signaling cascade involved in cell proliferation and survival, ultimately leading to programmed cell death.

anticancer_pathway RFA This compound ERK ERK1/2 Phosphorylation RFA->ERK Inhibits Apoptosis Apoptosis ERK->Apoptosis Promotes (when active)

Caption: Proposed anti-cancer mechanism of this compound.

General Anti-HIV Mechanism of Action

Many triterpenoids isolated from the Schisandraceae family are known to exert their anti-HIV effects by inhibiting the viral enzyme reverse transcriptase.[8] This enzyme is crucial for the replication of the HIV retrovirus, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. By blocking this step, these compounds can halt the viral life cycle.

anti_hiv_mechanism cluster_virus HIV Replication Cycle Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcriptase Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Rubriflordilactone Rubriflordilactone Analog Rubriflordilactone->Viral DNA Inhibits

Caption: General anti-HIV mechanism of Rubriflordilactone analogs.

Experimental Protocols

The following are generalized protocols for the key biological assays mentioned in the literature for evaluating Rubriflordilactone analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells (e.g., K562, SNU-1, SNU-5) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Rubriflordilactone analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

mtt_assay_workflow A Seed cells in 96-well plate B Add Rubriflordilactone analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: General workflow of an MTT cytotoxicity assay.

Anti-HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit the replication of the HIV-1 virus in a cell-based system.

  • Cell Infection: A suitable host cell line (e.g., C8166 cells) is infected with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with different concentrations of the Rubriflordilactone analogs. A known anti-HIV drug (e.g., AZT) is used as a positive control.

  • Incubation: The infected and treated cells are incubated for a period that allows for viral replication (typically several days).

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated by comparing the level of the viral marker in treated versus untreated infected cells. A selectivity index (SI) is often calculated as the ratio of the cytotoxic concentration (CC50) to the EC50, providing a measure of the compound's therapeutic window.

References

Unveiling the Action of Rubriflordilactone A: A Proposed Mechanism and Guide to its Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide has been developed proposing a mechanism of action for Rubriflordilactone A, a complex nortriterpenoid isolated from Schisandra rubriflora. While the precise molecular interactions of this compound remain to be fully elucidated, evidence from structurally related natural products suggests a potential role in modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide offers a comparative framework and detailed experimental protocols for researchers to rigorously validate this proposed mechanism.

This compound's intricate heptacyclic structure has garnered significant interest for its potential therapeutic applications. Nortriterpenoids from the Schisandra genus have been reported to possess a range of biological activities, including anti-inflammatory and neuroprotective effects. Notably, a related nortriterpenoid, Micrandilactone C, has been shown to exert its neuroprotective effects through the inhibition of the microglial STAT3 pathway, providing a strong rationale for investigating a similar mechanism for this compound.[1]

This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to explore the proposed STAT3-inhibitory action of this compound.

Proposed Signaling Pathway: this compound as a STAT3 Inhibitor

The STAT3 signaling cascade is a critical regulator of cellular processes, including proliferation, survival, and inflammation. Its aberrant activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention. We propose that this compound may directly or indirectly inhibit the STAT3 pathway, potentially by interfering with its phosphorylation, dimerization, or nuclear translocation.

Proposed_STAT3_Inhibition_by_Rubriflordilactone_A cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (pY705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Dimer_nucleus p-STAT3 Dimer Dimer->Dimer_nucleus Translocates to Nucleus Nucleus DNA DNA Dimer_nucleus->DNA Binds to Gene_expression Target Gene Expression DNA->Gene_expression Regulates RFL_A This compound RFL_A->pSTAT3 Proposed Inhibition CETSA_Workflow Cells Intact Cells Treatment Treat with this compound or Vehicle (DMSO) Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant Analysis Analyze Protein Levels by Western Blot or Mass Spectrometry Supernatant->Analysis Result Increased Thermal Stability of Target Protein Analysis->Result IP_MS_Workflow Cell_lysate Prepare Cell Lysate Incubation Incubate Bait with Cell Lysate Cell_lysate->Incubation Bait Immobilize this compound on Beads (Bait) Bait->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS Protein Identification by Mass Spectrometry Elution->MS Target Identification of Direct Binding Target(s) MS->Target

References

A Comparative Analysis of Rubriflordilactone A and Other Anti-HIV Nortriterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Rubriflordilactone A and other anti-HIV nortriterpenoids, focusing on their anti-HIV-1 activity, cytotoxicity, and potential mechanisms of action. The information is compiled from various studies to offer a consolidated resource for researchers in the field of antiviral drug discovery.

Comparative Anti-HIV-1 Activity and Cytotoxicity

The anti-HIV-1 activity of this compound and other notable nortriterpenoids, primarily isolated from the Schisandraceae family of plants, has been evaluated in several studies. While this compound has demonstrated weak anti-HIV-1 activity, its analogue, Rubriflordilactone B, and other related nortriterpenoids have shown more promising results.[1][2] The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of these compounds. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

CompoundVirus StrainCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)Source
This compound HIV-1IIIBC8166Weak Activity>100-[1][2]
Rubriflordilactone B HIV-1IIIBC81669.75>120.812.39[1][2]
Micrandilactone C HIV-1IIIBC81667.71>200>25.94[3]
Schigrandilactone A HIV-1IIIBC816680.2--[4]
Schigrandilactone B HIV-1IIIBC816620.8--[4]
Schigrandilactone C HIV-1IIIBC81665.1--[4]
Wilsonianadilactone D HIV-1IIIBC8166>100>100>8.16[5]
Wilsonianadilactone E HIV-1IIIBC8166>100>100>14.7[5]
Wilsonianadilactone F HIV-1IIIBC8166>100>100>17.5[5]
Lancifodilactone H HIV-1IIIBC8166Weak Activity--[6]
Lancifoic acid A HIV-1IIIBC8166Weak Activity--[6]
Nigranoic acid HIV-1IIIBC8166Weak Activity--[6]

Potential Mechanism of Action

While the precise mechanism of action for this compound and many other Schisandra nortriterpenoids has not been fully elucidated, studies on other compounds from the same genus provide valuable insights. Research on lignans, another class of phytochemicals found in Schisandra chinensis, has shown that compounds like Schisandrin B and Deoxyschizandrin can selectively inhibit the DNA polymerase activity of HIV-1 reverse transcriptase (RT).[7] This suggests that nortriterpenoids from the same plant family may also target this crucial enzyme in the HIV-1 replication cycle.

The HIV-1 replication cycle involves several key stages that are potential targets for antiviral drugs. Inhibition of reverse transcriptase prevents the conversion of viral RNA into DNA, a critical step for the integration of the viral genome into the host cell's DNA.

HIV_Replication_Cycle cluster_host Host Cell Entry 1. Entry & Uncoating RT 2. Reverse Transcription Entry->RT Viral RNA Integration 3. Integration RT->Integration Viral DNA Transcription 4. Transcription Integration->Transcription Provirus Translation 5. Translation Transcription->Translation Viral RNA Assembly 6. Assembly Translation->Assembly Viral Proteins Budding 7. Budding & Maturation Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion New Virion Virus HIV-1 Virion Virus->Entry Inhibitor Nortriterpenoids (Potential RT Inhibitors) Inhibitor->RT

Caption: Potential mechanism of action of Schisandra nortriterpenoids targeting HIV-1 reverse transcriptase.

Experimental Protocols

The anti-HIV activity and cytotoxicity of these nortriterpenoids are typically evaluated using cell-based assays. Below are detailed methodologies for two common assays cited in the evaluation of these compounds.

Anti-HIV-1 Syncytial Formation Assay

This assay is used to determine the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected cells, a process that leads to the formation of multinucleated giant cells called syncytia.

Materials:

  • C8166 cells (a human T-cell line)

  • HIV-1IIIB virus stock

  • Test compounds

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Cell Preparation: C8166 cells are cultured in RPMI 1640 medium supplemented with 10% FBS.

  • Compound Dilution: The test compounds are serially diluted in culture medium to achieve a range of concentrations.

  • Infection: C8166 cells are infected with HIV-1IIIB at a predetermined multiplicity of infection (MOI).

  • Treatment: The infected cells are then seeded into 96-well plates, and the diluted test compounds are added to the respective wells. Control wells with infected/untreated cells and uninfected/untreated cells are also included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 3 days.

  • Observation: After incubation, the number of syncytia in each well is counted under an inverted microscope.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytia formation by 50%, is calculated by comparing the number of syncytia in treated wells to the control wells.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.

Materials:

  • Supernatants from infected cell cultures (from the syncytial assay or a separate experiment)

  • HIV-1 p24 antigen ELISA kit (commercial or in-house)

  • Microplate reader

Procedure:

  • Plate Coating: The wells of a 96-well plate are coated with a capture antibody specific for HIV-1 p24 antigen and incubated overnight.[8]

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.[8]

  • Sample Addition: The culture supernatants are added to the wells and incubated to allow the p24 antigen to bind to the capture antibody.[8][9]

  • Detection Antibody: After washing, a biotinylated detection antibody that also recognizes p24 is added.[9]

  • Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[9]

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.[10]

  • Stopping the Reaction: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.[10]

  • Data Analysis: The concentration of p24 in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of recombinant p24 antigen. The EC50 is the compound concentration that reduces p24 production by 50% compared to the untreated control.

Experimental_Workflow cluster_prep Preparation cluster_assay Anti-HIV Assay cluster_analysis Data Analysis cluster_cyto Cytotoxicity Assay Compound Test Compound (Nortriterpenoid) Treatment Treat with Compound Dilutions Compound->Treatment MTT_Assay MTT Assay on Uninfected Cells Compound->MTT_Assay Cells C8166 Cells Infection Infect Cells with HIV-1 Cells->Infection Cells->MTT_Assay Virus HIV-1 Virus Virus->Infection Infection->Treatment Incubation Incubate for 3 days Treatment->Incubation Syncytia Syncytia Formation Assay Incubation->Syncytia p24 p24 Antigen ELISA Incubation->p24 EC50 Calculate EC50 Syncytia->EC50 p24->EC50 CC50 Calculate CC50 MTT_Assay->CC50

Caption: General experimental workflow for evaluating the anti-HIV activity of nortriterpenoids.

Conclusion

While this compound itself exhibits only weak anti-HIV-1 activity, the family of nortriterpenoids from Schisandra species presents a promising area for the discovery of new anti-HIV-1 lead compounds. Rubriflordilactone B and Micrandilactone C, in particular, have demonstrated moderate activity with favorable selectivity indices. Further investigation into the precise mechanism of action of these compounds, potentially targeting HIV-1 reverse transcriptase, is warranted. The development of more potent and less cytotoxic derivatives through structural modifications could lead to novel therapeutic agents for the treatment of HIV-1 infection. The detailed experimental protocols provided in this guide can serve as a foundation for the standardized evaluation of these and other potential anti-HIV compounds.

References

Unraveling the Biological Target of Rubriflordilactone A: A Comparative Analysis of STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

While the precise biological target of Rubriflordilactone A remains an area of active investigation, initial studies have pointed towards weak anti-HIV-1 activity. However, a definitive molecular target for this effect has not yet been elucidated. In contrast, a related class of natural products, the hirsutinolides, has been shown to potently inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer progression. This guide will focus on the biological target identification of a representative hirsutinolide, 8α-Tigloyloxyhirsutinolide 13-O-acetate, and provide a comparative analysis with other known STAT3 inhibitors.

This comparison guide is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data and methodologies used to identify and characterize STAT3 inhibitors.

Comparative Analysis of STAT3 Inhibitors

The following table summarizes the inhibitory activities of 8α-Tigloyloxyhirsutinolide 13-O-acetate and other well-characterized STAT3 inhibitors.

CompoundTypeTarget DomainIC50 (STAT3 Inhibition)Cell Viability IC50 (Cancer Cell Lines)Reference(s)
8α-Tigloyloxyhirsutinolide 13-O-acetate (R001)Natural ProductSH2 Domain~5 µM (DNA binding)2.3 - 7.1 µM[1]
GaliellalactoneNatural ProductCysteine250 - 500 nM6.2 - 10.1 µM[2][3]
NiclosamideSyntheticDNA-binding0.25 µM (luciferase)0.4 - 8.1 µM[4][5]
StatticSyntheticSH2 Domain5.1 µM1.7 - 5.5 µM[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the identification and characterization of these STAT3 inhibitors are provided below.

Western Blot for STAT3 Phosphorylation

This protocol is used to determine the phosphorylation status of STAT3 at Tyrosine 705 (Tyr705), a critical step in its activation.[9][10][11][12][13]

a. Cell Culture and Treatment:

  • Culture cancer cells (e.g., MDA-MB-231, HeLa) in appropriate media to 70-80% confluency.

  • Treat cells with the test compound (e.g., 8α-Tigloyloxyhirsutinolide 13-O-acetate) at various concentrations for a specified time. Include a vehicle control.

  • For some experiments, stimulate cells with a known STAT3 activator like Interleukin-6 (IL-6) to induce phosphorylation.

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

c. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

e. Stripping and Re-probing:

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a housekeeping protein like β-actin or GAPDH.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

EMSA is used to assess the ability of STAT3 to bind to its consensus DNA sequence, a crucial step in its function as a transcription factor.[14][15][16][17][18]

a. Nuclear Extract Preparation:

  • Treat cells with the test compound as described above.

  • Harvest the cells and isolate nuclear extracts using a nuclear extraction kit or a hypotonic buffer lysis method.

b. Probe Labeling:

  • Synthesize a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site (e.g., SIE, sis-inducible element).

  • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

c. Binding Reaction:

  • Incubate the nuclear extracts with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific binding.

  • For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to STAT3.

d. Electrophoresis and Detection:

  • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

  • If using a biotinylated probe, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[19][20][21][22]

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

b. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

c. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Visualizations

The following diagrams illustrate the STAT3 signaling pathway and a general workflow for the identification of STAT3 inhibitors.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Dimer->Gene_Expression Transcription DNA DNA

Caption: The canonical STAT3 signaling pathway.[23][24][25][26][27]

Inhibitor_ID_Workflow Library Compound Library (Natural Products/Synthetic) Screening High-Throughput Screening (e.g., Luciferase Reporter Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Phospho_Assay STAT3 Phosphorylation Assay (Western Blot) Hit_ID->Phospho_Assay Binding_Assay Direct Binding/DNA Binding Assay (EMSA, FP, SPR) Hit_ID->Binding_Assay Cell_Viability Cell-Based Assays (MTT, Apoptosis) Phospho_Assay->Cell_Viability Binding_Assay->Cell_Viability Lead_Compound Lead Compound Cell_Viability->Lead_Compound

References

In Vivo Efficacy of Rubriflordilactone A and its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Rubriflordilactone A, a complex nortriterpenoid isolated from Schisandra rubriflora, has garnered interest for its potential therapeutic properties, including anti-HIV and cytotoxic activities.[1][2][3][4] However, publicly available in vivo efficacy studies directly evaluating this compound in animal models are limited. This guide provides a comparative analysis based on the available in vivo data for a closely related analog of this compound, alongside contextual information from other bioactive compounds derived from the Schisandra genus to infer potential therapeutic applications and mechanisms of action.

Anti-Inflammatory Efficacy of a this compound Analog

While direct in vivo studies on this compound are scarce, a preclinical investigation of a structurally related analog, designated as compound c9, has demonstrated significant anti-inflammatory effects in a mouse model of imiquimod-induced skin inflammation.[5] This model is relevant for studying Th17-driven autoimmune diseases like psoriasis.

Summary of In Vivo Efficacy Data

The oral administration of compound c9 resulted in a robust and dose-dependent inhibition of IL-17A cytokine expression, a key mediator in many inflammatory and autoimmune conditions. This intervention led to a significant amelioration of skin inflammatory symptoms.[5]

CompoundAnimal ModelKey Efficacy EndpointOutcome
Compound c9 (this compound analog) Imiquimod-induced skin inflammation in miceInhibition of IL-17A cytokine expressionDose-dependent inhibition[5]
Reduction of skin inflammatory symptomsSignificant lessening of symptoms[5]
Experimental Protocol: Imiquimod-Induced Skin Inflammation Model

The study utilizing the this compound analog likely followed a protocol similar to the standard imiquimod-induced skin inflammation model.[5]

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.

Animal Model: Typically, BALB/c or C57BL/6 mice are used.

Procedure:

  • Induction of Inflammation: A daily topical dose of imiquimod cream (e.g., 5%) is applied to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.

  • Test Compound Administration: The test compound (e.g., compound c9) is administered orally at various doses, typically starting from the first day of imiquimod application and continuing throughout the study period. A vehicle control group and potentially a positive control group (e.g., a known anti-inflammatory drug) are included.

  • Assessment of Inflammation:

    • Macroscopic Scoring: Skin inflammation is scored daily based on erythema (redness), scaling, and thickness.

    • Histological Analysis: At the end of the study, skin biopsies are collected for histological examination to assess epidermal hyperplasia and inflammatory cell infiltration.

    • Cytokine Analysis: Skin or serum samples are collected to measure the levels of pro-inflammatory cytokines, such as IL-17A, IL-23, and TNF-α, using methods like ELISA or qPCR.

Potential Signaling Pathways

The observed inhibition of IL-17A expression by the this compound analog suggests a potential mechanism of action involving the Th17 cell signaling pathway.[5] Furthermore, studies on other compounds from the Schisandra genus, such as Schisandrin A, have implicated the TLR4/NF-κB pathway in their anti-inflammatory effects, which could be a parallel or alternative mechanism for this compound.[6]

Th17_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_Th0 Naive T Cell cluster_Th17 Th17 Cell APC APC Th0 Th0 Cell IL6 IL-6 IL6->Th0 Differentiation IL23 IL-23 Th17 Th17 Cell IL23->Th17 Maintenance TGFb TGF-β TGFb->Th0 Th0->Th17 Activation of RORgt RORγt Th17->RORgt expresses IL17A IL-17A RORgt->IL17A induces Inflammation Inflammation IL17A->Inflammation Rubriflordilactone_A_analog This compound Analog (c9) Rubriflordilactone_A_analog->RORgt Inhibits

Caption: Putative mechanism of this compound analog in Th17 signaling.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB-IκB Complex NFkB NF-κB NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcribes LPS LPS (PAMP) LPS->TLR4 Schisandrin_A Schisandrin A (potential analogous action) Schisandrin_A->TLR4 Inhibits

Caption: Potential TLR4/NF-κB inhibitory pathway.

Comparison with Alternatives

A direct comparison of this compound with other therapeutic agents is not possible due to the lack of head-to-head in vivo studies. However, for Th17-mediated inflammation, established treatments include biologics targeting IL-17 (e.g., Secukinumab, Ixekizumab) and small molecule inhibitors of the JAK-STAT pathway. For inflammatory conditions where the TLR4/NF-κB pathway is implicated, corticosteroids and NSAIDs are standard therapies. Future in vivo studies should aim to compare this compound against these standards of care to determine its relative efficacy and therapeutic potential.

Conclusion and Future Directions

The available in vivo data on a close analog of this compound suggests a promising anti-inflammatory profile, particularly for conditions driven by Th17-mediated inflammation. However, the lack of direct in vivo efficacy and safety data for this compound itself is a significant gap. Future research should focus on:

  • Direct in vivo evaluation of this compound in relevant animal models of inflammation and cancer.

  • Comparative studies against existing therapeutic agents to establish relative efficacy.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

  • Elucidation of the precise molecular mechanisms of action to identify specific protein targets.

Such studies are crucial to validate the therapeutic potential of this compound and to guide its potential development as a novel therapeutic agent.

References

Comparative Analysis of Rubriflordilactone A: A Guide to Assessing Specificity and Cross-Reactivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative framework for understanding the specificity and cross-reactivity of Rubriflordilactone A, a novel bisnortriterpenoid with preliminary anti-HIV-1 activity. Due to the limited availability of comprehensive profiling data for this compound, this document outlines a recommended course of study by comparing its known characteristics with those of a well-studied anti-HIV triterpenoid, Bevirimat (a derivative of Betulinic Acid). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel natural products.

Introduction to this compound

This compound is a highly unsaturated, rearranged bisnortriterpenoid isolated from the leaves and stems of Schisandra rubriflora.[1][2][3] Initial biological screening has demonstrated that this compound exhibits weak inhibitory activity against HIV-1.[1][2][3] While its complex and unique chemical structure has made it a target for total synthesis, its molecular mechanism of action, specific viral or host targets, and broader selectivity profile remain uncharacterized.[4][5][6] In contrast, other antiviral triterpenoids have been studied more extensively, offering a roadmap for the further investigation of this compound.

Comparative Compound: Bevirimat

For the purpose of this guide, Bevirimat (a C-3 modified derivative of betulinic acid) is used as a comparator. Bevirimat is a well-characterized anti-HIV-1 agent that reached clinical trials. Its mechanism of action is known to be the inhibition of HIV-1 maturation by binding to the Gag polyprotein and preventing the cleavage of the capsid (CA) and spacer peptide 1 (SP1).[7] This specific mode of action provides a benchmark for the kind of target specificity that is desirable in an antiviral compound.

Quantitative Data on Biological Activity

The following table summarizes the known anti-HIV-1 activity of this compound and compares it with published data for Bevirimat. It is important to note that the data for this compound is limited to initial screening assays. A comprehensive assessment would require further testing against various HIV-1 strains and in different cell types.

CompoundAssayTarget/EndpointEC50CC50Selectivity Index (SI)Reference
This compound Anti-HIV-1 ReplicationHIV-1 Induced Syncytium FormationWeak Activity (Specific value not reported)>120 µg/mLNot Reported[1][2]
Bevirimat (PA-457) Anti-HIV-1 Replication (NL4-3)CA-SP1 Cleavage0.003 µM33 µM~11,000[7]

Table 1: Comparison of Anti-HIV-1 Activity. EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the therapeutic window of a compound.

Proposed Experimental Workflow for Specificity and Cross-Reactivity Profiling

To fully characterize this compound and understand its potential for cross-reactivity, a systematic experimental approach is necessary. The following workflow is proposed.

G cluster_0 Phase 1: Target Identification & Primary Activity cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Specificity & Cross-Reactivity Profiling A This compound B Cell-based Anti-HIV-1 Assay (e.g., p24 antigen ELISA) A->B C Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->C J Kinase Panel Screen (e.g., >400 kinases) A->J Broad Profiling K GPCR Panel Screen A->K D Time-of-Addition Assay B->D Confirmed Activity E HIV-1 Entry Assay (e.g., fusion assay) D->E Pinpoints stage of inhibition F Reverse Transcriptase Assay D->F Pinpoints stage of inhibition G Protease Activity Assay D->G Pinpoints stage of inhibition H Maturation Assay (Western blot for Gag cleavage) D->H Pinpoints stage of inhibition I Integrase Assay D->I Pinpoints stage of inhibition L Cellular Thermal Shift Assay (CETSA) for target engagement H->L Hypothesized Target M Affinity Chromatography/Mass Spectrometry for target pull-down L->M Target Validation CETSA_Workflow A Intact Cells Treated with Vehicle or this compound B Cells are Heated at a Range of Temperatures A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins (Centrifugation) C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E F Generate Melt Curve E->F

References

A Comparative Analysis of Total Synthesis Routes for Rubriflordilactone A

Author: BenchChem Technical Support Team. Date: December 2025

Rubriflordilactone A, a complex nortriterpenoid isolated from Schisandra rubriflora, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture and promising anti-HIV activity. This guide provides a detailed comparison of three distinct and notable total synthesis strategies developed by the research groups of Ang Li (2014), Edward A. Anderson (2015), and Xiaoming Chen (2024). The comparison focuses on key quantitative metrics, experimental methodologies, and the strategic application of novel chemical transformations.

Quantitative Comparison of Synthetic Routes

The efficiency of a total synthesis is often measured by its overall yield and the total number of steps required to reach the target molecule. The following table summarizes these key metrics for the three discussed syntheses of this compound.

Parameter Li Synthesis (2014) Anderson Syntheses (2015) Chen Synthesis (2024)
Enantioselectivity AsymmetricEnantioselectiveRacemic
Longest Linear Sequence 23 steps22 steps (Pd-route), 21 steps (Co-route)18 steps
Overall Yield ~1.5%7-11% (reported range for two routes)[1]Not explicitly stated
Key Strategy 6π-Electrocyclization/ Aromatization[2][3][4]Palladium- or Cobalt-Catalyzed Cyclization[2][5][6]ortho-Quinone Methide [4+2]-Cycloaddition[7]
Starting Materials Commercially available materialsCommercially available materialsCommercially available phenol A[7]

Synthetic Strategies and Key Transformations

The three approaches to this compound are distinguished by their core strategy for constructing the sterically congested pentasubstituted aromatic D-ring.

Li's Convergent Synthesis Featuring 6π-Electrocyclization

The first asymmetric total synthesis of this compound was reported by Ang Li and coworkers in 2014.[3][4][8][9] Their strategy is convergent, involving the synthesis of two complex, enantioenriched fragments that are coupled together late in the synthesis. The cornerstone of this approach is a 6π-electrocyclization followed by an aromatization sequence to construct the central aromatic ring.[2][3][4]

Li_Synthesis cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis A_start Starting Material A A_intermediate Enantioenriched Fragment A A_start->A_intermediate Multiple Steps Coupling Fragment Coupling A_intermediate->Coupling B_start Starting Material B B_intermediate Enantioenriched Fragment B B_start->B_intermediate Multiple Steps B_intermediate->Coupling Electrocyclization 6π-Electrocyclization / Aromatization Coupling->Electrocyclization Final_Steps Final Elaboration Electrocyclization->Final_Steps Rubriflordilactone_A This compound Final_Steps->Rubriflordilactone_A Anderson_Synthesis Diyne Common Diyne Fragment Coupling_Pd Coupling Diyne->Coupling_Pd Coupling_Co Coupling Diyne->Coupling_Co AB_Aldehyde_Pd AB-Ring Aldehyde (for Pd route) AB_Aldehyde_Pd->Coupling_Pd AB_Aldehyde_Co AB-Ring Aldehyde (for Co route) AB_Aldehyde_Co->Coupling_Co Pd_Cyclization Palladium-Catalyzed Cyclization Coupling_Pd->Pd_Cyclization Co_Cyclization Cobalt-Catalyzed [2+2+2] Cycloaddition Coupling_Co->Co_Cyclization Convergence Convergent Intermediate Pd_Cyclization->Convergence Co_Cyclization->Convergence Final_Steps Final Elaboration Convergence->Final_Steps Rubriflordilactone_A This compound Final_Steps->Rubriflordilactone_A Chen_Synthesis Starting_Material Phenol A Intermediate_A o-QM Precursor Starting_Material->Intermediate_A Several Steps Intermediate_B Dienophile Starting_Material->Intermediate_B Parallel Synthesis oQM_Cycloaddition ortho-Quinone Methide [4+2]-Cycloaddition Intermediate_A->oQM_Cycloaddition Intermediate_B->oQM_Cycloaddition Post_Cycloaddition_Intermediate Cycloadduct oQM_Cycloaddition->Post_Cycloaddition_Intermediate Final_Steps Further Transformations Post_Cycloaddition_Intermediate->Final_Steps Rubriflordilactone_A (±)-Rubriflordilactone A Final_Steps->Rubriflordilactone_A

References

Validating the Absolute Configuration of Synthetic Rubriflordilactone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of the methods used to validate the absolute configuration of synthetic (+)-Rubriflordilactone A, a complex nortriterpenoid natural product, against its naturally occurring enantiomer, (-)-Rubriflordilactone A.

The total synthesis of a complex natural product like Rubriflordilactone A is a significant achievement. However, the synthesis is only truly complete upon the rigorous confirmation that the three-dimensional arrangement of atoms in the synthetic molecule—its absolute configuration—matches that of the natural product. In the case of this compound, an initial discrepancy in optical rotation measurements highlighted the importance of a multi-faceted approach to stereochemical validation. This guide details the key experimental methods employed, presents the available data for comparison, and outlines the protocols for these techniques.

Comparison of Physicochemical and Spectroscopic Data

A fundamental method for comparing chiral molecules is the measurement of their optical rotation. Enantiomers will rotate plane-polarized light to an equal and opposite degree. Initial reports of the total synthesis of (+)-Rubriflordilactone A showed a discrepancy in the measured optical rotation compared to the value reported for the natural isolate. This was later corrected by re-measurement at a concentration similar to that used for the natural product and by the synthesis of the opposite enantiomer.

PropertyNatural (-)-Rubriflordilactone ASynthetic (+)-Rubriflordilactone ASynthetic (-)-Rubriflordilactone A
Optical Rotation [α]D25.7 = -58.07 (c 0.114, MeOH)[α]D24 = +51.4 (c 0.081, MeOH)[α]D24 = -50.8 (c 0.080, MeOH)

The corrected optical rotation of the synthetic enantiomers confirmed that the synthesized molecules were indeed the mirror images of the natural product. The slight difference in magnitude is within acceptable experimental variance.

Definitive Structural Elucidation by X-ray Crystallography

The most unequivocal method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography . While obtaining suitable crystals of the final complex natural product can be challenging, the absolute configuration of a synthetic intermediate can be determined and then logically carried through the subsequent synthetic steps.

In the asymmetric synthesis of this compound, the absolute stereochemistry of key intermediates was established using X-ray crystallography. By determining the three-dimensional structure of a chiral molecule containing a heavy atom, the anomalous dispersion of X-rays can be used to unambiguously assign the absolute configuration.

Unfortunately, specific crystallographic data for an enantiopure intermediate of this compound, which would definitively establish the absolute configuration of the synthetic route, is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) database under the deposition numbers associated with the racemic synthesis. However, the synthesis of the related Rubriflordilactone B did involve validation of the structure of the synthetic product by X-ray crystallographic analysis, which was found to be consistent with the authentic natural product. This lends strong support to the stereochemical assignments in this class of molecules.

Experimental Protocols

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To obtain the ECD spectrum of a chiral molecule for comparison with the spectrum of a known standard or a calculated spectrum.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable transparent solvent (e.g., methanol, acetonitrile) to a concentration typically in the range of 0.1-1.0 mg/mL. The exact concentration should be accurately determined for the calculation of molar ellipticity.

  • Instrumentation: A calibrated circular dichroism spectrometer is used.

  • Data Acquisition:

    • The sample is placed in a quartz cuvette with a defined path length (e.g., 0.1 cm or 1 cm).

    • A baseline spectrum of the solvent is recorded under the same conditions.

    • The ECD spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-400 nm).

    • Several scans are typically averaged to improve the signal-to-noise ratio.

  • Data Processing: The baseline spectrum is subtracted from the sample spectrum. The resulting data, typically in millidegrees (mdeg), can be converted to molar ellipticity [θ] (deg·cm²·dmol⁻¹) using the following equation:

    [θ] = (mdeg × MW) / (c × l × 10)

    where MW is the molecular weight, c is the concentration in mg/mL, and l is the path length in cm.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional structure of a molecule, including its absolute configuration.

Methodology:

  • Crystallization: A single crystal of high quality is grown from a supersaturated solution of the purified compound. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is placed in a stream of X-rays, typically from a copper or molybdenum source.

    • The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

    • The intensities of the spots are used to determine the arrangement of atoms within the unit cell.

    • Computational software is used to solve the phase problem and generate an electron density map.

    • A molecular model is built into the electron density map and refined to best fit the experimental data.

  • Absolute Configuration Determination: For a non-centrosymmetric space group, the anomalous scattering of X-rays by the atoms in the crystal can be used to determine the absolute configuration. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been assigned.

Logical and Experimental Workflow

The following diagram illustrates the logical workflow for validating the absolute configuration of synthetic this compound.

G cluster_synthesis Enantioselective Synthesis cluster_validation Validation of Absolute Configuration cluster_comparison Comparison with Natural Product start Starting Materials intermediate Chiral Intermediate start->intermediate synthetic_RFLA Synthetic (+)-Rubriflordilactone A intermediate->synthetic_RFLA xray X-ray Crystallography intermediate->xray optical_rotation Optical Rotation Measurement synthetic_RFLA->optical_rotation ecd ECD Spectroscopy synthetic_RFLA->ecd comparison_xray Compare with Known Configuration xray->comparison_xray comparison_or Compare Optical Rotation (+ vs -) optical_rotation->comparison_or comparison_ecd Compare ECD Spectra (Mirror Image) ecd->comparison_ecd natural_RFLA Natural (-)-Rubriflordilactone A natural_RFLA->comparison_or natural_RFLA->comparison_ecd

Caption: Workflow for validating the absolute configuration of synthetic this compound.

Alternative and Complementary Methods

While X-ray crystallography and ECD spectroscopy are powerful tools, other methods can be used to determine or support the assignment of absolute configuration.

G cluster_alternatives Alternative/Complementary Methods xray X-ray Crystallography (on intermediate) ecd_comp ECD Spectroscopy (Comparison with Natural Product) optical_rotation Optical Rotation vcd Vibrational Circular Dichroism (VCD) ecd_comp->vcd nmr NMR with Chiral Derivatizing Agents (e.g., Mosher's Esters) vcd->nmr calc_ecd Comparison of Experimental ECD with Quantum Chemical Calculations nmr->calc_ecd

Caption: Established and alternative methods for absolute configuration determination.

Vibrational Circular Dichroism (VCD): Similar to ECD, VCD measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry based on the vibrational transitions in the molecule.

NMR with Chiral Derivatizing Agents: By reacting the chiral molecule with a chiral derivatizing agent (e.g., Mosher's acid), diastereomers are formed. The NMR spectra of these diastereomers will be different, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original molecule.

Comparison of Experimental and Calculated ECD Spectra: In the absence of an authentic sample of the natural product for direct comparison, the experimental ECD spectrum of the synthetic product can be compared to a theoretically calculated ECD spectrum. Quantum chemical calculations can predict the ECD spectrum for a given absolute configuration. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Safety Operating Guide

Proper Disposal of Rubriflordilactone A: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As a valued partner in research and development, we are committed to providing essential safety information that extends beyond the product itself. This document outlines the recommended procedures for the proper disposal of Rubriflordilactone A, a bioactive nortriterpenoid, ensuring the safety of laboratory personnel and the protection of our environment.

While a specific Material Safety Data Sheet (MSDS) for this compound is not currently available, its classification as a bioactive and potentially cytotoxic compound necessitates handling and disposal with the utmost care. The following procedures are based on established best practices for the disposal of cytotoxic and bioactive chemical waste.

Immediate Safety and Handling

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A buttoned lab coat should be worn at all times.
Respiratory Protection If handling the compound as a powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is advised.

All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound and any contaminated materials must follow a strict protocol to prevent accidental exposure and environmental contamination. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is the most critical step in safe disposal. All items that have come into contact with this compound are to be considered hazardous waste.

Waste TypeDescription
Solid Waste Contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, vials, and any other solid materials that have come into direct contact with this compound.
Liquid Waste Unused solutions of this compound, solvents used for cleaning and decontamination (e.g., methanol), and any other liquid mixtures containing the compound.
Sharps Waste Contaminated needles, syringes, or other sharp objects.

Step 2: Waste Containment

Each type of waste must be collected in a designated, properly labeled, and sealed container.

Waste TypeContainer Requirements
Solid Waste A designated, sealable, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
Liquid Waste A chemically compatible, leak-proof, and sealable container. The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents.
Sharps Waste A puncture-resistant sharps container specifically designated for cytotoxic waste.

Step 3: Labeling

All waste containers must be clearly and accurately labeled.

Caption: Workflow for proper labeling of this compound waste containers.

Step 4: Storage

Waste containers should be stored in a designated, secure area within the laboratory, away from general traffic. The storage area should be clearly marked as a hazardous waste accumulation site.

Step 5: Final Disposal

The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The recommended method for the destruction of cytotoxic and bioactive compounds is high-temperature incineration.

Experimental Protocols

Decontamination Procedure:

In case of a spill, or for routine cleaning of surfaces and equipment, the following procedure should be followed:

  • Absorb: For liquid spills, use an absorbent material to contain the spill.

  • Clean: Clean the area with a detergent solution.

  • Rinse: Wipe the area with a cloth dampened with water.

  • Decontaminate: Wipe the area with a 70% ethanol or methanol solution. Given that this compound has shown solubility in methanol, this can be an effective decontamination solvent.

  • Dispose: All materials used for cleaning the spill must be disposed of as hazardous solid waste.

G cluster_Spill Spill Occurs cluster_Response Decontamination Protocol Spill Spill of this compound Absorb Absorb Spill Spill->Absorb Clean Clean with Detergent Absorb->Clean Rinse Rinse with Water Clean->Rinse Decontaminate Wipe with Methanol/Ethanol Rinse->Decontaminate Dispose Dispose of Cleaning Materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill decontamination workflow for this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. For further guidance, always consult your institution's specific chemical hygiene and waste disposal plans.

Personal protective equipment for handling Rubriflordilactone A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Rubriflordilactone A

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. Given the compound's demonstrated anti-HIV-1 activity and classification as a bioactive terpenoid, a cautious approach is warranted, treating it as a potentially cytotoxic agent. The following procedural guidance is based on established safety protocols for handling potent, biologically active compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to this compound. The following table summarizes the mandatory PPE for various laboratory operations involving this compound.

OperationHand ProtectionEye ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles with side-shields or a full-face shield.NIOSH-approved N95, N100, or P100 respirator.Disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs.
Solution Preparation and Handling Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles with side-shields.Required if there is a risk of aerosol generation.Disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs.
Cell Culture and In Vitro Assays Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles with side-shields.Not generally required if handled in a certified biological safety cabinet.Disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs.
Waste Disposal Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles with side-shields.Not generally required.Disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure risk and ensure a safe laboratory environment.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), especially when handling the solid form or generating aerosols.[1]

  • Decontamination: Ensure the work surface is decontaminated before and after handling the compound.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before commencing work to minimize movement and potential for contamination.

2. Handling of Solid this compound:

  • Weighing: When weighing the powdered form, use a dedicated, contained balance or a balance within a chemical fume hood or BSC to prevent the dispersal of airborne particles.[2]

  • Aliquotting: Prepare aliquots from the stock container within a containment device (fume hood or BSC).

3. Solution Preparation and Use:

  • Solubilization: When dissolving the compound, add the solvent slowly to the vial to avoid splashing. Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[2]

  • Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, and a "Cytotoxic" or "Biohazard" warning.[3]

4. Post-Handling and Decontamination:

  • Surface Decontamination: After completing work, decontaminate all surfaces and equipment with an appropriate disinfectant, such as 70% ethanol, followed by a suitable laboratory detergent.

  • PPE Removal (Doffing): Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, gown, inner gloves. Dispose of all disposable PPE in a designated cytotoxic waste container.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and lab plastics (e.g., pipette tips, tubes), must be disposed of in a clearly labeled, leak-proof, and puncture-resistant "Cytotoxic Waste" or "Chemical Waste" container.[5][6]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" or "Halogenated/Non-halogenated Organic Waste" container, as appropriate for the solvent used.

    • Do not dispose of liquid waste containing this compound down the drain.

  • Sharps Waste:

    • Needles, syringes, and other sharp instruments contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or chemical waste.[4][6]

  • Final Disposal:

    • All waste streams must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic and chemical waste.

Visualized Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

RubriflordilactoneA_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood / BSC) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Designate & Decontaminate Work Area gather_materials Assemble All Materials & PPE prep_area->gather_materials weigh_solid Weigh/Aliquot Solid Compound gather_materials->weigh_solid Don PPE prepare_solution Prepare Stock & Working Solutions weigh_solid->prepare_solution perform_experiment Conduct Experiment prepare_solution->perform_experiment decontaminate_surfaces Decontaminate Surfaces & Equipment perform_experiment->decontaminate_surfaces solid_waste Contaminated Solids (Gloves, Gowns, Plastics) perform_experiment->solid_waste Dispose used materials liquid_waste Contaminated Liquids (Solutions, Media) perform_experiment->liquid_waste Dispose used materials sharps_waste Contaminated Sharps (Needles, Syringes) perform_experiment->sharps_waste Dispose used materials doff_ppe Properly Remove (Doff) PPE decontaminate_surfaces->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands final_disposal Dispose via Institutional Hazardous Waste Program solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.